molecular formula C8H8O2S B013652 4-Mercaptophenylacetic acid CAS No. 39161-84-7

4-Mercaptophenylacetic acid

Cat. No.: B013652
CAS No.: 39161-84-7
M. Wt: 168.21 g/mol
InChI Key: ORXSLDYRYTVAPC-UHFFFAOYSA-N
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Description

4-Mercaptophenylacetic Acid (MPAA) is a high-value, multifunctional thiol compound that serves as a critical reagent in advanced chemical and biochemical research. Its unique structure, featuring both a mercapto group and a carboxylic acid moiety, makes it an essential tool for facilitating complex synthetic transformations. Key Research Applications & Value: Native Chemical Ligation (NCL): MPAA is widely employed as a highly effective thiol catalyst in NCL, a cornerstone technique for the chemical synthesis of proteins and large peptides. It significantly accelerates the rate of ligation reactions, enabling the efficient production of complex biomolecules . Its multifunctionality is further demonstrated in one-pot multi-segment ligation strategies, where it can act as a catalyst, scavenger for π-allyl palladium complexes, and quencher of palladium(0) complexes, streamlining the synthesis of proteins like histones . Protein Folding Studies: As a redox buffer, MPAA promotes the correct folding of proteins that contain disulfide bonds by increasing the rate of disulfide bridge formation and rearrangement . Catalysis & Nanomaterial Science: Beyond biochemistry, MPAA finds application in materials science. It is used as a model molecule in catalytic studies, for instance, in the plasmon-promoted decarboxylation reaction monitored via surface-enhanced Raman scattering (SERS) on bimetallic nanoparticles, providing spectroscopic insights into reaction kinetics . Mechanism of Action: In Native Chemical Ligation, MPAA functions through a thiol-thioester exchange mechanism. Its thiol group actively participates in the exchange with the peptide thioester, generating a more reactive, small-molecule thioester intermediate. This intermediate rapidly undergoes intramolecular acyl transfer to an adjacent cysteinyl group, resulting in a native peptide bond. The high catalytic efficiency of MPAA is attributed to its favorable steric and electronic properties, which facilitate this exchange process more effectively than bulkier thiol catalysts. Product Information: CAS Number: 39161-84-7 Molecular Formula: C₈H₈O₂S Molecular Weight: 168.21 g/mol Purity: ≥97% Storage: This compound is air-sensitive. For optimal stability, it is recommended to store it in a cold (2-8°C), dark place under an inert atmosphere . Safety Note: Causes skin and serious eye irritation and may cause respiratory irritation . Please refer to the Safety Data Sheet for comprehensive handling and safety information. Use Statement: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-sulfanylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8O2S/c9-8(10)5-6-1-3-7(11)4-2-6/h1-4,11H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXSLDYRYTVAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392056
Record name 4-Mercaptophenylacetic acid
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Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

39161-84-7
Record name 4-Mercaptophenylacetic acid
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Record name 4-Mercaptophenylacetic acid
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Record name 4-Mercaptophenylacetic acid
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Record name 4-Mercaptophenylacetic acid
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Record name 4-MERCAPTOPHENYLACETIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Mercaptophenylacetic Acid from 4-Aminophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive and detailed protocol for the synthesis of 4-mercaptophenylacetic acid, a versatile intermediate in pharmaceutical development and bioconjugation, from the readily available starting material, 4-aminophenylacetic acid.[1] The synthesis involves a two-step process initiated by the diazotization of the aromatic amine, followed by a xanthate displacement and subsequent hydrolysis to yield the desired thiol.

Reaction Pathway Overview

The synthesis proceeds through the formation of a diazonium salt from 4-aminophenylacetic acid in the presence of sodium nitrite (B80452) and hydrochloric acid. This intermediate is then reacted with potassium ethyl xanthogenate. The resulting xanthogenate ester is subsequently hydrolyzed under basic conditions to yield this compound after acidification and purification.

Synthesis_Pathway A 4-Aminophenylacetic Acid R1 NaNO2, HCl 0°C B Diazonium Salt Intermediate R2 Potassium Ethyl Xanthogenate C Xanthogenate Ester R3 1. KOH, Ethanol (B145695), H2O, Reflux 2. HCl D This compound R1->B R2->C R3->D

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis protocol.

ParameterValueReference
Reactants
4-Aminophenylacetic Acid60.4 g[2]
Sodium Nitrite27.6 g[2]
Concentrated Hydrochloric Acid80 cc[2]
Potassium Ethyl Xanthogenate74 g[2]
Potassium Hydroxide (B78521)90 g[2]
Solvents
Water200 cc (for NaNO2), 200 cc (for amine), 120 cc (for xanthogenate), 500 cc (for KOH)[2]
2 N Soda Solution300 cc[2]
Ethanol500 cc[2]
Diethyl EtherFor extraction[2]
Pentane (B18724)For recrystallization[2]
Product
Melting Point101-103 °C[2]

Detailed Experimental Protocol

This protocol is based on established laboratory procedures.[2]

Part 1: Diazotization of 4-Aminophenylacetic Acid

  • In a suitable reaction vessel, suspend 60.4 g of 4-aminophenylacetic acid in 200 cc of water and 80 cc of concentrated hydrochloric acid.

  • Cool the suspension to 0°C in an ice bath with constant stirring.

  • Separately, dissolve 27.6 g of sodium nitrite in 200 cc of water.

  • Add the sodium nitrite solution dropwise to the cold suspension of 4-aminophenylacetic acid, maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 45 minutes to ensure the complete formation of the diazonium salt.

Part 2: Formation and Hydrolysis of the Xanthogenate Ester

  • In a separate vessel, prepare a mixture of 74 g of potassium ethyl xanthogenate, 120 cc of water, and 300 cc of a 2 N soda solution.

  • To this mixture, add the cold diazonium salt solution dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to 45°C until the evolution of gas ceases.

  • Cool the mixture to room temperature and adjust the pH to 1 with concentrated hydrochloric acid.

  • Extract the resulting oiled xanthogenate ester with diethyl ether.

  • Remove the ether by distillation.

  • Dissolve the crude ester in 500 cc of ethanol.

  • Prepare a solution of 90 g of potassium hydroxide in 500 cc of water and add it to the ethanolic solution of the ester.

  • Boil the mixture at reflux for 20 hours.

Part 3: Work-up and Purification

  • After the reflux period, remove the major portion of the ethanol by distillation under reduced pressure.

  • Cool the remaining aqueous phase with ice and acidify with concentrated hydrochloric acid while stirring vigorously.

  • Extract the precipitated this compound with diethyl ether.

  • Dry the ether extract over anhydrous sodium sulphate.

  • Remove the solvent by distillation, which should result in the crystallization of the product.

  • Recrystallize the crude product from a mixture of ether and pentane to obtain pure this compound with a melting point of 101-103°C.[2]

Experimental Workflow

The following diagram illustrates the key steps and transitions in the experimental workflow.

Workflow Start Start Diazotization Diazotization of 4-Aminophenylacetic Acid (0°C) Start->Diazotization Xanthate_Reaction Reaction with Potassium Ethyl Xanthogenate (Room Temp -> 45°C) Diazotization->Xanthate_Reaction Hydrolysis Hydrolysis of Xanthogenate Ester (Reflux) Xanthate_Reaction->Hydrolysis Extraction_Purification Acidification, Extraction, and Recrystallization Hydrolysis->Extraction_Purification End Pure this compound Extraction_Purification->End

Caption: Step-by-step experimental workflow for the synthesis.

References

An In-depth Technical Guide to 4-Mercaptophenylacetic Acid: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Mercaptophenylacetic acid (4-MPAA) is a bifunctional organic compound featuring both a thiol and a carboxylic acid group. This unique structure makes it a versatile reagent in various fields, particularly in organic synthesis, biochemistry, and materials science. Its role as a catalyst in native chemical ligation (NCL) for peptide and protein synthesis has made it an invaluable tool for researchers in drug development and proteomics. This guide provides a comprehensive overview of the chemical properties, structure, and key applications of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound consists of a phenyl ring substituted with a mercapto (-SH) group and an acetic acid (-CH₂COOH) group at the para position. The presence of both a nucleophilic thiol and an acidic carboxylic acid moiety dictates its chemical reactivity and utility.

Structure
  • IUPAC Name: 2-(4-sulfanylphenyl)acetic acid[1]

  • Synonyms: 4-MPAA, p-Mercaptophenylacetic acid, (4-Carboxymethyl)thiophenol[1][2]

  • Chemical Formula: C₈H₈O₂S[1][2][3]

  • Molecular Weight: 168.21 g/mol [1][4][5]

  • SMILES: O=C(O)Cc1ccc(S)cc1

  • InChI Key: ORXSLDYRYTVAPC-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReferences
CAS Number 39161-84-7[4][6]
Appearance White to pale yellow crystalline solid[7]
Melting Point 105-109 °C[4][6]
Solubility Slightly soluble in water. Soluble in dichloromethane, ethanol, and methanol.[2]
pKa (Thiol) ~6.6
pKa (Carboxylic Acid) Predicted: ~4.21
Purity ≥ 97%

Spectroscopic Data (Predicted and Experimental)

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. Below are the expected and reported key spectral features.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show the following signals:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1HCarboxylic acid proton (-COOH)
~7.2-7.4Multiplet4HAromatic protons (AA'BB' system)
~3.6Singlet2HMethylene protons (-CH₂-)
~3.4Singlet1HThiol proton (-SH)

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum is predicted to display the following peaks:

Chemical Shift (ppm)Assignment
~175-180Carbonyl carbon (-COOH)
~135-140Aromatic carbon attached to -CH₂COOH
~130-135Aromatic carbon attached to -SH
~128-130Aromatic CH carbons
~40-45Methylene carbon (-CH₂-)
Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[8]

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~2550WeakS-H stretch (thiol)
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1500MediumC=C stretch (aromatic ring)
Mass Spectrometry (Predicted Fragmentation)

In an electron ionization mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at m/z = 168. Common fragmentation patterns would likely involve the loss of the carboxylic acid group and rearrangements.

  • m/z = 168: Molecular ion [M]⁺

  • m/z = 123: Loss of -COOH (45 Da)

  • m/z = 91: Tropylium ion from benzyl (B1604629) cleavage

Experimental Protocols

Accurate characterization of this compound relies on standardized experimental procedures. The following are detailed methodologies for key analytical techniques.

Melting Point Determination

Objective: To determine the melting range of a solid sample as an indicator of purity.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

    • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded.

    • The melting range is reported as T₁ - T₂. A narrow melting range (0.5-2 °C) is indicative of high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity.

    • A standard one-pulse ¹H NMR experiment is performed.

    • Key parameters include an appropriate pulse width, relaxation delay, and number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled ¹³C NMR experiment is typically performed to obtain a spectrum with singlets for each unique carbon atom.

    • A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition:

    • A background spectrum of the empty ATR crystal is collected.

    • The sample is brought into contact with the crystal using a pressure clamp.

    • The sample spectrum is then recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

  • Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in the ion source.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion (a radical cation) and various fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Applications in Research and Drug Development

This compound is a crucial reagent in several advanced applications:

  • Native Chemical Ligation (NCL): 4-MPAA is widely used as a thiol catalyst in NCL, a powerful technique for the synthesis of large peptides and proteins from smaller, unprotected peptide fragments. It accelerates the key transthioesterification step, enabling the efficient formation of a native peptide bond at the ligation site.[9] This is of paramount importance in the production of therapeutic proteins and for studying protein structure and function.

  • Protein Folding: As a redox buffer, 4-MPAA can facilitate the correct folding of proteins containing disulfide bonds by promoting the formation and rearrangement of these crucial linkages.[3][5]

  • Bioconjugation: The thiol group of 4-MPAA provides a reactive handle for attaching molecules to proteins, surfaces, or nanoparticles, a key process in the development of targeted drug delivery systems and biosensors.

  • Organic Synthesis: It serves as a versatile building block in the synthesis of various pharmaceutical compounds and other complex organic molecules.

Logical and Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for Native Chemical Ligation (NCL) using this compound as a catalyst.

NCL_Workflow cluster_reactants Reactants cluster_ligation Ligation Reaction cluster_analysis Analysis Peptide1 Peptide 1 (C-terminal thioester) Mix Mix Peptides in Aqueous Buffer (pH 7) Peptide1->Mix Peptide2 Peptide 2 (N-terminal cysteine) Peptide2->Mix Add_MPAA Add 4-MPAA (Catalyst) Mix->Add_MPAA Ligation Native Chemical Ligation Add_MPAA->Ligation Purification Purification (e.g., HPLC) Ligation->Purification Characterization Characterization (e.g., Mass Spec, NMR) Purification->Characterization Product Ligated Protein Characterization->Product

Workflow for Native Chemical Ligation catalyzed by 4-MPAA.

Conclusion

This compound is a compound of significant interest to researchers in chemistry and biology. Its unique bifunctional nature underpins its utility in a range of applications, most notably in the chemical synthesis of proteins via native chemical ligation. A thorough understanding of its chemical properties, structure, and reactivity, as detailed in this guide, is essential for its effective application in the laboratory and in the development of new therapeutic agents. The provided experimental protocols offer a solid foundation for the characterization and quality control of this important chemical reagent.

References

Solubility of 4-Mercaptophenylacetic Acid in DMSO and Acetonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Mercaptophenylacetic acid (4-MPAA) in two common organic solvents: dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724). Due to the limited availability of precise quantitative data in publicly accessible literature, this guide presents a combination of qualitative solubility information and estimations based on structurally related compounds. Furthermore, it outlines standard experimental protocols for determining solubility, offering a practical framework for researchers to ascertain precise values for their specific applications.

Core Topic: Solubility Profile of this compound

This compound is a versatile organic compound utilized in various research and development areas, including pharmaceutical synthesis and bioconjugation.[1] Its solubility is a critical parameter for its handling, formulation, and application in these fields.

Data on Solubility

While specific quantitative solubility data for 4-MPAA in DMSO and acetonitrile remains elusive in readily available literature, several sources consistently describe its solubility in qualitative terms. To provide a more comprehensive picture for laboratory work, the following table summarizes the available information and includes data for structurally analogous compounds to aid in estimation.

CompoundSolventSolubilityNotes
This compound DMSO Slightly Soluble [2][3][4]No quantitative data is currently published. The polarity and aprotic nature of DMSO suggest it can dissolve 4-MPAA to some extent, likely sufficient for creating stock solutions for many biological assays.
This compound Acetonitrile Slightly Soluble [2][3][4]Similar to DMSO, precise quantitative data is not available. Acetonitrile is a polar aprotic solvent, and its ability to dissolve 4-MPAA is expected to be moderate.
This compoundWaterSlightly Soluble[2][5][6][7][8]The presence of a polar carboxylic acid group allows for some interaction with water.
This compoundDichloromethaneSoluble[2][5][6][7][8]
This compoundEthanolSoluble[2][5][6][7][8]
This compoundMethanolSoluble[2][5][6][7][8]
Phenylacetic acid (structural analog)Water15 g/L[9]Provides a baseline for a similar molecule without the thiol group.
Thiophenol (structural analog)DMSOpKa = 10.28[10]While not a direct solubility measure, the pKa in DMSO indicates interaction and ionization, suggesting some degree of solubility.
Thiophenol (structural analog)Organic SolventsMiscible with ether and benzene; very soluble in alcohol.[11]

Note to Researchers: The qualitative term "slightly soluble" indicates that the compound does not dissolve to a large extent but may be soluble enough for specific applications. It is highly recommended to experimentally determine the solubility for your specific concentration needs.

Experimental Protocols for Solubility Determination

To empower researchers to obtain precise quantitative solubility data, this section details a standard methodology for determining the solubility of a solid compound in a solvent.

Materials and Equipment:
  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Acetonitrile, analytical grade

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Protocol for Isothermal Solubility Measurement:
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the solvent (DMSO or acetonitrile) in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C, depending on the experimental requirements).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment.

    • To further separate the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 10-15 minutes).

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to avoid precipitation due to temperature changes.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid microparticles.

    • Dilute the filtered sample with a known volume of a suitable solvent (the mobile phase for HPLC or the pure solvent for UV-Vis) to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of 4-MPAA in the diluted samples by interpolating from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of 4-MPAA in the respective solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow start Start prep Prepare Supersaturated Solution (Excess 4-MPAA in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) prep->equilibrate separate Separate Solid and Liquid Phases (Sedimentation & Centrifugation) equilibrate->separate sample Collect and Filter Supernatant separate->sample dilute Dilute Sample to Known Volume sample->dilute quantify Quantify Concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of a solid compound.

This guide provides a foundational understanding of the solubility of this compound in DMSO and acetonitrile for researchers and professionals in drug development. While direct quantitative data is limited, the provided information and protocols offer a robust starting point for experimental work.

References

An In-depth Technical Guide to the Physical Properties of 4-Mercaptophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the physical state and melting point of 4-Mercaptophenylacetic acid (MPAA), a compound of interest in organic synthesis, pharmaceutical development, and material science. This document includes a summary of its physical properties, a detailed experimental protocol for melting point determination, and a logical workflow for the physical characterization of chemical compounds.

Core Physical and Chemical Properties

This compound is a solid crystalline compound at standard temperature and pressure. Its appearance is typically a white to pale yellow or cream-colored powder or crystal.[1][2][3] Key quantitative data and identifiers for this compound are summarized in the table below.

Data Presentation: Properties of this compound
PropertyValueSource(s)
Physical State White to pale yellow crystalline solid/powder[1][2][3]
Melting Point 103-109 °C[1][4][5]
103.0 to 107.0 °C[2]
107.0 °C[6]
98 °C
Molecular Formula C₈H₈O₂S[1][6][7][8]
Molecular Weight 168.21 - 168.22 g/mol [1][4][7][9]
CAS Number 39161-84-7[1][4][5][6]
Purity ≥95% (HPLC, Titration)[1][2][4]
Storage Temperature 2-8 °C[4][5]

Experimental Protocols: Melting Point Determination

The melting point of a crystalline solid is a critical physical property used for identification and purity assessment. A pure compound typically exhibits a sharp melting point over a narrow range (0.5-1.0°C), whereas impurities tend to depress and broaden the melting range.[4] The following protocol details the widely accepted capillary method for determining the melting point of an organic solid like this compound. This can be performed using a digital melting point apparatus or a Thiele tube setup.

Materials and Equipment
  • Dry, finely powdered sample of this compound

  • Capillary tubes (sealed at one end)

  • Digital melting point apparatus (e.g., Mel-Temp, DigiMelt) OR Thiele tube setup

  • Heating oil (for Thiele tube, e.g., mineral or silicone oil)

  • Thermometer

  • Bunsen burner or heating mantle (for Thiele tube)

  • Mortar and pestle (if sample is not a fine powder)

  • Spatula

Step-by-Step Procedure

Step 1: Sample Preparation

  • Ensure the this compound sample is completely dry, as moisture can act as an impurity and affect the melting range.[1]

  • If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.[1]

  • Load the sample into a capillary tube by pressing the open end into the powder. A small amount of solid should enter the tube.[1][2]

  • To pack the sample, invert the tube and tap it gently on a hard surface, or drop it through a long, narrow tube (like a piece of glass tubing) onto the benchtop.[1]

  • Repeat until the sample is packed tightly into the closed end of the capillary to a height of 2-3 mm.[2]

Step 2: Melting Point Measurement (Using a Digital Apparatus)

  • Turn on the digital melting point apparatus and allow it to stabilize.

  • Set a starting temperature approximately 15-20°C below the expected melting point of MPAA (~105°C).[2][6][10]

  • Set the heating ramp rate. For a preliminary, rapid determination, a rate of 10-20°C/minute can be used. For an accurate measurement, a slow ramp rate of 1-2°C/minute is crucial.[2][6][11]

  • Insert the packed capillary tube into the sample holder of the apparatus.[1][12]

  • Begin heating and observe the sample through the magnifying eyepiece.[1][12]

  • Record the temperature at which the first drop of liquid appears (the onset of melting).[1][2]

  • Continue heating slowly and record the temperature at which the last solid crystal disappears, resulting in a completely transparent liquid.[1][2]

  • The two recorded temperatures constitute the melting range (e.g., 105.5-106.5°C).

  • Allow the apparatus to cool significantly before performing another measurement. Use a fresh capillary tube for each trial.[1]

Step 3: Melting Point Measurement (Using a Thiele Tube)

  • Fill the Thiele tube with an appropriate heating oil (e.g., mineral oil) to a level above the top of the side-arm loop.[8]

  • Attach the packed capillary tube to a thermometer using a small rubber band or wire, aligning the sample with the thermometer's bulb.[1][5]

  • Insert the thermometer and attached capillary into the Thiele tube through a stopper, ensuring the sample is immersed in the oil and positioned in the center of the main tube.[1][7]

  • Gently heat the side arm of the Thiele tube with a Bunsen burner using a back-and-forth motion. The tube's design will circulate the oil via convection, ensuring uniform temperature distribution.[4][7]

  • Heat rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to a slow and steady 1-2°C per minute.[2]

  • Record the temperatures for the onset of melting and complete liquefaction as described in the digital apparatus method.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the physical characterization of a chemical compound, such as this compound.

G cluster_0 Workflow for Physical Characterization of a Chemical Compound A Obtain Pure Sample B Visual Inspection (Color, Form) A->B Step 1 C Determine Physical State (Solid, Liquid, Gas at STP) B->C Step 2 E Sample is Solid C->E Decision G Sample is Liquid C->G Decision D Perform Melting Point Analysis H Record Data & Compare to Literature D->H Data E->D Proceed F Perform Boiling Point Analysis F->H Data G->F Proceed I Assess Purity H->I Analysis J Final Characterization Report I->J Output

Caption: Logical workflow for the physical analysis of a chemical compound.

References

4-Mercaptophenylacetic acid pKa and acidity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Acidity and pKa of 4-Mercaptophenylacetic Acid For Researchers, Scientists, and Drug Development Professionals December 22, 2025

Abstract

This technical guide provides a comprehensive analysis of the acidic properties of this compound (4-MPAA), a bifunctional molecule of significant interest in chemical synthesis and pharmaceutical sciences. The document details the dissociation constants (pKa) of its carboxylic acid and thiol moieties, explores the structural and electronic factors governing its acidity, outlines a standard experimental protocol for pKa determination, and illustrates the logical pathways of its dissociation. All quantitative data is summarized for clarity, and logical and experimental workflows are represented through detailed diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Introduction

This compound (4-MPAA) is an organosulfur compound featuring both a carboxylic acid and a thiol functional group attached to a phenyl ring.[1] This dual functionality makes it a versatile reagent in various applications, including native chemical ligation for peptide synthesis, as a redox buffer for protein folding, and as an intermediate in the development of novel anti-inflammatory agents.[2] A thorough understanding of the acidity of both the carboxylic acid and thiol groups is critical for optimizing reaction conditions, predicting its physiological behavior, and harnessing its full potential in drug design and materials science.[1][3] This guide serves as a detailed reference on the pKa and acidity of 4-MPAA.

Quantitative Data: pKa and Acidity

The acidity of this compound is defined by the individual dissociation constants (pKa) of its two acidic protons: the carboxylic proton (-COOH) and the thiol proton (-SH). The carboxylic acid group is significantly more acidic than the thiol group, a distinction that governs the molecule's net charge and reactivity at a given pH.

A summary of the pKa values is presented in Table 1. These values are crucial for predicting the ionization state of the molecule in various aqueous environments.

Table 1: pKa Values for this compound in Water

Functional GrouppKa (Predicted/Estimated)Dissociation Equilibrium
Carboxylic Acid (-COOH)~4.2HS-C₆H₄-CH₂COOH ⇌ HS-C₆H₄-CH₂COO⁻ + H⁺
Thiol (-SH)~6.6⁻S-C₆H₄-CH₂COOH ⇌ ⁻S-C₆H₄-CH₂COO⁻ + H⁺ (from monoanion)

Note: The carboxylic acid pKa is a predicted value. The thiol pKa is an estimate based on the pKa of thiophenol (~6.6), adjusted for the electronic influence of the para-acetic acid substituent.

Factors Influencing Acidity

The acidity of each functional group in 4-MPAA is determined by the stability of its corresponding conjugate base. Both inductive and resonance effects stemming from the molecular structure play a key role.

  • Carboxylic Acid Acidity : The carboxylate anion is stabilized by resonance, delocalizing the negative charge across both oxygen atoms. This delocalization is the primary reason for the enhanced acidity of carboxylic acids compared to alcohols.

  • Thiol Acidity : The thiolate anion (⁻S⁻) is stabilized by the large size of the sulfur atom, which can accommodate the negative charge. The adjacent phenyl ring allows for further delocalization of the charge into the aromatic system, enhancing the acidity of the aryl thiol compared to aliphatic thiols.

The logical relationship between the molecular structure and its acidic properties is depicted below.

G cluster_structure Molecular Structure: 4-MPAA cluster_factors Electronic & Structural Factors cluster_groups Resulting Acidity Structure HS-C₆H₄-CH₂COOH Resonance Resonance Stabilization Structure->Resonance Inductive Inductive Effects Structure->Inductive AtomSize Atomic Size (Sulfur) Structure->AtomSize Carboxylic Carboxylic Acid Acidity (pKa ~4.2) Resonance->Carboxylic stabilizes carboxylate Inductive->Carboxylic Thiol Thiol Acidity (pKa ~6.6) Inductive->Thiol AtomSize->Thiol stabilizes thiolate

Caption: Logical diagram of factors influencing the acidity of 4-MPAA.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a standard and reliable method for determining the pKa values of ionizable compounds. The procedure involves monitoring the pH of a solution of the analyte as a standardized titrant is incrementally added.

Objective: To determine the pKa values of the carboxylic acid and thiol groups of this compound.

Materials:

  • This compound (≥97% purity)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (titrant)

  • Deionized, CO₂-free water

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter and combination glass electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette (Class A)

  • Beakers and volumetric flasks

Experimental Workflow:

G cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis A Accurately weigh ~100 mg of 4-MPAA B Dissolve in 50 mL CO₂-free water with KCl A->B D Place solution on stir plate, immerse pH electrode B->D C Calibrate pH meter with standard buffers C->D E Add 0.1 M NaOH in 0.2 mL increments D->E F Record pH and total volume after each addition E->F G Plot pH vs. Volume of NaOH F->G H Identify equivalence points (1st & 2nd derivatives) G->H I Determine pH at half-equivalence points (pKa₁ and pKa₂) H->I

Caption: Experimental workflow for pKa determination via potentiometric titration.

Procedure:

  • Solution Preparation: Accurately weigh approximately 100 mg of 4-MPAA and dissolve it in 50 mL of deionized, CO₂-free water containing 0.1 M KCl. Gentle stirring may be required.

  • Instrument Setup: Calibrate the pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0). Place the beaker containing the 4-MPAA solution on a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Begin stirring the solution at a moderate speed. Record the initial pH. Add the 0.1 M NaOH titrant from the burette in 0.2 mL increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Endpoint Detection: Continue the titration until the pH has passed the second expected equivalence point (e.g., to pH 11-12).

  • Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The two inflection points on the curve correspond to the two equivalence points. The pKa for the carboxylic acid (pKa₁) is the pH at the half-volume of the first equivalence point. The pKa for the thiol (pKa₂) is the pH at the midpoint between the first and second equivalence points.

Signaling Pathways: Stepwise Dissociation

This compound undergoes a stepwise dissociation in aqueous solution as the pH increases. The more acidic proton from the carboxylic acid group is lost first, followed by the proton from the less acidic thiol group. This sequence determines the predominant species of the molecule at any given pH.

G H2A Fully Protonated (H₂A) HS-C₆H₄-CH₂COOH (pH < 4) HA Monoanion (HA⁻) HS-C₆H₄-CH₂COO⁻ (pH 5-6) H2A->HA -H⁺ pKa₁ ≈ 4.2 A2 Dianion (A²⁻) ⁻S-C₆H₄-CH₂COO⁻ (pH > 7) HA->A2 -H⁺ pKa₂ ≈ 6.6

Caption: Stepwise dissociation pathway of this compound.

This dissociation behavior is fundamental to its application. For instance, in native chemical ligation, which is often performed at a neutral pH (~7), the thiol group will be partially or fully deprotonated to the reactive thiolate, while the carboxylic acid will be fully deprotonated to a carboxylate, enhancing water solubility.[4]

References

Spectroscopic Analysis of 4-Mercaptophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Mercaptophenylacetic acid (4-MPAA), a compound of interest in various fields of chemical and biochemical research. This document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data in a clear, tabulated format, details the experimental protocols for data acquisition, and includes a visual workflow for spectroscopic analysis.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, providing insights into its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The following table summarizes the predicted ¹H NMR spectral data for this compound in a deuterated chloroform (B151607) (CDCl₃) solvent. These predictions are based on computational models and provide expected chemical shifts (δ) in parts per million (ppm), signal multiplicities, and the number of protons for each signal.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
11.10broad s1H-COOH
7.23d2HAr-H
7.14d2HAr-H
3.58s2H-CH₂-
3.44s1H-SH

Predicted data serves as a reference; experimental values may vary.

The table below outlines the predicted ¹³C NMR chemical shifts for this compound. The chemical shifts are indicative of the different carbon environments within the molecule.

Chemical Shift (δ) (ppm)Assignment
~178-COOH
~135Ar-C (quaternary)
~130Ar-C (quaternary)
~130Ar-CH
~129Ar-CH
~40-CH₂-

Predicted data serves as a reference; experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The following table lists the characteristic IR absorption bands expected for this compound.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300-2500Carboxylic Acid (-COOH)O-H stretch (broad)
~2550Thiol (-SH)S-H stretch (weak)
~1700Carboxylic Acid (-COOH)C=O stretch
1600-1450Aromatic RingC=C stretches
~1400Methylene (-CH₂-)C-H bend
~1300Carboxylic Acid (-COOH)C-O stretch
~1200Carboxylic Acid (-COOH)O-H bend

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining NMR and IR spectra of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm)

  • Pipette

  • Vortex mixer (optional)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR and place it in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Gently agitate or vortex the vial until the sample is completely dissolved.

    • Using a pipette, transfer the solution into a clean NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and improve spectral resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • Set the appropriate acquisition parameters for the experiment (e.g., number of scans, spectral width, acquisition time, relaxation delay).

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the NMR spectrum.

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Identify the chemical shifts of the peaks in both ¹H and ¹³C NMR spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

Objective: To obtain an infrared spectrum of this compound to identify its functional groups.

Materials:

  • This compound

  • Potassium bromide (KBr) (for pellet method) or a suitable solvent (for thin film method)

  • Mortar and pestle

  • Pellet press

  • FT-IR spectrometer with a sample holder

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Place a small amount (1-2 mg) of this compound and about 100-200 mg of dry KBr powder into a mortar.

    • Grind the mixture thoroughly with a pestle to create a fine, homogeneous powder.

    • Transfer a portion of the powder into a pellet press die.

    • Apply pressure using the press to form a thin, transparent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the major absorption bands in the spectrum.

    • Correlate the wavenumbers of these bands to specific functional groups using a correlation chart.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical sample.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_interpretation Interpretation & Reporting Sample Obtain Chemical Sample Dissolve Dissolve in Deuterated Solvent (NMR) or Prepare Pellet/Film (IR) Sample->Dissolve NMR_Acquire Acquire NMR Spectrum (1H, 13C) Dissolve->NMR_Acquire IR_Acquire Acquire IR Spectrum Dissolve->IR_Acquire NMR_Process Process NMR Data (FT, Phasing, Baseline Correction) NMR_Acquire->NMR_Process IR_Process Process IR Data (Background Subtraction) IR_Acquire->IR_Process NMR_Analyze Analyze NMR Spectrum (Chemical Shifts, Integration, Multiplicity) NMR_Process->NMR_Analyze IR_Analyze Analyze IR Spectrum (Peak Identification, Functional Group Assignment) IR_Process->IR_Analyze Structure_Elucidation Structural Elucidation NMR_Analyze->Structure_Elucidation IR_Analyze->Structure_Elucidation Report Generate Report Structure_Elucidation->Report

Caption: A flowchart illustrating the key stages of spectroscopic analysis, from sample preparation to final reporting.

The Unseen Hand: 4-Mercaptophenylacetic Acid (MPAA) as a Catalyst in Native Chemical Ligation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide and protein synthesis, Native Chemical Ligation (NCL) stands as a cornerstone technology, enabling the construction of large, complex biomolecules from smaller, unprotected peptide fragments. The efficiency of this powerful technique is significantly enhanced by the use of thiol catalysts, among which 4-Mercaptophenylacetic acid (MPAA) has emerged as a gold standard. This technical guide delves into the core mechanism of MPAA catalysis in NCL, providing quantitative data, detailed experimental protocols, and visual representations to empower researchers in their synthetic endeavors.

The Core Mechanism: Accelerating the Inevitable

Native Chemical Ligation is a two-step process involving the reaction of a peptide with a C-terminal thioester and another with an N-terminal cysteine. The reaction proceeds through a transthioesterification intermediate, followed by a spontaneous intramolecular S-to-N acyl shift to form a native peptide bond at the ligation site.[1][2] While this reaction can proceed uncatalyzed, it is often slow, with reaction times stretching from 24 to 48 hours.[3][4]

This is where thiol catalysts like MPAA play a pivotal role. MPAA, a non-malodorous and water-soluble aryl thiol, significantly accelerates the initial and rate-limiting transthioesterification step.[4][5] The catalytic cycle of MPAA can be broken down into two key stages:

  • Thiol-Thioester Exchange: The deprotonated thiolate of MPAA acts as a potent nucleophile, attacking the peptide's C-terminal alkylthioester. This exchange forms a highly reactive peptide-MPAA arylthioester intermediate. Aryl thioesters are significantly more reactive than their alkyl counterparts due to the lower pKa of aryl thiols, which makes them better leaving groups.[6]

  • Transthioesterification with N-terminal Cysteine: The newly formed, highly reactive peptide-MPAA thioester is then readily attacked by the thiolate of the N-terminal cysteine of the second peptide fragment. This transthioesterification leads to the formation of the key intermediate, which rapidly rearranges to form the final ligated product with a native peptide bond.

The use of MPAA can lead to an order of magnitude increase in the reaction rate compared to uncatalyzed or alkylthiol-catalyzed reactions.[4]

MPAA_Catalytic_Cycle cluster_0 Catalytic Cycle of MPAA Peptide_Alkylthioester Peptide-C(O)SR (Less Reactive Alkylthioester) Peptide_Arylthioester Peptide-C(O)S-MPAA (Highly Reactive Arylthioester) Peptide_Alkylthioester->Peptide_Arylthioester Thiol-Thioester Exchange MPAA MPAA-SH (Catalyst) Intermediate Thioester-linked Intermediate Peptide_Arylthioester->Intermediate Transthioesterification N_Cys_Peptide H-Cys-Peptide Ligated_Product Ligated Peptide (Native Peptide Bond) Intermediate->Ligated_Product S-to-N Acyl Shift MPAA_Regen MPAA-SH (Regenerated Catalyst) Intermediate->MPAA_Regen Catalyst Regeneration

Catalytic cycle of MPAA in Native Chemical Ligation.

The Role of the Carboxylic Acid Moiety: More Than Just Solubility

While the thiol group is the primary actor in the catalytic cycle, the carboxylic acid moiety of MPAA plays a crucial, multifaceted role that extends beyond simply conferring water solubility.[7] Recent studies have illuminated the concept of electrostatic catalysis , where the negatively charged carboxylate group of MPAA at neutral pH can engage in favorable electrostatic interactions with positively charged residues, such as arginine, located near the C-terminal thioester of the peptide substrate.[7][8][9]

This electrostatic attraction effectively increases the local concentration of the catalyst and the substrate, pre-organizing them for the reaction and dramatically accelerating the initial thiol-thioester exchange.[7] This phenomenon can boost the catalytic potency of MPAA to such an extent that it can be used at sub-stoichiometric concentrations, a significant advantage in downstream purification.[7][8][9]

Electrostatic_Assistance cluster_1 Mechanism of Electrostatic Assistance Peptide_Thioester Peptide-Arg-C(O)SR (Positively Charged) Encounter_Complex [Peptide-Arg⁺ ... ⁻OOC-MPAA] Encounter Complex Peptide_Thioester->Encounter_Complex Electrostatic Attraction MPAA_Anion MPAA(-COO⁻)-SH (Negatively Charged Catalyst) MPAA_Anion->Encounter_Complex Accelerated_Exchange Accelerated Thiol-Thioester Exchange Encounter_Complex->Accelerated_Exchange Proximity & Orientation

Electrostatic assistance by MPAA in NCL.

Quantitative Data: A Comparative Look at Thiol Catalysts

The choice of thiol catalyst can significantly impact the kinetics of NCL. While MPAA is a popular choice, other thiols like thiophenol and 2-mercaptoethanesulfonic acid (MESNa) are also employed. The following table summarizes available kinetic data for MPAA and provides a comparison with other catalysts. It is important to note that direct comparison can be challenging due to variations in experimental conditions, including the model peptides, buffer composition, and pH.

CatalystModel Peptide SystemConditionsObserved Rate Constant (kobs) or Second-Order Rate Constant (k2)Reference
MPAA Model peptide with Arg-rich departing thiol1 mM peptide, 1.5 mM Cys-peptide, 10 mM sodium phosphate (B84403), pH 7, 19°Ckapp = 2.54 M-1s-1 (at 5 mM MPAA)[10]
MPAA Model peptide without Arg-rich departing thiol1 mM peptide, 1.5 mM Cys-peptide, 10 mM sodium phosphate, pH 7, 19°CSignificantly slower than with Arg-rich thiol[10]
MPAA General NCL-Order of magnitude faster than uncatalyzed reaction[4]
Thiophenol/Benzylmercaptan LYRAX-MPAL + CRANK0.1 M phosphate, 6 M guanidine, pH ≈7, 37°CReaction completion varies with X (amino acid)[1]
MESNa Model Peptide System-Slower than MPAA[11]
Thiocholine Model Peptide System-k2 = 3.4 M-1s-1 (for TFET thioester)[11]

Note: The rate constants are highly dependent on the specific peptide sequences and reaction conditions.

Experimental Protocols: A Practical Guide to MPAA-Catalyzed NCL

This section provides a detailed methodology for a typical NCL reaction using MPAA as a catalyst.

Materials and Reagents
  • Peptide 1 (with C-terminal thioester)

  • Peptide 2 (with N-terminal cysteine)

  • This compound (MPAA)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Guanidine hydrochloride (Gn·HCl)

  • Sodium phosphate (dibasic, Na₂HPO₄)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Acetonitrile (ACN) for HPLC

  • Trifluoroacetic acid (TFA) for HPLC

  • Deionized water

Ligation Buffer Preparation (e.g., 6 M Gn·HCl, 200 mM Phosphate, pH 7.0)
  • To prepare 10 mL of ligation buffer, dissolve 5.73 g of Gn·HCl in approximately 7 mL of deionized water.

  • Add 284 mg of Na₂HPO₄.

  • Adjust the pH to 7.0 using 1 M HCl.

  • Bring the final volume to 10 mL with deionized water.

  • Filter the buffer through a 0.22 µm filter.

Ligation Reaction Setup
  • Dissolve Peptide 1 (1 equivalent) and Peptide 2 (1.1 equivalents) in the ligation buffer to a final peptide concentration of 1-5 mM.

  • Add TCEP·HCl to a final concentration of 20-50 mM to maintain a reducing environment and prevent disulfide bond formation.

  • Add MPAA to a final concentration of 20-50 mM. For reactions benefiting from electrostatic catalysis, the concentration of MPAA can be significantly lower (sub-millimolar).[7]

  • Gently vortex the solution to ensure homogeneity.

  • Incubate the reaction at room temperature or 37°C.

Reaction Monitoring by HPLC
  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a small aliquot (e.g., 5 µL) of the reaction mixture.

  • Quench the reaction by diluting the aliquot in 45 µL of a 0.1% TFA in 50% ACN/water solution.

  • Analyze the sample by reverse-phase HPLC (RP-HPLC) using a C18 column.

  • Monitor the disappearance of the starting peptides and the appearance of the ligated product peak. The identity of the product should be confirmed by mass spectrometry.

Reaction Work-up and Purification
  • Once the reaction is complete (as determined by HPLC), quench the entire reaction mixture by adding TFA to a final concentration of 0.1%.

  • Filter the quenched reaction mixture to remove any precipitated material.

  • Purify the ligated product by preparative RP-HPLC using a suitable gradient of ACN in water with 0.1% TFA.

  • The excess MPAA and TCEP will typically elute in the early fractions of the HPLC run.

  • Collect the fractions containing the desired product, confirm their purity by analytical HPLC and mass spectrometry, and lyophilize to obtain the final product.

Experimental_Workflow cluster_2 Experimental Workflow for MPAA-Catalyzed NCL A 1. Prepare Ligation Buffer (e.g., 6M Gn·HCl, 200mM Phosphate, pH 7.0) B 2. Dissolve Peptides (Peptide-thioester & N-Cys-Peptide) A->B C 3. Add Reagents (TCEP & MPAA) B->C D 4. Incubate Reaction (Room Temperature or 37°C) C->D E 5. Monitor by HPLC (Time-course analysis) D->E F 6. Quench Reaction (Add 0.1% TFA) E->F Reaction Complete G 7. Purify Product (Preparative RP-HPLC) F->G H 8. Characterize & Lyophilize (Mass Spec & Analytical HPLC) G->H

A typical experimental workflow for MPAA-catalyzed NCL.

Conclusion

This compound has solidified its position as a highly effective and versatile catalyst for native chemical ligation. Its mechanism of action, centered on the rapid formation of a reactive arylthioester intermediate, is further enhanced by the electrostatic contributions of its carboxylic acid moiety. This in-depth guide provides the foundational knowledge, quantitative insights, and practical protocols necessary for researchers to harness the full potential of MPAA in the synthesis of complex peptides and proteins, thereby advancing the frontiers of chemical biology and drug development.

References

A Technical Guide to the Self-Assembly of 4-Mercaptophenylacetic Acid on Gold Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the self-assembly mechanism of 4-Mercaptophenylacetic acid (4-MPA) on gold surfaces. 4-MPA self-assembled monolayers (SAMs) are of significant interest in various fields, including biosensing, drug delivery, and fundamental surface science, due to the combination of a thiol group for strong anchoring to gold and a terminal carboxylic acid group that can be further functionalized. This document outlines the core principles of 4-MPA SAM formation, presents quantitative data from surface analysis techniques, details experimental protocols, and provides visual representations of the underlying processes.

The Self-Assembly Mechanism

The formation of a 4-MPA self-assembled monolayer on a gold surface is a spontaneous process driven by the strong affinity between sulfur and gold. The mechanism can be understood through several key stages:

  • Physisorption: Initially, 4-MPA molecules from a solution physically adsorb onto the gold surface. This is a relatively weak and reversible interaction.

  • Chemisorption and Au-S Bond Formation: The thiol group (-SH) of 4-MPA reacts with the gold surface, leading to the cleavage of the S-H bond and the formation of a strong gold-thiolate (Au-S) bond. This is the primary driving force for the self-assembly process.

  • Surface Diffusion and Reorganization: Chemisorbed 4-MPA molecules are not static. They possess a degree of mobility on the gold surface, allowing them to diffuse and rearrange. This stage is crucial for the healing of defects and the formation of a densely packed, ordered monolayer.

  • Monolayer Ordering: The final arrangement of the 4-MPA molecules is influenced by several factors, including intermolecular interactions (such as van der Waals forces and hydrogen bonding between the phenyl rings and carboxylic acid groups), the nature of the solvent, and the temperature. The molecules typically adopt a tilted orientation with respect to the surface normal to maximize packing density.

Self_Assembly_Mechanism cluster_solution Solution Phase cluster_surface Gold Surface MPA_sol 4-MPA Molecules Physisorption Physisorption MPA_sol->Physisorption Initial Contact Au_Surface Gold Substrate Chemisorption Chemisorption Physisorption->Chemisorption Au-S Bond Formation Reorganization Reorganization Chemisorption->Reorganization Surface Diffusion Ordered_SAM Ordered Monolayer Reorganization->Ordered_SAM Intermolecular Interactions

Figure 1: The stepwise mechanism of 4-MPA self-assembly on a gold surface.

Quantitative Surface Analysis

The characterization of 4-MPA SAMs on gold is crucial for understanding their structure and properties. Various surface-sensitive techniques provide quantitative data on different aspects of the monolayer.

Table 1: Quantitative Data for 4-MPA and Related Thiol SAMs on Gold

ParameterTechniqueMoleculeValueReference
S 2p Binding Energy XPS3-Mercaptopropionic Acid163 eV (S 2p3/2) for thiolate[1]
Amine-terminated alkanethiols162 eV (S 2p3/2) for Au-thiolate[2]
C 1s Binding Energy XPS3-Mercaptopropionic Acid284.8 eV (-CH2), 286.3 eV (C-S), 288.4 eV (C=O)[1]
Water Contact Angle GoniometryBare Gold (cleaned)49° - 66°[3]
Lipoic Acid Monolayer38° ± 3°[4]
Monolayer Thickness Ellipsometry4-Mercaptophenylboronic acid~0.8 nm[5]
Surface Coverage STMRu-[6]S-dithiol0.15 - 0.20[7]

Note: Data for molecules other than 4-MPA are included for comparative purposes due to the limited availability of specific quantitative data for 4-MPA in the initial search. These values provide a reasonable estimate of the expected measurements for 4-MPA.

Experimental Protocols

The quality of a self-assembled monolayer is highly dependent on the experimental procedure. The following sections provide detailed methodologies for the preparation and characterization of 4-MPA SAMs on gold.

This protocol outlines the solution-based self-assembly of 4-MPA on a gold substrate.[8]

Materials and Equipment:

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • This compound (4-MPA)

  • 200 proof ethanol (B145695)

  • Tweezers

  • Glass or polypropylene (B1209903) containers with sealable caps

  • Sonicator

  • Dry nitrogen gas

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION REQUIRED

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.)

    • Rinse the substrate thoroughly with deionized water and then with ethanol.

    • Dry the substrate under a stream of dry nitrogen gas.

  • Preparation of 4-MPA Solution:

    • Prepare a 1-5 mM solution of 4-MPA in 200 proof ethanol.

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution of the 4-MPA.

  • Self-Assembly:

    • Immerse the cleaned gold substrate into the 4-MPA solution.

    • Seal the container to minimize exposure to air and contaminants. For optimal results, the headspace can be purged with nitrogen.

    • Allow the self-assembly to proceed for 18-48 hours at room temperature. Longer immersion times generally lead to more ordered monolayers.[9]

  • Rinsing and Drying:

    • Remove the substrate from the 4-MPA solution.

    • Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules.

    • Dry the substrate under a stream of dry nitrogen gas.

  • Storage:

    • Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen) to prevent oxidation and contamination.

Experimental_Workflow_SAM_Preparation cluster_prep Substrate Preparation cluster_solution Solution Preparation cluster_assembly Self-Assembly cluster_post Post-Assembly Clean Clean Gold Substrate (Piranha Etch) Rinse_Dry1 Rinse (DI Water, Ethanol) & Dry (N2) Clean->Rinse_Dry1 Immerse Immerse Substrate in 4-MPA Solution Rinse_Dry1->Immerse Prepare_Sol Prepare 1-5 mM 4-MPA in Ethanol Sonicate Sonicate to Dissolve Prepare_Sol->Sonicate Sonicate->Immerse Incubate Incubate for 18-48 hours Immerse->Incubate Rinse_Dry2 Rinse (Ethanol) & Dry (N2) Incubate->Rinse_Dry2 Store Store in Inert Atmosphere Rinse_Dry2->Store

Figure 2: Experimental workflow for the preparation of 4-MPA SAMs on gold.

XPS is used to determine the elemental composition and chemical states of the atoms at the surface.

Protocol:

  • Mount the 4-MPA SAM on a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Acquire a survey spectrum to identify all elements present on the surface.

  • Perform high-resolution scans over the Au 4f, S 2p, C 1s, and O 1s regions.

  • For the Au 4f region, the Au 4f7/2 peak for metallic gold is expected around 84.0 eV.[10]

  • For the S 2p region, the formation of a gold-thiolate bond will result in a peak at a binding energy of approximately 162-163 eV for the S 2p3/2 component.[1][2] The absence of a peak around 168-169 eV indicates the absence of oxidized sulfur species.

  • For the C 1s region, deconvolution of the spectrum can distinguish between carbons in different chemical environments (e.g., C-C/C-H in the phenyl ring, C-S, and C=O in the carboxylic acid group).[1]

  • The O 1s spectrum will confirm the presence of the carboxylic acid group.

STM provides real-space images of the SAM at the atomic or molecular level, revealing the packing structure and surface defects.[7]

Protocol:

  • Mount the 4-MPA SAM on an STM sample holder.

  • Place the sample in the STM, which can be operated in ambient conditions, in solution, or in UHV.

  • Engage the STM tip (typically Pt/Ir or W) with the surface.

  • Acquire images in constant current mode. Typical imaging parameters for thiol SAMs on gold are a bias voltage of 1 V and a tunneling current of 5-30 pA.[11]

  • Analyze the images to determine the lattice structure, domain sizes, and the presence of defects such as pinholes and domain boundaries. For aromatic thiols, the packing can be complex and may not follow the typical structures observed for alkanethiols.

QCM-D is a highly sensitive technique for real-time monitoring of the SAM formation process by measuring changes in frequency and dissipation of an oscillating quartz crystal sensor.[12][13]

Protocol:

  • Mount a gold-coated QCM-D sensor in the measurement chamber.

  • Establish a stable baseline by flowing the solvent (ethanol) over the sensor.

  • Introduce the 4-MPA solution into the chamber and monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time.

  • A decrease in frequency indicates mass uptake on the sensor surface as the 4-MPA molecules adsorb.

  • Changes in dissipation provide information about the viscoelastic properties of the forming layer. A decrease in dissipation suggests the formation of a more rigid and ordered monolayer.

  • After the signal has stabilized, rinse with pure solvent to remove any physisorbed molecules. The final frequency and dissipation values can be used to model the thickness and viscoelastic properties of the SAM.

Logical Relationships in Data Interpretation

The data obtained from different characterization techniques are interconnected and provide a holistic understanding of the 4-MPA SAM.

Data_Interpretation XPS XPS Data SAM_Properties Comprehensive Understanding of 4-MPA SAM XPS->SAM_Properties Elemental Composition Chemical Bonding (Au-S) STM STM Data STM->SAM_Properties Surface Morphology Molecular Packing Defect Analysis QCM_D QCM-D Data QCM_D->SAM_Properties Adsorption Kinetics Monolayer Mass & Rigidity Contact_Angle Contact Angle Data Contact_Angle->SAM_Properties Surface Wettability Terminal Group Orientation

Figure 3: Logical relationships in the interpretation of characterization data.

By combining the insights from these techniques, a comprehensive picture of the 4-MPA self-assembled monolayer on gold can be constructed, which is essential for the rational design of functional surfaces for applications in research and drug development.

References

An In-depth Technical Guide to the Thiol-Gold Interaction of 4-Mercaptophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental interaction between 4-Mercaptophenylacetic acid (4-MPAA) and gold surfaces. This interaction is pivotal for the development of functionalized gold nanoparticles and surfaces used in drug delivery, biosensing, and diagnostics. This document details the binding mechanism, quantitative parameters, experimental protocols for characterization, and the logical workflows involved in studying this critical molecular interface. For closely related quantitative data and some experimental specifics, the analogous molecule 4-Mercaptobenzoic acid (4-MBA) is referenced, as it is extensively studied and provides valuable comparative insights.

The Core Interaction: Thiolate Bond Formation

The foundational principle of the 4-MPAA and gold interaction is the formation of a stable self-assembled monolayer (SAM) on the gold substrate. This process is driven by the strong affinity between the sulfur atom of the thiol group (-SH) in 4-MPAA and the gold surface. Upon adsorption, the thiol proton is lost, and a covalent-like gold-thiolate (Au-S) bond is formed.[1] The aromatic phenyl ring and the acetic acid moiety extend away from the gold surface, presenting a functionalized interface for further chemical modifications or biological interactions.

The orientation of 4-MPAA on the gold surface is such that the carboxyl group is directed away from the substrate, making it available for subsequent reactions, such as amide bond formation for the attachment of biomolecules.[2] Studies on the similar molecule, 4-mercaptobenzoic acid (4-MBA), using surface-enhanced Raman scattering (SERS), confirm that the molecule adsorbs onto gold nanoparticles via the sulfur atom, with the carboxyl group positioned away from the gold surface.[2]

A diagram illustrating the binding of a this compound molecule to a gold surface is presented below.

cluster_gold Gold Surface (Au) cluster_mpaa This compound cluster_bound Bound Thiolate Au1 Au2 Au3 Au4 Au5 MPAA SH Phenyl Ring CH₂COOH Bound S Phenyl Ring CH₂COOH MPAA->Bound Adsorption & Thiolate Formation Bound:head->Au4 Au-S Bond

Binding of 4-MPAA to a gold surface.

Quantitative Analysis of the Interaction

The stability and formation of the 4-MPAA SAM on gold can be quantified through various thermodynamic and surface coverage parameters. While specific data for 4-MPAA can be limited, studies on 4-MBA provide excellent reference points.

ParameterValueCompoundTechniqueSource
Gibbs Free Energy of Adsorption (ΔGads) -25 kJ mol-14-Mercaptobenzoic acidSurface-Enhanced Raman Scattering (SERS)[3]
Surface Coverage (θRS) 0.254-Mercaptobenzoic acid on Au(111)STM, XPS, Electrochemistry[4]
Packing Density Increases in the order: Thiophenol < 4-Mercaptophenol < 4-Mercaptophenylboronic acid < 4-Mercaptobenzoic acid4-Mercaptobenzoic acid and analoguesX-ray Photoelectron Spectroscopy (XPS)[5]

Experimental Protocols

The formation and characterization of 4-MPAA SAMs on gold surfaces involve a series of well-defined experimental procedures.

A general protocol for the preparation of high-quality SAMs of 4-MPAA on a gold substrate is as follows:

  • Substrate Preparation:

    • Use gold-coated substrates (e.g., silicon wafers, glass slides, or quartz crystals).

    • Clean the substrates to remove organic contaminants. A common method is immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution.

    • Rinse the substrates thoroughly with deionized water and then with ethanol (B145695).

    • Dry the substrates under a stream of dry nitrogen gas.

  • Thiol Solution Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent, typically ethanol, with a concentration in the range of 1-10 mM.

    • For carboxyl-terminated thiols like 4-MPAA, adjusting the pH to be acidic (around pH 2) by adding a few drops of concentrated HCl can improve monolayer formation.

  • Self-Assembly:

    • Immerse the clean, dry gold substrate into the thiol solution in a clean, sealable container.

    • To minimize oxidation, it is advisable to reduce the headspace above the solution and backfill the container with an inert gas like nitrogen.

    • Allow the self-assembly to proceed for 24-48 hours to ensure a well-ordered monolayer.

  • Post-Assembly Rinsing and Drying:

    • Remove the substrate from the thiol solution.

    • Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules.

    • Sonication in fresh solvent for a short duration (1-3 minutes) can aid in removing non-specifically bound molecules.

    • Dry the functionalized substrate under a stream of dry nitrogen.

The following diagram outlines the experimental workflow for preparing a 4-MPAA SAM on a gold substrate.

cluster_prep Substrate Preparation cluster_sol Solution Preparation cluster_assembly Self-Assembly cluster_post Post-Assembly start Start: Gold Substrate clean Clean Substrate (e.g., Piranha Solution) start->clean rinse_water Rinse with DI Water clean->rinse_water rinse_etoh Rinse with Ethanol rinse_water->rinse_etoh dry_sub Dry with Nitrogen rinse_etoh->dry_sub immerse Immerse Substrate in 4-MPAA Solution dry_sub->immerse prep_sol Prepare 4-MPAA Solution in Ethanol prep_sol->immerse incubate Incubate for 24-48h (under Nitrogen) immerse->incubate remove Remove from Solution incubate->remove rinse_final Rinse with Ethanol remove->rinse_final sonicate Sonicate in Ethanol (1-3 min) rinse_final->sonicate dry_final Dry with Nitrogen sonicate->dry_final end End: Functionalized Substrate dry_final->end

Workflow for SAM preparation.

Several surface-sensitive techniques are employed to characterize the 4-MPAA SAM on gold.

X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To confirm the elemental composition of the surface and the chemical state of the elements, particularly sulfur and gold.

  • Methodology:

    • Place the SAM-functionalized gold substrate in the ultra-high vacuum chamber of the XPS instrument.

    • Irradiate the surface with a monochromatic X-ray beam (e.g., Al Kα).

    • Analyze the kinetic energy of the emitted photoelectrons.

    • Expected Results:

      • Au 4f: The Au 4f7/2 peak is expected around 84.0 eV for gold surfaces with a thiolate monolayer.[6]

      • S 2p: The S 2p spectrum will show a doublet corresponding to the thiolate bond (S-Au), typically with the S 2p3/2 peak around 162-163 eV. The absence of a peak around 164 eV indicates the absence of unbound thiol.[7]

      • C 1s and O 1s: The presence of carbon and oxygen peaks corresponding to the phenylacetic acid moiety confirms the presence of the 4-MPAA molecule.

Surface-Enhanced Raman Spectroscopy (SERS):

  • Purpose: To obtain vibrational information about the adsorbed molecule and confirm its orientation.

  • Methodology:

    • Use a SERS-active substrate, such as gold nanoparticles or a roughened gold surface, functionalized with 4-MPAA.

    • Irradiate the sample with a laser of a suitable wavelength (e.g., 532 nm or 780 nm).

    • Collect the scattered light and analyze the Raman spectrum.

    • Expected Results:

      • The disappearance of the S-H stretching band (around 2567 cm-1 for 4-MBA) indicates the formation of the Au-S bond.[3]

      • The appearance of bands corresponding to the C=C stretching and ring breathing modes of the phenyl ring (e.g., around 1076 cm-1 and 1588 cm-1 for 4-MBA) confirms the presence of the aromatic moiety.[2]

      • The relative intensities of the vibrational modes can provide information about the orientation of the molecule with respect to the surface.

Quartz Crystal Microbalance (QCM):

  • Purpose: To monitor the adsorption of 4-MPAA onto the gold surface in real-time and to quantify the adsorbed mass.

  • Methodology:

    • Use a gold-coated quartz crystal as the sensor.

    • Establish a stable baseline frequency of the crystal in the solvent (e.g., ethanol).

    • Introduce the 4-MPAA solution into the QCM chamber.

    • Monitor the change in the resonant frequency of the crystal as the molecules adsorb. A decrease in frequency corresponds to an increase in mass.

    • The adsorbed mass can be calculated using the Sauerbrey equation.

The logical relationship between these characterization techniques in analyzing the SAM is depicted below.

cluster_char Characterization Techniques cluster_info Information Obtained SAM 4-MPAA SAM on Gold XPS XPS SAM->XPS SERS SERS SAM->SERS QCM QCM SAM->QCM Comp Elemental Composition & Chemical State XPS->Comp Provides Orient Molecular Orientation & Vibrational Modes SERS->Orient Provides Mass Adsorbed Mass & Adsorption Kinetics QCM->Mass Provides

Characterization techniques for 4-MPAA SAMs.

Stability of the Thiol-Gold Bond

The thiol-gold bond, while strong, has limitations in terms of stability under certain conditions.

  • Electrochemical Stability: The stability of thiolate SAMs on gold is dependent on the applied potential and the pH of the electrolyte. Generally, they are stable within a specific potential window. Reductive desorption can occur at negative potentials, while oxidative desorption can happen at positive potentials.[8] For thiolate SAMs on gold, the oxidative stability is generally higher than on copper or platinum.[8]

  • Thermal Stability: Aromatic thiol SAMs, like those formed from 4-MPAA, tend to have superior thermal stability compared to their n-alkanethiol counterparts due to the rigidity of the aromatic backbone.[9]

  • Chemical Stability: The thiol-gold bond can be susceptible to displacement by other strongly binding species, such as other thiols present in biological fluids. The stability is also influenced by intermolecular interactions within the SAM; for instance, hydrophilic groups can reduce stability.[8]

This guide provides a foundational understanding of the critical interaction between this compound and gold surfaces. By leveraging the detailed experimental protocols and characterization techniques outlined, researchers and professionals in drug development can effectively create and validate functionalized gold platforms for a wide array of applications.

References

4-Mercaptophenylacetic Acid: A Redox Buffer for Enhanced Protein Folding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The correct folding of proteins, particularly those containing disulfide bonds, is a critical challenge in the production of biopharmaceuticals and for various applications in research. The formation of native disulfide bonds is often a rate-limiting step and can be plagued by the formation of incorrect pairings, leading to misfolded, inactive, and aggregated protein. Redox buffers are commonly employed in in vitro protein refolding to facilitate the correct formation and isomerization of disulfide bonds. While the glutathione (B108866) redox buffer (GSH/GSSG) is the traditional choice, there is growing interest in alternative thiol reagents that may offer improved folding efficiency. 4-Mercaptophenylacetic acid (4-MPAA) is an aromatic thiol that has shown promise as a catalyst in thiol-disulfide exchange reactions and presents itself as a compelling alternative to conventional redox buffers. This technical guide provides a comprehensive overview of the principles, and putative protocols for utilizing 4-MPAA as a redox buffer in protein folding.

Core Principles of 4-MPAA in Protein Folding

The efficacy of a redox buffer in protein folding is largely dependent on its ability to efficiently catalyze both the formation and the isomerization of disulfide bonds. This is governed by the thiol pKa and the redox potential of the thiol/disulfide couple.

Aromatic thiols, such as 4-MPAA, are suggested to be particularly effective catalysts for thiol-disulfide interchange reactions.[1] Their lower thiol pKa values compared to aliphatic thiols like glutathione mean that a higher concentration of the more reactive thiolate anion is present at a neutral pH.[1] This enhanced nucleophilicity can accelerate the attack on incorrect disulfide bonds, a crucial step in the isomerization process.[2]

The mechanism involves a series of thiol-disulfide exchange reactions where the thiolate of 4-MPAA attacks a non-native disulfide bond in the misfolded protein, forming a mixed disulfide intermediate. This is followed by subsequent intramolecular or intermolecular thiol-disulfide exchange reactions that lead to the thermodynamically most stable native disulfide bond arrangement.

Quantitative Data and Comparison

ParameterThis compound (4-MPAA)Glutathione (GSH)References
Molecular Weight 168.21 g/mol 307.32 g/mol [3]
Thiol pKa ~6.5~8.7[1]
Redox Potential (E°') Not explicitly reported for folding buffer; likely more negative than aliphatic thiols-240 mV (for GSH/GSSG couple)[4]
Optimal Refolding Concentration Empirically determined (theoretically in the low mM range)Typically 1-10 mM (reduced form)[5][6]
Optimal Reduced:Oxidized Ratio Empirically determined (e.g., 10:1 to 1:1)Commonly 10:1 to 5:1 (GSH:GSSG)[5]

Experimental Protocols

The following protocols are generalized procedures for in vitro protein refolding. The specific concentrations of protein, denaturant, and 4-MPAA, as well as incubation times and temperatures, must be optimized for each target protein.

Preparation of Denatured and Reduced Protein
  • Solubilization: Solubilize protein inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M Guanidine HCl or 8 M Urea) and a reducing agent (e.g., 50-100 mM Dithiothreitol, DTT) to a final protein concentration of 1-10 mg/mL.

  • Incubation: Incubate at room temperature for 1-2 hours with gentle stirring to ensure complete denaturation and reduction of all disulfide bonds.

  • Clarification: Centrifuge the solution at high speed (e.g., >15,000 x g) for 15-30 minutes to remove any insoluble material.

  • Buffer Exchange (Optional but Recommended): Remove the reducing agent (DTT) by dialysis or size-exclusion chromatography under denaturing conditions to prevent interference with the subsequent redox buffer.

Protein Refolding by Dilution using a 4-MPAA Redox Buffer
  • Prepare Refolding Buffer: Prepare a refolding buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.5, 0.5 M L-arginine, 1 mM EDTA) containing the desired concentrations of reduced 4-MPAA and its oxidized disulfide form, di(4-carboxymethylphenyl) disulfide. A starting point for optimization could be a total thiol concentration of 1-5 mM with a reduced to oxidized ratio of 10:1.

  • Dilution: Rapidly dilute the denatured protein solution into the refolding buffer with vigorous stirring. The final protein concentration should typically be low (e.g., 0.01-0.1 mg/mL) to minimize aggregation.[7]

  • Incubation: Incubate the refolding mixture at a controlled temperature (typically 4-25°C) for several hours to days, with gentle agitation.

  • Monitoring: Monitor the refolding progress by assessing the regain of biological activity or by biophysical methods such as circular dichroism, fluorescence spectroscopy, or size-exclusion chromatography.

Analysis of Refolded Protein
  • Activity Assay: Perform a functional assay to determine the specific activity of the refolded protein compared to a native standard.

  • Quantification of Correctly Folded Protein: Use techniques like reverse-phase HPLC (RP-HPLC) or mass spectrometry to quantify the amount of correctly folded protein with native disulfide bonds.[7]

  • Aggregation Analysis: Measure protein aggregation by light scattering or size-exclusion chromatography.

Visualizing Workflows and Pathways

General Mechanism of Thiol-Disulfide Exchange Catalyzed by 4-MPAA

The following diagram illustrates the proposed catalytic cycle of 4-MPAA in disulfide bond isomerization.

Thiol_Disulfide_Exchange Mechanism of 4-MPAA Catalyzed Disulfide Isomerization misfolded_protein Misfolded Protein (non-native S-S) mixed_disulfide Mixed Disulfide Intermediate (Protein-S-S-Ar) misfolded_protein->mixed_disulfide Nucleophilic Attack mpaa_thiolate 4-MPAA Thiolate (Ar-S⁻) mpaa_thiolate->mixed_disulfide protein_thiolate Protein Thiolate (Protein-S⁻) mixed_disulfide->protein_thiolate Intramolecular Rearrangement native_protein Native Protein (correct S-S) protein_thiolate->native_protein Attack on another non-native S-S Protein_Refolding_Workflow Experimental Workflow for Protein Refolding cluster_prep Protein Preparation cluster_refolding Refolding cluster_analysis Analysis inclusion_bodies Inclusion Bodies solubilization Solubilization & Reduction (6M GdnHCl, 100mM DTT) inclusion_bodies->solubilization denatured_protein Denatured & Reduced Protein solubilization->denatured_protein refolding_dilution Rapid Dilution into Refolding Buffer (with 4-MPAA redox pair) denatured_protein->refolding_dilution incubation Incubation (4-25°C, hours to days) refolding_dilution->incubation activity_assay Functional Assay incubation->activity_assay hplc_analysis RP-HPLC for Quantification incubation->hplc_analysis sec_analysis SEC for Aggregation incubation->sec_analysis

References

Commercial Availability and Purity of 4-Mercaptophenylacetic Acid for Research Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, purity, and common research applications of 4-Mercaptophenylacetic acid (4-MPAA). 4-MPAA is a critical reagent in various fields, notably in the chemical synthesis of peptides and proteins. This document aims to equip researchers with the necessary information to source high-quality 4-MPAA and effectively utilize it in their experimental workflows.

Commercial Sources and Purity

This compound is readily available from several major chemical suppliers. The typical purity offered for research purposes ranges from 97% to over 98%, with High-Performance Liquid Chromatography (HPLC) being the most common method for purity assessment. Researchers should always refer to the supplier's Certificate of Analysis (CoA) for lot-specific purity data and information on other analytical tests performed, such as ¹H NMR for structural confirmation.

Below is a summary of prominent commercial suppliers and the typical specifications for their this compound products.

SupplierCatalog Number (Example)Purity SpecificationAnalytical Methods Cited
Sigma-Aldrich 65315297%Assay
Thermo Fisher Scientific H2765897%Assay (HPLC) ≥96.0%
Chem-Impex 01578≥98% (HPLC)HPLC
Santa Cruz Biotechnology sc-23940497%Not specified
ChemicalBook CB3276163≥98% (HPLC)HPLC
ECHEMI VariesVariesNot specified

Note: Catalog numbers, purity specifications, and available quantities are subject to change. It is essential to consult the respective supplier's website for the most current information.

Key Research Application: Native Chemical Ligation

A primary application of this compound in research is its use as a catalyst in Native Chemical Ligation (NCL).[1][2] NCL is a powerful technique for the synthesis of large peptides and proteins from smaller, unprotected peptide fragments.[3] 4-MPAA, an aryl thiol catalyst, significantly accelerates the key transthioesterification step in the NCL reaction.[4]

The mechanism involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. 4-MPAA facilitates the formation of a more reactive arylthioester intermediate, which then undergoes rapid and irreversible intramolecular S,N-acyl shift to form a native peptide bond at the ligation site.[2][4]

NCL_Mechanism Peptide1_Thioester Peptide-1-SR (Alkyl Thioester) Aryl_Thioester Peptide-1-SAr (Aryl Thioester Intermediate) Peptide1_Thioester->Aryl_Thioester Transthioesterification (Catalyzed by 4-MPAA) MPAA 4-MPAA (HSC₆H₄CH₂COOH) Thioester_Intermediate Thioester-linked Intermediate Aryl_Thioester->Thioester_Intermediate Thiol-Thioester Exchange Peptide2_Cys H₂N-Cys-Peptide-2 Ligated_Product Ligated Peptide (Native Peptide Bond) Thioester_Intermediate->Ligated_Product S,N-Acyl Shift (Irreversible)

Native Chemical Ligation (NCL) catalyzed by 4-MPAA.

Experimental Protocols

General Protocol for Native Chemical Ligation (NCL) using 4-MPAA

This protocol provides a general framework for performing an NCL reaction. Optimal conditions, including peptide concentration, catalyst loading, and reaction time, may need to be determined empirically for each specific ligation.

Materials:

  • Peptide-1 with a C-terminal thioester

  • Peptide-2 with an N-terminal cysteine

  • This compound (4-MPAA)

  • Ligation Buffer: 6 M Guanidine hydrochloride, 100 mM sodium phosphate, pH 7.0-7.5

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, as a reducing agent)

  • Reverse-phase HPLC system for reaction monitoring and purification

  • Mass spectrometer for product characterization

Procedure:

  • Peptide Preparation: Dissolve the peptide-thioester and the N-terminal cysteine peptide in the ligation buffer to the desired concentration (typically in the low millimolar range, e.g., 1-5 mM).

  • Catalyst Addition: Add this compound to the reaction mixture. A typical starting concentration is 20-50 mM.

  • Reducing Agent (Optional): If disulfide bond formation is a concern, add TCEP to a final concentration of 5-10 mM.

  • Reaction Incubation: Gently mix the reaction and incubate at room temperature or 37°C.

  • Reaction Monitoring: Monitor the progress of the ligation by reverse-phase HPLC. Aliquots of the reaction mixture can be taken at various time points, quenched (e.g., with 0.1% trifluoroacetic acid), and analyzed.

  • Reaction Quenching and Purification: Once the reaction is complete, quench the reaction by acidification (e.g., with formic acid or trifluoroacetic acid). Purify the ligated product using preparative reverse-phase HPLC.

  • Product Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Purity Determination of this compound by HPLC

This protocol outlines a general method for assessing the purity of a 4-MPAA sample using reverse-phase HPLC.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound sample

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or formic acid

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation: Prepare a stock solution of 4-MPAA in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient: A typical gradient could be:

      • 0-5 min: 10% B

      • 5-25 min: 10-90% B

      • 25-30 min: 90% B

      • 30-35 min: 90-10% B

      • 35-40 min: 10% B

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity of 4-MPAA is calculated as the percentage of the main peak area relative to the total peak area.

HPLC_Workflow Start Start Sample_Prep Sample Preparation (Dissolve and Filter 4-MPAA) Start->Sample_Prep HPLC_Analysis HPLC Analysis (C18 Column, Gradient Elution) Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition (UV Detection at 254 nm) HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration and Purity Calculation Data_Acquisition->Peak_Integration Report Generate Purity Report Peak_Integration->Report End End Report->End

Experimental workflow for HPLC purity analysis of 4-MPAA.

Conclusion

This compound is an indispensable tool for researchers engaged in peptide and protein synthesis. A thorough understanding of its commercial sources, purity, and proper handling is crucial for obtaining reliable and reproducible experimental results. This guide provides a foundational understanding to aid in the successful application of 4-MPAA in research and development. For all applications, it is imperative to consult the relevant safety data sheets (SDS) and follow appropriate laboratory safety procedures.

References

Technical Guide: Air Sensitivity and Storage of 4-Mercaptophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the air sensitivity of 4-Mercaptophenylacetic acid (4-MPAA), outlining its storage requirements and recommended handling procedures to maintain its chemical integrity. The inherent reactivity of the thiol group in 4-MPAA makes it a valuable reagent, particularly in bioconjugation and peptide synthesis, but also renders it susceptible to oxidation.

Air Sensitivity and Degradation Pathway

This compound is classified as an air-sensitive compound. The primary mechanism of its degradation in the presence of atmospheric oxygen is the oxidation of its thiol (-SH) group. This process typically leads to the formation of a disulfide bridge, resulting in the dimerization of the molecule to form 4,4'-dithiodiphenyldiacetic acid. This oxidation is often catalyzed by trace amounts of metal ions and can be accelerated by exposure to light and elevated temperatures.

Visualizing the Degradation Pathway

The following diagram illustrates the oxidative dimerization of this compound.

4-Mercaptophenylacetic_acid_1 This compound (HS-C₆H₄-CH₂COOH) Disulfide 4,4'-Dithiodiphenyldiacetic Acid (-S-S- linkage) 4-Mercaptophenylacetic_acid_1->Disulfide 4-Mercaptophenylacetic_acid_2 This compound (HS-C₆H₄-CH₂COOH) 4-Mercaptophenylacetic_acid_2->Disulfide Oxidizing_Agent [O] (Air, Metal Ions) Oxidizing_Agent->Disulfide

Caption: Oxidative degradation of this compound to its disulfide dimer.

Recommended Storage Conditions

To mitigate degradation and ensure the long-term stability of this compound, it is crucial to adhere to the following storage conditions. These recommendations are compiled from various supplier safety data sheets (SDS).

ParameterRecommended ConditionRationale
Temperature 2 to 8 °C.[1][2]Reduces the rate of oxidative reactions.
Some sources suggest -20°C for long-term storage.[3]Further slows down potential degradation pathways.
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen).[1]Minimizes exposure to atmospheric oxygen, the primary oxidizing agent.
Container Tightly sealed, opaque container.[1][2]Prevents exposure to air and light, which can catalyze oxidation.
Environment Store in a dry, well-ventilated area.Avoids moisture, which can participate in degradation reactions.
Incompatibilities Keep away from strong oxidizing agents and bases.To prevent vigorous and uncontrolled reactions.

Experimental Protocols for Handling

Given its air-sensitive nature, handling this compound requires techniques that minimize its exposure to the atmosphere. The following protocols are based on standard practices for handling air-sensitive reagents.

General Handling Workflow

The following diagram outlines a general workflow for handling solid this compound and preparing solutions.

cluster_prep Preparation cluster_handling Handling Solid cluster_solution Solution Preparation cluster_storage Storage Inert_Atmosphere Establish Inert Atmosphere (Glovebox or Schlenk Line) Weigh_Solid Weigh Solid 4-MPAA (Under Inert Atmosphere) Inert_Atmosphere->Weigh_Solid Degas_Solvent Degas Solvent (Freeze-Pump-Thaw or Sparging) Add_Solvent Add Degassed Solvent to Solid Degas_Solvent->Add_Solvent Weigh_Solid->Add_Solvent Dissolve Dissolve with Stirring (Maintain Inert Atmosphere) Add_Solvent->Dissolve Store_Solution Store Solution Under Inert Gas (Sealed Septum-Capped Flask) Dissolve->Store_Solution

Caption: Recommended workflow for handling and preparing solutions of 4-MPAA.

Detailed Methodologies

3.2.1. Handling Solid this compound

For operations such as weighing and transferring the solid material, it is highly recommended to use a glovebox filled with an inert gas (argon or nitrogen). If a glovebox is not available, a Schlenk line can be used to create an inert atmosphere within the flask where the solid will be handled.

Protocol for Handling without a Glovebox (using a Schlenk Line):

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) to remove any adsorbed moisture. Assemble the glassware while hot and allow it to cool under a stream of inert gas.

  • Inerting the Flask: Place the receiving flask on the Schlenk line and subject it to at least three cycles of evacuating the flask under vacuum and refilling it with inert gas.

  • Transferring the Solid: In a fume hood, briefly remove the stopper from the flask and quickly add the approximate amount of 4-MPAA. Immediately re-stopper the flask and reconnect it to the Schlenk line. Purge the flask with inert gas to remove any air that entered during the transfer. For more precise measurements, the solid can be added to a pre-weighed flask inside a nitrogen-filled glove bag.

3.2.2. Preparation of Solutions

Solutions of this compound should be prepared using degassed solvents to minimize the presence of dissolved oxygen.

Solvent Degassing Protocol (Freeze-Pump-Thaw Method):

  • Place the solvent in a Schlenk flask with a stir bar.

  • Freeze the solvent by immersing the flask in a cold bath (e.g., liquid nitrogen).

  • Once the solvent is completely frozen, open the flask to a high vacuum for several minutes to remove gases from the headspace.

  • Close the stopcock to the vacuum and thaw the solvent completely.

  • Repeat this freeze-pump-thaw cycle at least three times.

  • After the final thaw, backfill the flask with an inert gas.

Protocol for Solution Preparation:

  • To a pre-weighed, inerted flask containing the solid 4-MPAA, add the desired volume of degassed solvent via a cannula or a gas-tight syringe.

  • Maintain a positive pressure of inert gas in the flask throughout the addition.

  • If necessary, stir the mixture under an inert atmosphere until the solid is fully dissolved.

  • The resulting solution should be used immediately or stored in a tightly sealed, septum-capped flask under an inert gas atmosphere at the recommended temperature.

By adhering to these storage and handling protocols, researchers can ensure the quality and reactivity of this compound, leading to more reliable and reproducible experimental outcomes.

References

Methodological & Application

Application Notes and Protocols for the Formation of 4-Mercaptophenylacetic Acid Self-Assembled Monolayers on Gold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) of organosulfur compounds on gold surfaces are a cornerstone of nanoscience and surface engineering, enabling precise control over interfacial properties. 4-Mercaptophenylacetic acid (4-MPA) is a particularly interesting molecule for forming SAMs due to its aromatic structure, which imparts rigidity, and its terminal carboxylic acid group, which provides a versatile handle for the covalent immobilization of biomolecules, making it highly relevant for biosensor development, drug delivery systems, and fundamental studies of cell-surface interactions.

This document provides a detailed protocol for the preparation and characterization of high-quality 4-MPA SAMs on gold substrates.

Quantitative Data Summary

The successful formation of a 4-MPA SAM can be verified by a suite of surface-sensitive analytical techniques. The following table summarizes typical quantitative data obtained from the characterization of these monolayers.

Characterization TechniqueParameterTypical ValueReferences
Contact Angle Goniometry Advancing Water Contact Angle35° ± 4°[1]
X-ray Photoelectron Spectroscopy (XPS) S 2p Binding Energy (Au-S)~162.0 eV[2]
O 1s Binding Energy (C=O)~532.5 eV
C 1s Binding Energy (C-C, C-S, C=O)~285.0 eV, ~286.5 eV, ~289.0 eV
Fourier-Transform Infrared Spectroscopy (FTIR) S-H Vibrational StretchDisappearance of peak ~2550 cm⁻¹[3]
C=O Vibrational Stretch (Carboxylic Acid)~1700-1725 cm⁻¹
Ellipsometry/SPR Monolayer Thickness~0.8 - 1.0 nm[4]

Experimental Protocols

Gold Substrate Preparation

High-quality SAMs necessitate an atomically clean and smooth gold surface.

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

  • Deionized (DI) water (18 MΩ·cm)

  • Absolute Ethanol (B145695)

  • High-purity nitrogen gas

Procedure:

  • Place the gold substrates in a suitable glass container.

  • Carefully add the piranha solution to immerse the substrates completely.

  • Allow the substrates to etch for 10-15 minutes.

  • Carefully decant the piranha solution into a designated waste container.

  • Rinse the substrates thoroughly with copious amounts of DI water.

  • Rinse the substrates with absolute ethanol.

  • Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Use the cleaned substrates immediately for SAM formation to prevent atmospheric contamination.

Preparation of 4-MPA Solution

Materials:

  • This compound (4-MPA) powder

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid (HCl) (optional, for pH adjustment)

Procedure:

  • Prepare a 1 mM solution of 4-MPA in absolute ethanol. For example, dissolve 1.68 mg of 4-MPA in 10 mL of absolute ethanol.

  • For carboxyl-terminated thiols, adjusting the pH to approximately 2 can improve solubility and monolayer quality. This can be achieved by adding a few drops of concentrated HCl to the ethanol solvent before dissolving the 4-MPA.

  • Sonicate the solution for 5-10 minutes to ensure the complete dissolution of the 4-MPA powder.

Self-Assembly Process

Materials:

  • Cleaned gold substrates

  • Freshly prepared 1 mM 4-MPA solution

  • Inert gas (e.g., nitrogen or argon)

  • Sealed reaction vessels

Procedure:

  • Immediately immerse the clean, dry gold substrates into the 1 mM 4-MPA solution. Ensure the entire gold surface is submerged.

  • To minimize oxidation and contamination, it is recommended to perform the assembly in an inert atmosphere. Purge the headspace of the reaction vessel with nitrogen or argon before sealing.

  • Allow the self-assembly to proceed for 18-24 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.[2][5]

Rinsing and Drying

Procedure:

  • After the incubation period, carefully remove the substrates from the 4-MPA solution using clean tweezers.

  • Rinse the substrates thoroughly with fresh absolute ethanol for 15-30 seconds to remove any non-covalently bound (physisorbed) molecules.

  • For a more rigorous cleaning, place the substrates in a beaker with fresh ethanol and sonicate for 1-2 minutes.

  • Perform a final rinse with absolute ethanol.

  • Dry the functionalized substrates under a gentle stream of high-purity nitrogen gas.

Storage

Store the 4-MPA functionalized substrates in a clean, dry environment, such as a desiccator or under a nitrogen atmosphere, until further use to prevent degradation and contamination.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_solution Solution Preparation cluster_sam Self-Assembly cluster_post Post-Assembly Au_Substrate Gold Substrate Piranha_Clean Piranha Etching (10-15 min) Au_Substrate->Piranha_Clean DI_Rinse DI Water Rinse Piranha_Clean->DI_Rinse EtOH_Rinse_Prep Ethanol Rinse DI_Rinse->EtOH_Rinse_Prep N2_Dry_Prep Nitrogen Dry EtOH_Rinse_Prep->N2_Dry_Prep Immerse Immerse Substrate in 4-MPA Solution N2_Dry_Prep->Immerse MPA_Powder 4-MPA Powder Mix_Solution Prepare 1 mM Solution MPA_Powder->Mix_Solution Ethanol Absolute Ethanol Ethanol->Mix_Solution Sonicate Sonicate (5-10 min) Mix_Solution->Sonicate Sonicate->Immerse Incubate Incubate (18-24h) under N2 Atmosphere Immerse->Incubate EtOH_Rinse_Post Ethanol Rinse Incubate->EtOH_Rinse_Post Sonicate_Rinse Sonicate in Ethanol (1-2 min) EtOH_Rinse_Post->Sonicate_Rinse Final_Rinse Final Ethanol Rinse Sonicate_Rinse->Final_Rinse N2_Dry_Post Nitrogen Dry Final_Rinse->N2_Dry_Post Storage Store in Desiccator N2_Dry_Post->Storage

Caption: Experimental workflow for forming 4-MPA SAMs on gold.

chemical_interaction cluster_surface Gold Surface cluster_mpa This compound (4-MPA) Au Au Au1 Au Au2 Au S S S->Au Covalent Bond (Au-S) Phenyl S->Phenyl CH2 CH₂ Phenyl->CH2 COOH COOH CH2->COOH

Caption: Chemical structure of 4-MPA and its covalent attachment to a gold surface.

References

Application Notes and Protocols: A Step-by-Step Guide to 4-Mercaptophenylacetic Acid Functionalization of Gold Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the functionalization of gold nanoparticles (AuNPs) with 4-Mercaptophenylacetic acid (4-MPA). This procedure is critical for a variety of biomedical applications, including targeted drug delivery, biosensing, and medical imaging. The protocols outlined below detail the synthesis of citrate-capped AuNPs followed by a ligand exchange reaction to attach the 4-MPA, and the subsequent characterization of the functionalized nanoparticles.

Overview of the Functionalization Process

The functionalization of gold nanoparticles with this compound is a two-step process. First, gold nanoparticles are synthesized, typically through the Turkevich method, which uses sodium citrate (B86180) as both a reducing and capping agent. This results in a stable colloidal solution of citrate-capped AuNPs.

The second step is a ligand exchange reaction. The thiol group (-SH) of 4-MPA has a strong affinity for the gold surface and displaces the citrate ions.[1] This results in a stable monolayer of 4-MPA on the nanoparticle surface, exposing the carboxylic acid groups for further conjugation or to modify the nanoparticle's surface properties.

Experimental Protocols

Materials and Equipment
  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium (B8492382) citrate dihydrate

  • This compound (4-MPA)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Ethanol

  • Round-bottom flask

  • Condenser

  • Heating mantle with magnetic stirring

  • Magnetic stir bar

  • Glassware (cleaned with aqua regia)

  • Spectrophotometer (UV-Vis)

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

Synthesis of Citrate-Capped Gold Nanoparticles (Turkevich Method)

This protocol is adapted from the well-established Turkevich method for synthesizing spherical gold nanoparticles.[2]

  • Preparation: Add 100 mL of 1 mM HAuCl₄ solution to a scrupulously clean 250 mL round-bottom flask with a magnetic stir bar.

  • Heating: Bring the solution to a vigorous boil while stirring, under reflux.

  • Reduction: Rapidly inject 10 mL of a 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.[3]

  • Reaction: The solution color will change from pale yellow to gray, then to a deep red or wine color, indicating the formation of AuNPs. Continue boiling and stirring for an additional 15-30 minutes.

  • Cooling: Remove the heat source and allow the solution to cool to room temperature while continuing to stir.

  • Storage: Store the citrate-capped AuNP solution at 4°C.

Functionalization with this compound (Ligand Exchange)

This protocol describes the surface modification of the synthesized citrate-capped AuNPs with 4-MPA.

  • Preparation of 4-MPA solution: Prepare a 1 mM solution of this compound in ethanol.

  • Ligand Exchange Reaction: To the synthesized citrate-capped AuNP solution, add the 4-MPA solution. The final concentration of 4-MPA should be in slight excess to ensure complete surface coverage. A typical starting point is a 1:100 molar ratio of AuNPs to 4-MPA.

  • Incubation: Allow the mixture to stir gently at room temperature for 12-24 hours to facilitate the ligand exchange process.

  • Purification: Purify the 4-MPA functionalized AuNPs by centrifugation. The centrifugation speed and time will depend on the nanoparticle size (e.g., for ~20 nm AuNPs, 15,000 x g for 30 minutes).

  • Washing: Discard the supernatant, which contains excess 4-MPA and displaced citrate ions. Resuspend the nanoparticle pellet in deionized water or a buffer of choice. Repeat the centrifugation and resuspension steps at least twice to ensure complete removal of unbound ligands.

  • Final Suspension: After the final wash, resuspend the purified 4-MPA functionalized AuNPs in the desired solvent for storage and further use.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm the successful synthesis and functionalization of the gold nanoparticles.

UV-Vis Spectroscopy

The formation and functionalization of AuNPs can be monitored by observing the shift in the surface plasmon resonance (SPR) peak. Citrate-capped AuNPs typically exhibit an SPR peak around 520 nm.[4] Upon successful functionalization with 4-MPA, a slight red-shift (bathochromic shift) of 2-5 nm in the SPR peak is expected, indicating a change in the local refractive index at the nanoparticle surface.[5]

Dynamic Light Scattering (DLS)

DLS is used to measure the hydrodynamic diameter and the surface charge (zeta potential) of the nanoparticles. An increase in the hydrodynamic diameter is expected after functionalization with 4-MPA due to the presence of the organic layer. The zeta potential will also change, typically becoming more negative at neutral pH due to the deprotonation of the carboxylic acid groups of 4-MPA.

Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the nanoparticles, allowing for the determination of their core size, shape, and dispersity. While TEM does not directly show the organic layer, it is crucial for confirming that the nanoparticle core morphology is maintained throughout the functionalization process.

Quantitative Data Summary

The following table summarizes typical changes in key parameters upon functionalization of gold nanoparticles with this compound. The exact values can vary depending on the initial nanoparticle size and the specific reaction conditions.

ParameterCitrate-Capped AuNPs4-MPA Functionalized AuNPsReference(s)
UV-Vis λmax (nm) ~520 - 525~522 - 530 (red-shifted)[4][5]
Hydrodynamic Diameter (nm) Varies with core sizeIncrease of 5-15 nm[6]
Zeta Potential (mV) at pH 7 ~ -30 to -50~ -40 to -60[5][6]

Visualizing the Workflow

The following diagram illustrates the step-by-step process of synthesizing and functionalizing gold nanoparticles with this compound.

Gold_Nanoparticle_Functionalization cluster_synthesis Step 1: AuNP Synthesis (Turkevich Method) cluster_functionalization Step 2: Functionalization with 4-MPA cluster_characterization Step 3: Characterization HAuCl4 HAuCl4 Solution Boiling Boil with Stirring HAuCl4->Boiling Citrate Add Sodium Citrate Boiling->Citrate Formation AuNP Formation (Color Change to Red) Citrate->Formation Citrate_AuNP Citrate-Capped AuNPs Formation->Citrate_AuNP Ligand_Exchange Mix with Citrate-AuNPs (Ligand Exchange) Citrate_AuNP->Ligand_Exchange MPA_Solution Prepare 4-MPA Solution MPA_Solution->Ligand_Exchange Incubation Incubate 12-24h Ligand_Exchange->Incubation Purification Centrifugation & Washing Incubation->Purification MPA_AuNP 4-MPA Functionalized AuNPs Purification->MPA_AuNP UV_Vis UV-Vis Spectroscopy (SPR Shift) MPA_AuNP->UV_Vis DLS Dynamic Light Scattering (Size & Zeta Potential) MPA_AuNP->DLS TEM Transmission Electron Microscopy (Morphology) MPA_AuNP->TEM

Caption: Workflow for 4-MPA functionalization of AuNPs.

References

Application Notes and Protocols for Protein Immobilization on Biosensors using 4-Mercaptophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective immobilization of proteins onto biosensor surfaces is a critical step in the development of reliable and sensitive diagnostic and analytical tools. 4-Mercaptophenylacetic acid (4-MPA) has emerged as a widely used bifunctional linker for the covalent attachment of proteins to gold surfaces. Its thiol group forms a stable self-assembled monolayer (SAM) on gold, while the terminal carboxylic acid group provides a reactive site for protein conjugation. This document provides detailed application notes and experimental protocols for the immobilization of proteins on biosensors using 4-MPA, primarily through 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method facilitates the formation of a stable amide bond between the carboxyl groups on the 4-MPA SAM and primary amine groups on the protein.

Principle of Immobilization

The immobilization process involves a two-step procedure. First, a self-assembled monolayer of 4-MPA is formed on a clean gold biosensor surface. The thiol groups of 4-MPA chemisorb onto the gold, creating a densely packed and organized monolayer with outward-facing carboxylic acid groups. In the second step, these carboxylic acid groups are activated using EDC and NHS. EDC reacts with the carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by NHS to form a semi-stable NHS ester. Finally, the NHS ester reacts with primary amine groups (e.g., from lysine (B10760008) residues) on the protein to form a stable covalent amide bond, effectively immobilizing the protein on the biosensor surface.

Data Presentation: Quantitative Parameters for Protein Immobilization

The following tables summarize key quantitative data gathered from various studies employing 4-MPA for protein immobilization on biosensors. These values can serve as a starting point for developing and optimizing specific applications.

Table 1: Reagent Concentrations and Incubation Times for Protein Immobilization

ParameterConcentration RangeTypical Incubation TimeNotes
4-MPA for SAM formation 1 mM - 10 mM in ethanol (B145695)12 - 24 hoursLonger incubation times ensure a well-ordered and stable SAM.
EDC 0.1 M - 0.4 M15 - 60 minutesThe optimal concentration can vary depending on the protein and buffer conditions.[1]
NHS 0.05 M - 0.1 M15 - 60 minutesTypically used in conjunction with EDC to improve coupling efficiency.[1]
Protein 10 µg/mL - 1 mg/mL1 - 4 hoursThe optimal concentration depends on the protein's molecular weight and desired surface density.
Blocking Agent (e.g., BSA, ethanolamine) 1 M ethanolamine (B43304) or 1% (w/v) BSA30 - 60 minutesUsed to block any remaining active sites and reduce non-specific binding.

Table 2: Performance of Biosensors Utilizing 4-MPA Immobilization

AnalyteBiosensor PlatformLimit of Detection (LOD)Linear RangeReference
TSHElectrochemical Impedance Spectroscopy0.034 mIU/L0.7 - 3.5 mIU/L[1]
α-fetoprotein (AFP)Surface Plasmon Resonance5 pg/mL0.5 - 3 ng/mL[2]
Human IgGSurface Plasmon Resonance4.27 ng/mL50 - 150 ng/mL[3]
Benzo[a]pyreneElectrochemical Immunosensor5.6 ng/mL4 - 140 ng/mL[4]
Various PathogensElectrochemical Biosensors1 to 10^4 CFU/mLNot specified

Experimental Protocols

This section provides detailed, step-by-step protocols for the immobilization of proteins on gold biosensor surfaces using 4-MPA.

Protocol 1: Preparation of Gold Surface and Formation of 4-MPA Self-Assembled Monolayer (SAM)

Materials:

  • Gold-coated biosensor substrate

  • This compound (4-MPA)

  • Absolute Ethanol

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Gold Surface Cleaning:

    • Immerse the gold substrate in Piranha solution for 1-2 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Thoroughly rinse the substrate with copious amounts of DI water.

    • Rinse with absolute ethanol.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM to 10 mM solution of 4-MPA in absolute ethanol.

    • Immediately immerse the clean, dry gold substrate into the 4-MPA solution.

    • Incubate for 12-24 hours at room temperature in a dark, vibration-free environment to allow for the formation of a well-ordered SAM.

    • After incubation, remove the substrate from the solution and rinse thoroughly with absolute ethanol to remove any non-specifically adsorbed 4-MPA.

    • Dry the substrate under a gentle stream of nitrogen gas.

Protocol 2: Covalent Immobilization of Protein using EDC/NHS Chemistry

Materials:

  • 4-MPA functionalized gold substrate (from Protocol 1)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Protein to be immobilized

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching/Blocking Buffer: 1 M Ethanolamine, pH 8.5 or 1% (w/v) Bovine Serum Albumin (BSA) in PBS

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Activation of Carboxyl Groups:

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer.

    • Immerse the 4-MPA functionalized substrate in the EDC/NHS solution.

    • Incubate for 15-60 minutes at room temperature with gentle agitation.

    • After activation, rinse the substrate with Activation Buffer to remove excess EDC and NHS.

  • Protein Immobilization:

    • Dissolve the protein to be immobilized in Coupling Buffer at the desired concentration (e.g., 0.1 - 1 mg/mL).

    • Immediately immerse the activated substrate in the protein solution.

    • Incubate for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Blocking:

    • After protein incubation, remove the substrate and rinse with Coupling Buffer.

    • Immerse the substrate in Quenching/Blocking Buffer for 30-60 minutes at room temperature to deactivate any unreacted NHS-esters and block non-specific binding sites.

    • Rinse the substrate thoroughly with PBST to remove any unbound protein and blocking agent.

    • Finally, rinse with DI water and dry under a gentle stream of nitrogen gas.

    • The biosensor is now ready for use or can be stored in an appropriate buffer at 4°C.

Mandatory Visualizations

G cluster_0 Surface Preparation cluster_1 SAM Formation cluster_2 Carboxyl Activation cluster_3 Protein Immobilization cluster_4 Blocking Gold Substrate Gold Substrate Clean Gold Surface Clean Gold Surface Gold Substrate->Clean Gold Surface Piranha Etch 4-MPA SAM on Gold 4-MPA SAM on Gold Clean Gold Surface->4-MPA SAM on Gold Incubation (12-24h) Clean Gold Surface->4-MPA SAM on Gold 4-MPA Solution 4-MPA Solution Activated NHS-ester Surface Activated NHS-ester Surface 4-MPA SAM on Gold->Activated NHS-ester Surface Incubation (15-60 min) 4-MPA SAM on Gold->Activated NHS-ester Surface EDC/NHS Solution EDC/NHS Solution Immobilized Protein Surface Immobilized Protein Surface Activated NHS-ester Surface->Immobilized Protein Surface Incubation (1-4h) Activated NHS-ester Surface->Immobilized Protein Surface Protein Solution Protein Solution Final Biosensor Surface Final Biosensor Surface Immobilized Protein Surface->Final Biosensor Surface Incubation (30-60 min) Immobilized Protein Surface->Final Biosensor Surface Blocking Agent Blocking Agent

Caption: Experimental workflow for protein immobilization.

G cluster_step1 Step 1: Carboxyl Activation cluster_step2 Step 2: NHS Ester Formation cluster_step3 Step 3: Amide Bond Formation Carboxyl R-COOH 4-MPA Surface Intermediate O-Acylisourea Intermediate (unstable) Carboxyl->Intermediate + EDC EDC EDC NHSEster NHS Ester (semi-stable) Intermediate->NHSEster + NHS NHS NHS AmideBond R-CO-NH-Protein Stable Amide Bond NHSEster->AmideBond + Protein-NH2 Protein Protein-NH2

Caption: EDC/NHS chemical coupling pathway.

References

Application Notes and Protocols for Peptide Ligation Using 4-Mercaptophenylacetic Acid (MPAA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting peptide ligation reactions catalyzed by 4-Mercaptophenylacetic acid (MPAA). MPAA is a highly effective, non-malodorous, and water-soluble thiol catalyst that significantly accelerates the rate of native chemical ligation (NCL), making it a valuable tool in protein synthesis and drug development.[1][2][3]

Introduction to MPAA-Mediated Native Chemical Ligation

Native chemical ligation (NCL) is a cornerstone technique for the chemical synthesis of large peptides and proteins.[4][5] The reaction involves the chemoselective coupling of two unprotected peptide fragments: one with a C-terminal thioester and the other with an N-terminal cysteine.[1][2][5] The overall process results in the formation of a native peptide bond at the ligation site.[1][2][5]

While effective, the reaction between a peptide alkylthioester and a cysteine peptide can be slow.[1][2] Thiol additives are used to catalyze the reaction by facilitating an in-situ transthioesterification to a more reactive arylthioester intermediate.[1][2] MPAA has emerged as a superior catalyst compared to traditional thiols like thiophenol or benzyl (B1604629) mercaptan due to its favorable properties:

  • Increased Reaction Rate: MPAA can accelerate ligation reactions by an order of magnitude, often reducing reaction times from 24-48 hours to just a few hours.[1][2]

  • Water Solubility: Its carboxyl group renders it highly soluble in aqueous ligation buffers at neutral pH.[1][6]

  • Low Odor: Unlike many other thiol catalysts, MPAA is not malodorous, improving laboratory safety and working conditions.[1][2]

  • Versatility: MPAA has been successfully employed in the synthesis of various proteins and in more complex strategies like one-pot multiple peptide ligations.[1][7][8][9]

Mechanism of MPAA Catalysis

The catalytic action of MPAA in NCL involves a two-step process. First, MPAA rapidly and reversibly reacts with the less reactive peptide alkylthioester to form a highly reactive peptide-MPAA thioester intermediate. This intermediate then readily reacts with the N-terminal cysteine of the second peptide fragment, leading to the formation of the native peptide bond.

MPAA_Ligation_Mechanism cluster_catalysis Catalysis by MPAA cluster_ligation Ligation Peptide_Alkylthioester Peptide-C(O)SR (Alkylthioester) Peptide_Arylthioester Peptide-C(O)S-Ph-CH2COOH (MPAA-thioester intermediate) Peptide_Alkylthioester->Peptide_Arylthioester Transthioesterification (Rate-limiting step) MPAA HS-Ph-CH2COOH (MPAA) Ligated_Product Peptide-C(O)NH-Cys-Peptide' (Ligated Product) Peptide_Arylthioester->Ligated_Product S-N Acyl Shift Cys_Peptide H2N-Cys-Peptide' (N-terminal Cysteine)

Caption: Mechanism of MPAA-catalyzed native chemical ligation.

Experimental Protocols

General Workflow for MPAA-Mediated Peptide Ligation

The general workflow for performing an MPAA-mediated peptide ligation experiment is outlined below. This process involves preparation of the peptide fragments, setting up the ligation reaction, monitoring its progress, and purifying the final product.

Ligation_Workflow A 1. Peptide Synthesis & Purification B 2. Preparation of Ligation Buffer A->B C 3. Ligation Reaction Setup B->C D 4. Reaction Monitoring (HPLC/MS) C->D E 5. Reaction Quenching D->E F 6. Product Purification (RP-HPLC) E->F G 7. Product Characterization (MS) F->G

Caption: General workflow for MPAA-mediated peptide ligation.

Materials and Reagents
  • Peptide with C-terminal thioester (e.g., alkyl thioester)

  • Peptide with N-terminal cysteine

  • This compound (MPAA)

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)

  • Guanidine hydrochloride (Gdn-HCl)

  • Sodium phosphate (B84403) (dibasic, Na₂HPO₄)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Acetonitrile (ACN) for HPLC

  • Trifluoroacetic acid (TFA) for HPLC

  • Ultrapure water

Protocol 1: Standard MPAA-Mediated Ligation

This protocol is suitable for a wide range of peptide ligation reactions.

1. Preparation of Ligation Buffer (e.g., 1 mL) a. Prepare a stock solution of 6 M Gdn-HCl in water. b. Prepare a stock solution of 200 mM Na₂HPO₄ in water. c. To a microcentrifuge tube, add the required volumes of the Gdn-HCl and Na₂HPO₄ stock solutions to achieve a final concentration of 6 M Gdn-HCl and 200 mM phosphate. d. Adjust the pH of the buffer to ~7.0-7.5 using HCl or NaOH.[10] e. Important: Prepare this buffer fresh on the day of use.[10]

2. Ligation Reaction Setup a. Dissolve the peptide with the C-terminal thioester and the peptide with the N-terminal cysteine in the ligation buffer to a final concentration of 1-5 mM each. Ensure they are fully dissolved. b. Add TCEP-HCl to a final concentration of 20 mM to maintain a reducing environment.[10] c. Add MPAA to a final concentration of 50-200 mM.[10] d. Gently vortex the reaction mixture to ensure homogeneity.

3. Reaction and Monitoring a. Incubate the reaction at room temperature or 37°C.[11] b. Monitor the progress of the ligation by taking small aliquots of the reaction mixture at different time points (e.g., 1, 2, 4, 8, and 24 hours). c. Quench the reaction in the aliquot by adding an equal volume of 0.1% TFA in water/acetonitrile. d. Analyze the quenched aliquot by analytical RP-HPLC and mass spectrometry to determine the extent of product formation.

4. Product Purification a. Once the reaction is complete, quench the entire reaction mixture by acidifying with TFA. b. Purify the ligated product from the reaction mixture using preparative RP-HPLC.[12] The standard method utilizes a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[12] c. Pool the fractions containing the pure product, as confirmed by analytical HPLC and mass spectrometry. d. Lyophilize the pooled fractions to obtain the final product as a white powder.[12]

Protocol 2: One-Pot Multiple Peptide Ligation using MPAA

MPAA is particularly useful in one-pot sequential ligation strategies, where it can also act as a scavenger for palladium complexes used in the deprotection of N-terminal cysteine protecting groups like the allyloxycarbonyl (Alloc) group.[7][8]

1. First Ligation a. Perform the first ligation reaction as described in Protocol 1, using an N-terminally protected (e.g., Alloc-Cys) peptide fragment.

2. Deprotection a. Once the first ligation is complete, add a palladium catalyst (e.g., Pd(PPh₃)₄) to the reaction mixture to remove the Alloc protecting group. b. MPAA present in the buffer will act as a scavenger for the π-allyl palladium complex formed during deprotection.[7][8]

3. Subsequent Ligation(s) a. After deprotection is complete, add the next peptide thioester fragment to the reaction mixture. b. The newly deprotected N-terminal cysteine will react with the added thioester to proceed with the next ligation step. c. Repeat the deprotection and ligation steps for subsequent fragments.

4. Purification a. After the final ligation step, purify the full-length protein using RP-HPLC as described in Protocol 1.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for MPAA-mediated peptide ligation based on published data. These values should be considered as a starting point and may require optimization for specific peptide sequences.

Table 1: General Ligation Reaction Parameters

ParameterTypical RangeNotes
Peptide Concentration1 - 5 mMHigher concentrations can increase reaction rates.
MPAA Concentration50 - 200 mMA large excess is typically used to drive the reaction.[6][13]
TCEP Concentration10 - 20 mMMaintains a reducing environment to prevent disulfide bond formation.[10]
pH7.0 - 8.5Optimal pH for the transthioesterification and S-N acyl shift.[10]
TemperatureRoom Temp. - 37°CHigher temperatures can increase the reaction rate.[11]
Denaturant6 M Gdn-HClOften included to improve peptide solubility.[10]
Reaction Time1 - 48 hoursHighly dependent on the specific peptide sequences.[10]

Table 2: Comparison of Thiol Catalysts in Native Chemical Ligation

CatalystKey AdvantagesKey DisadvantagesTypical Reaction Time
MPAA High efficiency, water-soluble, non-malodorous.[1][2][3]Requires a large excess.[6][13]1 - 12 hours[1][2]
Thiophenol/Benzyl MercaptanEffective catalysts.Strong odor, lower water solubility.24 - 48 hours[1][2]
MESNAWater-soluble.Generally lower catalytic activity than MPAA.24 - 48 hours[1][2]

Troubleshooting

  • Slow or Incomplete Ligation:

    • Increase the concentration of MPAA.

    • Increase the reaction temperature.

    • Ensure the pH of the ligation buffer is optimal.

    • Check the purity of the peptide fragments; impurities can inhibit the reaction.

  • Side Product Formation:

    • Ensure sufficient TCEP is present to prevent oxidation.

    • Hydrolysis of the thioester can occur at higher pH values; consider lowering the pH if this is a major issue.[4]

  • Poor Peptide Solubility:

    • Ensure the concentration of the denaturant (e.g., Gdn-HCl) is sufficient.

    • Consider using alternative denaturants or organic co-solvents if solubility remains an issue.

By following these guidelines and protocols, researchers can effectively utilize MPAA to facilitate efficient and rapid peptide ligation for the synthesis of complex peptides and proteins.

References

Application Notes and Protocols for 4-Mercaptophenylacetic Acid in the Fabrication of Electrochemical Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Mercaptophenylacetic acid (4-MPA) in the construction of electrochemical biosensors. The unique properties of 4-MPA, particularly its ability to form stable self-assembled monolayers (SAMs) on gold surfaces with a terminal carboxylic acid group, make it an ideal linker for the covalent immobilization of a wide range of biorecognition elements.

Introduction

Electrochemical biosensors are powerful analytical devices that combine the high selectivity of biological recognition with the sensitivity of electrochemical transduction. A critical step in the fabrication of these sensors is the stable and controlled immobilization of bioreceptors, such as enzymes and antibodies, onto the electrode surface. This compound (4-MPA) has emerged as a key reagent in this process. Its thiol group (-SH) exhibits a strong affinity for gold surfaces, leading to the spontaneous formation of a dense and well-ordered self-assembled monolayer (SAM). The terminal carboxylic acid group (-COOH) of the 4-MPA molecule provides a convenient anchor point for the covalent attachment of bioreceptors through amide bond formation, typically facilitated by carbodiimide (B86325) chemistry (EDC/NHS). This robust immobilization strategy enhances the stability and performance of the resulting biosensor, making it suitable for various applications, including disease diagnosis, drug screening, and environmental monitoring.[1][2][3]

Principle of 4-MPA in Biosensor Fabrication

The fabrication of an electrochemical biosensor using 4-MPA generally involves a multi-step process. Initially, a clean gold electrode is immersed in a 4-MPA solution, allowing the thiol groups to chemisorb onto the gold surface and form a SAM. This process creates a new, functionalized surface with outwardly oriented carboxylic acid groups. Subsequently, these carboxylic acid groups are activated using a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). EDC converts the carboxyl groups into highly reactive O-acylisourea intermediates, which are then stabilized by NHS to form amine-reactive NHS esters. Finally, the biorecognition element (e.g., an antibody or enzyme) is introduced, and its primary amine groups (e.g., from lysine (B10760008) residues) react with the NHS esters to form stable amide bonds, covalently immobilizing the bioreceptor on the electrode surface.

The binding of the target analyte to the immobilized bioreceptor induces a change in the electrochemical properties of the electrode-electrolyte interface. This change, which can be a modulation of current, potential, or impedance, is then measured by an electrochemical technique to quantify the analyte concentration.

Data Presentation: Performance of 4-MPA Based Electrochemical Biosensors

The performance of electrochemical biosensors fabricated using 4-MPA is evaluated based on several key analytical parameters, including the limit of detection (LOD), linear range, sensitivity, and stability. The following tables summarize the performance characteristics of various 4-MPA based biosensors for the detection of different analytes.

AnalyteBioreceptorElectrochemical TechniqueLinear RangeLimit of Detection (LOD)SensitivityReference
Cancer Biomarkers
Thyroid-Stimulating Hormone (TSH)Anti-TSH AntibodyElectrochemical Impedance Spectroscopy (EIS)0.1 - 5.0 mIU·L⁻¹0.065 mIU·L⁻¹-[1]
Human Epididymis Protein 4 (HE4)Anti-HE4 AntibodyDifferential Pulse Voltammetry (DPV)3 - 300 pM0.06 pM-[2]
Pepsinogen I (PG I)Anti-PG I Antibody-0.05 - 200 ng mL⁻¹0.013 ng mL⁻¹-[4]
Pathogens
E. coli O157:H7AntibodyElectrochemical Impedance Spectroscopy (EIS)3.0 × 10² - 3.0 × 10⁸ CFU/mL1.0 × 10² CFU/mL-[5]
HopQ (H. pylori biomarker)HopQ-AntibodySquare Wave Voltammetry (SWV)0.01 - 100 ng/mL0.002 ng/mL11.77 µA/Log [HopQ, pg/mL][6]
Small Molecules
4-Aminophenol (B1666318) (4-AP)-Differential Pulse Voltammetry (DPV)5 - 120 µmol/L0.014 µmol/L31.02 µA/µM/cm²[7]
Dopamine-Differential Pulse Voltammetry (DPV)5 - 180 µM9.72 nM2 µA µM⁻¹ cm⁻²[8]
4-Nitrophenol-Differential Pulse Voltammetry (DPV)1.5 - 40.5 µM1.25 µM7.8892 µAµM⁻¹cm⁻²[9]
Mercury Ions (Hg²⁺)4-MercaptopyridineElectrochemical Impedance Spectroscopy (EIS)0.01 - 500 µg/L0.002 µg/L-[10]

Note: Some data may be from biosensors using similar thiol-based SAMs where specific 4-MPA data was not available.

Experimental Protocols

The following are detailed protocols for the key steps in the fabrication of an electrochemical biosensor using 4-MPA.

Protocol 1: Preparation of 4-MPA Self-Assembled Monolayer (SAM) on a Gold Electrode

Materials:

Procedure:

  • Electrode Cleaning: Thoroughly clean the gold electrode surface. This can be achieved by polishing with alumina (B75360) slurry followed by sonication in DI water and ethanol, and finally drying under a stream of nitrogen. For some applications, electrochemical cleaning by cycling in a suitable electrolyte may be necessary.

  • Preparation of 4-MPA Solution: Prepare a 1-10 mM solution of 4-MPA in 200 proof ethanol.

  • SAM Formation: Immerse the clean, dry gold electrode into the 4-MPA solution in a sealed container. To minimize oxidation, it is recommended to purge the container with nitrogen gas before sealing.[1]

  • Incubation: Allow the self-assembly process to proceed for 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[1]

  • Rinsing: After incubation, remove the electrode from the 4-MPA solution and rinse it thoroughly with ethanol to remove any non-specifically adsorbed molecules.

  • Drying: Dry the 4-MPA modified electrode under a gentle stream of nitrogen gas. The electrode is now ready for the next functionalization step.

Protocol 2: Covalent Immobilization of Bioreceptors using EDC/NHS Chemistry

Materials:

  • 4-MPA modified gold electrode

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Bioreceptor solution (e.g., antibody or enzyme in Coupling Buffer)

  • Quenching Solution: 1 M Ethanolamine hydrochloride, pH 8.5

Procedure:

  • Preparation of EDC/NHS Solution: Immediately before use, prepare a solution of EDC and NHS in Activation Buffer. Typical concentrations are 0.4 M EDC and 0.1 M NHS.

  • Activation of Carboxyl Groups: Immerse the 4-MPA modified electrode in the freshly prepared EDC/NHS solution for 15-30 minutes at room temperature with gentle agitation. This step activates the terminal carboxyl groups of the 4-MPA to form amine-reactive NHS esters.

  • Rinsing: After activation, rinse the electrode with Activation Buffer and then with Coupling Buffer to remove excess EDC and NHS.

  • Immobilization of Bioreceptor: Immediately immerse the activated electrode into the bioreceptor solution (e.g., 100 µg/mL antibody in PBS). Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Blocking of Unreacted Sites: To block any remaining active NHS esters and prevent non-specific binding, immerse the electrode in the Quenching Solution for 10-15 minutes at room temperature.

  • Final Rinsing: Rinse the electrode thoroughly with Coupling Buffer and then with DI water.

  • Storage: The fabricated biosensor should be stored in a suitable buffer (e.g., PBS) at 4°C until use. The stability of the immunosensor can be monitored over several days or weeks.[4][6]

Mandatory Visualizations

Experimental Workflow

G cluster_0 Electrode Preparation cluster_1 SAM Formation cluster_2 Bioreceptor Immobilization cluster_3 Electrochemical Detection Gold_Electrode Bare Gold Electrode Clean_Electrode Clean Gold Electrode Gold_Electrode->Clean_Electrode Polishing & Sonication 4MPA_SAM 4-MPA Self-Assembled Monolayer Clean_Electrode->4MPA_SAM Incubation (12-24h) 4MPA_Solution 4-MPA Solution (1-10 mM in Ethanol) Activated_SAM NHS-Ester Activated SAM 4MPA_SAM->Activated_SAM 15-30 min EDC_NHS EDC/NHS Activation (0.4M / 0.1M in MES Buffer) Immobilized_Bioreceptor Immobilized Bioreceptor Activated_SAM->Immobilized_Bioreceptor 1-2h Bioreceptor Bioreceptor Solution (e.g., Antibody in PBS) Final_Biosensor Functional Biosensor Immobilized_Bioreceptor->Final_Biosensor 10-15 min Blocking Blocking (Ethanolamine) Analyte_Binding Analyte Binding Final_Biosensor->Analyte_Binding Signal_Change Change in Electrochemical Signal (Current/Impedance) Analyte_Binding->Signal_Change Data_Analysis Data Analysis & Quantification Signal_Change->Data_Analysis

Caption: Experimental workflow for the fabrication of a 4-MPA based electrochemical biosensor.

Signaling Pathway

G cluster_0 Sensor Surface cluster_1 Analyte Interaction cluster_2 Transduction cluster_3 Signal Output Bioreceptor Immobilized Bioreceptor (on 4-MPA SAM) Binding_Event Specific Binding (Bioreceptor-Analyte Complex) Bioreceptor->Binding_Event Analyte Target Analyte Analyte->Binding_Event Interface_Change Alteration of Electrode Interface Properties Binding_Event->Interface_Change Impedance_Change Change in Charge Transfer Resistance (Rct) Interface_Change->Impedance_Change Current_Change Change in Redox Current Interface_Change->Current_Change Measurable_Signal Measurable Electrochemical Signal Impedance_Change->Measurable_Signal Current_Change->Measurable_Signal

Caption: Signaling pathway of a 4-MPA based electrochemical biosensor.

Applications in Drug Development

Electrochemical biosensors fabricated using 4-MPA offer significant potential in various stages of drug development. Their ability to provide real-time, label-free detection of molecular interactions makes them valuable tools for:

  • High-Throughput Screening (HTS): Miniaturized biosensor arrays can be used to rapidly screen large libraries of small molecules for their binding affinity to a specific drug target (e.g., an enzyme or receptor) immobilized on the sensor surface.

  • Binding Kinetics and Affinity Analysis: By monitoring the association and dissociation of a drug candidate with its target in real-time, these biosensors can provide valuable data on binding kinetics (k_on, k_off) and affinity (K_D).

  • Mechanism of Action Studies: Biosensors can be designed to monitor enzyme inhibition or the modulation of protein-protein interactions by a drug candidate, providing insights into its mechanism of action.

  • Early ADME/Tox Screening: Cell-based electrochemical biosensors can be developed to assess the cytotoxicity of drug candidates or their effects on cellular processes.

The robust and versatile nature of 4-MPA as a surface modification agent facilitates the development of a wide array of biosensors tailored to specific needs within the drug discovery and development pipeline.

References

On-Resin Preparation of Peptide Thiophenyl Esters with 4-Mercaptophenylacetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptide C-terminal thioesters is a cornerstone of modern chemical biology and drug development, primarily serving as a key component in native chemical ligation (NCL). NCL enables the assembly of large peptides and proteins from smaller, unprotected synthetic fragments, offering unparalleled control over the final structure. While t-butoxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) has traditionally been used for preparing peptide thioesters, the milder conditions and broader compatibility of 9-fluorenylmethoxycarbonyl (Fmoc)-SPPS are often preferred. However, the inherent base-lability of the thioester bond presents a significant challenge for standard Fmoc-SPPS protocols, which utilize piperidine (B6355638) for Fmoc deprotection.

This document provides a detailed protocol for the on-resin preparation of peptide thiophenyl esters using 4-mercaptophenylacetic acid (MPAA) via a "safety-catch" linker strategy. This approach circumvents the instability of the thioester linkage during Fmoc-SPPS by employing a stable sulfonamide linker that is activated post-synthesis to facilitate nucleophilic cleavage by MPAA. This method allows for the robust and efficient synthesis of peptide thiophenylesters, which are crucial for subsequent NCL reactions.

Principle of the Method

The safety-catch linker strategy involves the use of a resin, such as 4-sulfamylbutyryl aminomethyl resin, which forms a stable sulfonamide linkage with the C-terminal amino acid of the peptide. This linkage is resistant to the basic conditions of Fmoc deprotection (e.g., piperidine) and the acidic conditions used for side-chain deprotection.

Following the complete assembly of the peptide chain using standard Fmoc-SPPS, the sulfonamide linker is "activated." This is typically achieved by N-alkylation, for example, with iodoacetonitrile (B1630358), which renders the acyl-sulfonamide susceptible to nucleophilic attack. The activated resin-bound peptide is then treated with this compound. The thiol group of MPAA displaces the peptide from the resin, directly yielding the desired peptide thiophenyl ester. The resulting peptide thioester can then be purified and used in native chemical ligation.

Data Presentation

Table 1: Summary of a Representative Synthesis of a Peptide Thioester using a Double Linker Strategy[1]
ParameterValue
Peptide SequenceAGRQICVSAIHL
Synthesis StrategyDouble linker (Rink amide and 3-carboxypropane sulfonamide)
Linker ActivationIodoacetonitrile
Thiolysis ReagentsThiophenol and Benzyl Mercaptan
Crude Purity~75% (by RP-HPLC)
Theoretical Mass1266.67 Da
Experimental Mass1265.85 Da (MALDI-TOF MS)

Note: This data is from a similar safety-catch strategy and provides an expected outcome for the protocol described below.

Experimental Protocols

Materials and Reagents
  • Resin: 4-sulfamylbutyryl aminomethyl (AM) resin

  • Fmoc-protected amino acids

  • Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Piperidine, Acetonitrile (ACN)

  • Fmoc Deprotection Solution: 20% Piperidine in DMF

  • Linker Activation Reagent: Iodoacetonitrile

  • Cleavage Reagent: this compound (MPAA)

  • Cleavage Cocktail (for side-chain deprotection): Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water

  • Precipitation Solvent: Cold diethyl ether

Protocol 1: On-Resin Synthesis of Peptide on 4-Sulfamylbutyryl AM Resin
  • Resin Swelling: Swell the 4-sulfamylbutyryl AM resin in DMF for 1 hour in a peptide synthesis vessel.

  • First Amino Acid Coupling:

    • Couple the first Fmoc-protected amino acid to the resin using a standard coupling protocol (e.g., HCTU/DIPEA in DMF). The reaction time may need to be extended (e.g., 6 hours) and performed at a reduced temperature (e.g., -40°C) to ensure efficient loading[1].

    • Wash the resin thoroughly with DMF and DCM.

  • Peptide Chain Elongation:

    • Perform automated or manual Fmoc-SPPS cycles.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Note: Some protocols suggest using DBU for deprotection to minimize any potential thioester linkage instability, although the sulfonamide linker is generally stable to piperidine[1].

    • Amino Acid Coupling: Couple the subsequent Fmoc-amino acids (4 equivalents) using HCTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 1-2 hours.

    • Wash the resin with DMF and DCM after each deprotection and coupling step.

  • Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group using 20% piperidine in DMF.

Protocol 2: Activation of Sulfonamide Linker and Cleavage with this compound
  • Resin Preparation: After the final Fmoc deprotection and washing, thoroughly dry the peptide-resin under vacuum.

  • Linker Activation:

    • Swell the dried peptide-resin in anhydrous DMF.

    • Add a solution of iodoacetonitrile (e.g., 10 equivalents) and DIPEA (e.g., 5 equivalents) in anhydrous DMF to the resin.

    • Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.

    • Wash the resin thoroughly with DMF and DCM and dry under vacuum.

  • Thiolysis with this compound:

    • Swell the activated peptide-resin in anhydrous DMF.

    • Prepare a solution of this compound (MPAA, e.g., 20 equivalents) and a non-nucleophilic base such as DIPEA (e.g., 10 equivalents) in anhydrous DMF.

    • Add the MPAA solution to the resin and agitate the mixture for 12-24 hours at room temperature.

  • Peptide Isolation:

    • Filter the resin and collect the filtrate containing the protected peptide thiophenyl ester.

    • Wash the resin with additional DMF and combine the filtrates.

    • Concentrate the combined filtrates under reduced pressure.

  • Side-Chain Deprotection and Precipitation:

    • Treat the crude protected peptide thioester with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature to remove side-chain protecting groups.

    • Precipitate the crude peptide thioester by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.

  • Purification: Purify the crude peptide thiophenyl ester by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Visualizations

Experimental Workflow

On_Resin_Peptide_Thioester_Synthesis cluster_SPPS Fmoc-SPPS cluster_Activation_Cleavage Linker Activation & Cleavage cluster_Final_Steps Final Processing Resin 4-Sulfamylbutyryl AM Resin Coupling1 Couple 1st Fmoc-AA Resin->Coupling1 Elongation Peptide Chain Elongation (Fmoc Deprotection & Coupling Cycles) Coupling1->Elongation Deprotection_Final Final Fmoc Deprotection Elongation->Deprotection_Final Peptide_Resin Protected Peptide on Resin Deprotection_Final->Peptide_Resin Activation Activate Sulfonamide Linker (Iodoacetonitrile, DIPEA) Peptide_Resin->Activation Thiolysis Cleavage with MPAA Activation->Thiolysis Protected_Thioester Protected Peptide Thiophenyl Ester (in solution) Thiolysis->Protected_Thioester Deprotection_Side_Chain Side-Chain Deprotection (TFA Cocktail) Protected_Thioester->Deprotection_Side_Chain Purification RP-HPLC Purification Deprotection_Side_Chain->Purification Final_Product Pure Peptide Thiophenyl Ester Purification->Final_Product

Caption: Workflow for on-resin peptide thiophenyl ester synthesis.

Signaling Pathway (Chemical Transformation)

Safety_Catch_Mechanism Resin_Peptide Resin-Sulfonamide-Peptide Stable Linkage Activated_Resin Activated Resin-Sulfonamide-Peptide N-Alkylated, Labile Linkage Resin_Peptide->Activated_Resin Activation (Iodoacetonitrile) Thioester Peptide-Thiophenyl Ester Product Activated_Resin->Thioester Thiolysis Resin_Byproduct Resin Byproduct Activated_Resin->Resin_Byproduct MPAA This compound (HS-Ph-CH2COOH) MPAA->Thioester

Caption: Safety-catch linker activation and cleavage mechanism.

References

Application of 4-Mercaptophenylacetic Acid in Drug Solubility Enhancement through Co-crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN-001

Introduction

A significant challenge in pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can lead to low bioavailability and therapeutic efficacy.[1][2] Various formulation strategies are employed to address this issue, with co-crystallization emerging as a promising approach.[3][4][5] Co-crystals are multi-component crystalline solids composed of an API and a co-former, which are solid under ambient conditions, held together by non-covalent interactions such as hydrogen bonds.[1][3] By selecting an appropriate co-former, it is possible to modify the physicochemical properties of the API, such as solubility, dissolution rate, and stability, without altering its pharmacological activity.[3][5]

4-Mercaptophenylacetic acid (4-MPAA) is a versatile organic compound possessing both a carboxylic acid and a thiol group.[6] These functional groups make it a strong candidate for forming robust hydrogen bonds, a key interaction in the formation of co-crystals. Although specific studies detailing the use of 4-MPAA as a co-former for drug solubility enhancement are not prevalent in the reviewed literature, its chemical structure suggests its potential as a valuable co-former for APIs with complementary hydrogen bond donors and acceptors.

This document provides a comprehensive overview and a set of generalized protocols for utilizing this compound as a potential co-former to enhance the solubility of poorly water-soluble drugs. The methodologies described are based on established principles of co-crystal screening, synthesis, and characterization.

Principle of Co-crystallization for Solubility Enhancement

The formation of a co-crystal introduces a new crystalline lattice with different physical properties compared to the pure API. A highly soluble co-former can disrupt the crystal lattice of the poorly soluble drug, leading to a co-crystal with a lower lattice energy and improved solvation properties.[7][8] This can result in a significant increase in the apparent solubility and dissolution rate of the API.[7][9] The selection of a suitable co-former is a critical step and is often guided by principles of crystal engineering and supramolecular chemistry.[10]

Potential Advantages of Using 4-MPAA as a Co-former:

  • Hydrogen Bonding Capability: The carboxylic acid group of 4-MPAA can act as both a hydrogen bond donor and acceptor, while the thiol group can act as a hydrogen bond donor. This versatility allows for the formation of strong and directional hydrogen bonds with a variety of APIs.

  • Physicochemical Properties: 4-MPAA is a solid at room temperature with a melting point of 105-109 °C, making it suitable for common co-crystallization techniques.

Experimental Protocols

The following protocols provide a general framework for the screening, synthesis, and evaluation of co-crystals using this compound as a co-former.

Protocol 1: Co-crystal Screening using Solvent Evaporation

This protocol describes a common and reliable method for screening for co-crystal formation between a poorly soluble API and 4-MPAA.[11][12]

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (4-MPAA)

  • A selection of solvents (e.g., ethanol, methanol, acetone, ethyl acetate)

  • Small vials or a 96-well plate

  • Vortex mixer

  • Evaporation system (e.g., fume hood, vacuum oven)

Procedure:

  • Prepare stock solutions of the API and 4-MPAA in a suitable solvent.

  • In a series of vials, combine the API and 4-MPAA solutions in different stoichiometric ratios (e.g., 1:1, 1:2, 2:1).

  • Include control vials containing only the API and only 4-MPAA.

  • Gently mix the solutions using a vortex mixer.

  • Allow the solvent to evaporate slowly at room temperature in a fume hood.

  • Once the solvent has fully evaporated, visually inspect the resulting solids for any changes in crystal habit compared to the controls.

  • Characterize the solids using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FT-IR) to confirm the formation of a new crystalline phase.

Protocol 2: Co-crystal Synthesis via Liquid-Assisted Grinding

This method is a solvent-efficient alternative for co-crystal synthesis.[12]

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (4-MPAA)

  • Mortar and pestle or a ball mill

  • A small amount of a suitable solvent (e.g., ethanol, acetonitrile)

Procedure:

  • Weigh out the API and 4-MPAA in the desired stoichiometric ratio (e.g., 1:1).

  • Place the powders in a mortar or milling jar.

  • Add a few drops of the selected solvent. The amount of solvent should be sufficient to create a paste-like consistency but not to dissolve the solids completely.

  • Grind the mixture for a set period (e.g., 30-60 minutes).

  • Dry the resulting powder to remove any residual solvent.

  • Characterize the solid product using PXRD, DSC, and FT-IR to verify co-crystal formation.

Protocol 3: Solubility and Dissolution Testing

This protocol outlines the procedure to evaluate the impact of co-crystallization with 4-MPAA on the solubility and dissolution rate of the API.

Materials:

  • Pure API

  • API:4-MPAA co-crystal

  • Biorelevant dissolution medium (e.g., Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF), or phosphate (B84403) buffered saline (PBS))

  • Constant temperature shaker bath or a USP dissolution apparatus

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system for drug quantification

Equilibrium Solubility Measurement:

  • Add an excess amount of the pure API and the API:4-MPAA co-crystal to separate vials containing a known volume of the dissolution medium.

  • Shake the vials at a constant temperature (e.g., 37 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, withdraw a sample from each vial and immediately filter it through a syringe filter to remove undissolved solids.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of the API using a validated HPLC method.

  • Compare the equilibrium solubility of the co-crystal to that of the pure API.

Dissolution Rate Study:

  • Perform the dissolution study using a USP dissolution apparatus (e.g., Apparatus II, paddle method).

  • Add a known amount of the pure API or the API:4-MPAA co-crystal to the dissolution vessels containing the dissolution medium maintained at 37 °C.

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 60, 90, 120 minutes), withdraw samples of the dissolution medium.

  • Immediately filter the samples and analyze the API concentration by HPLC.

  • Plot the concentration of the dissolved API versus time to generate dissolution profiles for both the pure API and the co-crystal.

Data Presentation

Quantitative data from the solubility and dissolution studies should be summarized in clear and concise tables for easy comparison.

Table 1: Equilibrium Solubility Data

CompoundMediumTemperature (°C)Solubility (µg/mL)Fold Increase
Pure APISGF (pH 1.2)37Value-
API:4-MPAA Co-crystalSGF (pH 1.2)37ValueValue
Pure APISIF (pH 6.8)37Value-
API:4-MPAA Co-crystalSIF (pH 6.8)37ValueValue

Table 2: Dissolution Profile Data (% Drug Released)

Time (min)Pure APIAPI:4-MPAA Co-crystal
5ValueValue
10ValueValue
15ValueValue
30ValueValue
60ValueValue
90ValueValue
120ValueValue

Visualizations

Diagram 1: Experimental Workflow for Co-crystal Screening and Synthesis

experimental_workflow cluster_screening Co-crystal Screening cluster_characterization Characterization cluster_evaluation Solubility & Dissolution Evaluation API API Mix Mix in Stoichiometric Ratios API->Mix Coformer 4-MPAA Coformer->Mix Solvent Solvent Solvent->Mix Evaporate Solvent Evaporation Mix->Evaporate Grind Liquid-Assisted Grinding Mix->Grind Solids Resulting Solids Evaporate->Solids Grind->Solids PXRD PXRD Solids->PXRD DSC DSC Solids->DSC FTIR FT-IR Solids->FTIR Solubility Equilibrium Solubility PXRD->Solubility Dissolution Dissolution Rate PXRD->Dissolution Analysis HPLC Analysis Solubility->Analysis Dissolution->Analysis logical_relationship API Poorly Soluble API (High Lattice Energy) Cocrystal API:4-MPAA Co-crystal (Lower Lattice Energy) API->Cocrystal Co-crystallization Coformer 4-MPAA Co-former (H-bond Donor/Acceptor) Coformer->Cocrystal Co-crystallization Solubility Enhanced Aqueous Solubility & Dissolution Rate Cocrystal->Solubility

References

Application Notes and Protocols for 4-Mercaptophenylacetic Acid as a Linker in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient construction of complex peptide chains. The choice of a linker, which connects the growing peptide to the insoluble resin support, is critical as it dictates the conditions for peptide cleavage and the nature of the C-terminal functionality. While 4-mercaptophenylacetic acid (MPAA) is widely recognized as a catalyst and scavenger in native chemical ligation (NCL), its application as a linker in SPPS offers a direct route to C-terminal peptide thioesters. These thioesters are valuable intermediates for NCL, allowing for the assembly of larger proteins from smaller, unprotected peptide fragments.

This document provides detailed protocols and application notes for the use of this compound as a linker in Fmoc-based SPPS. The protocols cover the synthesis of the protected linker, its attachment to an aminomethyl resin, the stepwise elongation of the peptide chain, and the final cleavage to yield the desired peptide thioester.

Principle of the Method

The use of this compound as a linker involves its initial protection, typically as an S-trityl derivative, to prevent side reactions of the thiol group during peptide synthesis. This protected linker is then coupled to a solid support, commonly an aminomethylated resin. The peptide chain is subsequently assembled on this functionalized resin using standard Fmoc-SPPS protocols. Upon completion of the peptide sequence, the peptide is cleaved from the resin, yielding a C-terminal thioester corresponding to the this compound linker. This peptide thioester is then ready for purification and subsequent use in applications such as native chemical ligation.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of peptide thioesters using Fmoc-SPPS. While specific data for a this compound linker is not extensively reported, the presented data from analogous systems provide a reasonable expectation of yields and purities.

Table 1: Representative Resin Loading and Peptide Cleavage Yields

ParameterTypical ValueNotes
Resin Loading0.2 - 0.7 mmol/gDependent on the resin and coupling efficiency of the linker.
Cleavage Yield70 - 95%Varies with peptide sequence and cleavage conditions.
Crude Purity50 - 80%Determined by HPLC analysis of the crude product.
Isolated Yield30 - 60%Post-purification yield of the desired peptide thioester.

Table 2: Purity of Peptide Thioesters Post-Purification

Peptide SequenceCrude Purity (%)Final Purity (%)Analytical Method
Model Peptide 1 (LYRAG)~57%[1]>95%RP-HPLC
Model Peptide 2 (AGRQICVSAIHL)~75%[2]>98%RP-HPLC
Rabies Derived Peptide (Rvg, 29 aa)Not ReportedHigh Purity[1]RP-HPLC

Experimental Protocols

Protocol 1: Synthesis of S-Trityl-4-mercaptophenylacetic acid

This protocol describes the protection of the thiol group of this compound with a trityl group.

Materials:

  • This compound

  • Trityl chloride (Trt-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Hexanes

Procedure:

  • Dissolve this compound (1 equivalent) in DCM.

  • Add DIPEA (2.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add trityl chloride (1.1 equivalents) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a DCM/hexanes mixture or by flash chromatography to yield S-trityl-4-mercaptophenylacetic acid as a white solid.

Protocol 2: Attachment of S-Trityl-4-mercaptophenylacetic acid to Aminomethyl Resin

This protocol details the coupling of the protected linker to an aminomethyl-functionalized solid support.

Materials:

  • Aminomethyl (AM) polystyrene resin (e.g., 100-200 mesh, 1% DVB)

  • S-Trityl-4-mercaptophenylacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Acetic anhydride

  • Pyridine

Procedure:

  • Resin Swelling: Swell the aminomethyl resin in DMF for 1 hour in a reaction vessel. Drain the DMF.

  • Linker Activation and Coupling:

    • Dissolve S-trityl-4-mercaptophenylacetic acid (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the activation solution to the swollen resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Capping of Unreacted Amino Groups:

    • Prepare a capping solution of acetic anhydride/pyridine/DMF (1:2:7 v/v/v).

    • Add the capping solution to the resin and agitate for 30 minutes.

    • Drain the capping solution and wash the resin with DMF (3x), DCM (3x), and finally dry the resin under vacuum.

  • Determination of Loading: Determine the loading of the linker on the resin using a standard method such as the Fmoc release test after coupling the first Fmoc-protected amino acid.

Protocol 3: Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the standard steps for peptide chain elongation on the linker-functionalized resin.

Materials:

  • Linker-functionalized resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)

  • DIPEA

  • 20% Piperidine in DMF

  • DMF

  • DCM

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 10 minutes.

    • Wash the resin with DMF (5x).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3-5 equivalents) with the chosen coupling reagent (e.g., HBTU/DIPEA) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

  • Monitoring Coupling: Perform a Kaiser test or other qualitative test to ensure complete coupling. If the test is positive, repeat the coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

Protocol 4: Cleavage of the Peptide Thioester from the Resin

This protocol describes the cleavage of the final peptide from the solid support to yield the C-terminal thioester.

Materials:

  • Peptide-on-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/EDT/DCM (e.g., 95:2.5:2.5:0 v/v/v/v or with the addition of DCM for better slurry). Caution: Work in a fume hood and wear appropriate personal protective equipment.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh cleavage cocktail or TFA.

    • Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Isolation:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether (2x).

    • Dry the crude peptide thioester under vacuum.

Protocol 5: Purification of the Crude Peptide Thioester

This protocol outlines a general procedure for the purification of the cleaved peptide thioester.

Materials:

  • Crude peptide thioester

  • Water (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • TFA (HPLC grade)

  • Reversed-phase HPLC column (e.g., C18)

Procedure:

  • Sample Preparation: Dissolve the crude peptide thioester in a minimal amount of a suitable solvent (e.g., a mixture of water/acetonitrile with 0.1% TFA).

  • HPLC Purification:

    • Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Use a suitable gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.

  • Fraction Analysis: Collect fractions and analyze them by analytical HPLC or mass spectrometry to identify those containing the pure peptide thioester.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide thioester as a white fluffy powder.

Visualizations

Linker_Synthesis MPAA This compound Reaction S-Tritylation MPAA->Reaction TrtCl Trityl Chloride TrtCl->Reaction DIPEA DIPEA DIPEA->Reaction ProtectedLinker S-Trityl-4-mercaptophenylacetic acid Reaction->ProtectedLinker

Caption: Synthesis of S-Trityl-4-mercaptophenylacetic acid.

SPPS_Workflow cluster_prep Resin Functionalization cluster_synthesis Peptide Elongation cluster_cleavage Cleavage & Purification ProtectedLinker S-Trityl-4-mercaptophenylacetic acid Coupling1 Coupling ProtectedLinker->Coupling1 AminomethylResin Aminomethyl Resin AminomethylResin->Coupling1 FunctionalizedResin Linker-Functionalized Resin Deprotection Fmoc Deprotection (Piperidine) Start Coupling1->FunctionalizedResin FmocAA Fmoc-Amino Acid Coupling2 Amino Acid Coupling FmocAA->Coupling2 Deprotection->Coupling2 PeptideResin Peptide on Resin Coupling2->PeptideResin PeptideResin->Deprotection Repeat n times Cleavage Cleavage (TFA Cocktail) PeptideResin->Cleavage Start->Deprotection Start Cycle CrudePeptide Crude Peptide Thioester Cleavage->CrudePeptide Purification RP-HPLC CrudePeptide->Purification PurePeptide Pure Peptide Thioester Purification->PurePeptide

Caption: Overall workflow for SPPS using a this compound linker.

Logical_Relationship cluster_SPPS Solid-Phase Peptide Synthesis cluster_NCL Native Chemical Ligation MPAALinker 4-Mercaptophenylacetic Acid Linker FmocSPPS Fmoc-SPPS Chemistry MPAALinker->FmocSPPS PeptideThioester Peptide Thioester FmocSPPS->PeptideThioester NTermCysPeptide N-terminal Cysteine Peptide Ligation Ligation PeptideThioester->Ligation NTermCysPeptide->Ligation LargerProtein Larger Protein Ligation->LargerProtein

References

Application Notes and Protocols: One-Pot Native Chemical Ligation-Desulfurization with 4-Mercaptophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing one-pot native chemical ligation (NCL) followed by desulfurization, a powerful strategy in chemical protein synthesis. A key focus is the use of 4-Mercaptophenylacetic acid (MPAA) as a catalyst and the methodologies to overcome its inhibitory effect on the subsequent desulfurization step.

Introduction

Native chemical ligation (NCL) is a cornerstone technique for the chemical synthesis of proteins, enabling the joining of unprotected peptide segments.[1][2] The reaction occurs between a peptide with a C-terminal thioester and another with an N-terminal cysteine. To enhance the rate of this reaction, thiol catalysts are often employed, with this compound (MPAA) being a popular choice due to its high efficiency.[2][3][4][5]

Following ligation, the cysteine residue at the ligation junction can be converted to an alanine (B10760859) residue through a desulfurization reaction. This process significantly broadens the scope of NCL by not limiting the ligation site to native cysteine residues. However, a significant challenge in developing a one-pot NCL-desulfurization procedure is that MPAA, an aryl thiol, acts as a radical scavenger, thereby inhibiting the free-radical-based desulfurization reaction.[1][5][6][7][8][9]

This document outlines protocols that address this challenge, enabling an efficient one-pot process.

Core Concepts and Methodologies

The one-pot NCL-desulfurization process can be broken down into three key stages:

  • Native Chemical Ligation (NCL): A peptide-thioester and an N-terminal cysteine peptide are ligated in the presence of MPAA as a catalyst. MPAA accelerates the reaction by forming a more reactive thioester intermediate.[2]

  • MPAA Quenching or Removal (Crucial for One-Pot): To enable the subsequent desulfurization, the catalytic MPAA must be either removed or rendered inert. Strategies include:

    • Acidification and Extraction: The reaction mixture is acidified, and the protonated MPAA is extracted with an organic solvent like ethyl acetate (B1210297).[1][6]

    • Chemical Quenching: A quenching agent, such as bromoacetamide, is added to selectively react with and cap the MPAA, preventing it from interfering with the desulfurization.[8][10]

    • Low Concentration MPAA: In some cases, particularly with highly reactive thioesters, sub-stoichiometric concentrations of MPAA can be used, minimizing its inhibitory effect.[3]

  • Desulfurization: A radical initiator (e.g., VA-044) and a thiol source are added to the reaction mixture to initiate the conversion of the cysteine residue to alanine.

Experimental Workflows and Diagrams

The logical flow of the one-pot NCL-desulfurization process is depicted below.

NCL_Desulfurization_Workflow cluster_ncl Native Chemical Ligation cluster_quenching MPAA Inactivation cluster_desulfurization Desulfurization Peptide_Thioester Peptide 1 (C-terminal Thioester) Ligation_Reaction Ligation Peptide_Thioester->Ligation_Reaction Peptide_Cys Peptide 2 (N-terminal Cysteine) Peptide_Cys->Ligation_Reaction MPAA MPAA Catalyst MPAA->Ligation_Reaction Catalyzes Ligated_Peptide Ligated Peptide (Cysteine at junction) Ligation_Reaction->Ligated_Peptide Quenching_Step Quenching/ Removal Ligated_Peptide->Quenching_Step Desulfurization_Reaction Desulfurization Quenched_MPAA Inactivated MPAA Quenching_Step->Quenched_MPAA Quenching_Step->Desulfurization_Reaction Radical_Initiator Radical Initiator (e.g., VA-044) Radical_Initiator->Desulfurization_Reaction Initiates Final_Peptide Final Peptide (Alanine at junction) Desulfurization_Reaction->Final_Peptide

Caption: General workflow for one-pot NCL-desulfurization.

The mechanism of MPAA catalysis in NCL involves a thiol-thioester exchange to form a more reactive arylthioester intermediate.

MPAA_Catalysis Peptide_Alkylthioester Peptide-SR (Alkylthioester) Thiol_Exchange Thiol-Thioester Exchange Peptide_Alkylthioester->Thiol_Exchange MPAA MPAA-SH MPAA->Thiol_Exchange Peptide_Arylthioester Peptide-SMPAA (Arylthioester - more reactive) Thiol_Exchange->Peptide_Arylthioester NCL NCL Peptide_Arylthioester->NCL N_Cys_Peptide H2N-Cys-Peptide N_Cys_Peptide->NCL Ligated_Product Ligated Peptide NCL->Ligated_Product

Caption: Catalytic role of MPAA in Native Chemical Ligation.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for one-pot NCL-desulfurization reactions involving MPAA.

Table 1: Representative NCL Reaction Conditions

ParameterConditionReference
Peptide Concentration2–5 mM[1]
MPAA Concentration20–200 mM (standard), <1 mM (kinetically controlled)[1][3]
Reducing Agent200 mM TCEP[1][6]
Buffer System6 M Guanidine·HCl, 1 M HEPES[1][6]
pH7.0[1][6]
Temperature37°C[1]
Reaction Time3–16 hours[1]

Table 2: Representative Desulfurization Reaction Conditions

ParameterConditionReference
Radical Initiator20 mM VA-044[3]
Thiol Additive50 mM Glutathione (GSH)[3]
Reducing Agent200 mM TCEP[3]
Temperature37°C[3]
Reaction Time~3 hours[3]

Table 3: Reported Yields for Synthesized Peptides/Proteins

ProductLigation-Desulfurization StrategyIsolated YieldReference
Peptide 16NCL with 100 µM MPAA followed by one-pot desulfurization70%[3]
Dermaseptin B2NCL followed by one-pot desulfurization49%[3]
UbiquitinNCL, MPAA quenching with bromoacetamide, one-pot desulfurizationNot specified, but described as "high-yielding"[8]
60-residue mucin-1 peptideIterative NCL with MPAA extraction before desulfurizationNot specified, but successful synthesis reported[1]

Detailed Experimental Protocols

Protocol 1: One-Pot NCL-Desulfurization with MPAA Extraction

This protocol is suitable when the ligated peptide is stable under acidic conditions.

Materials:

  • Peptide 1 (C-terminal thioester)

  • Peptide 2 (N-terminal cysteine)

  • Ligation Buffer: 6 M Guanidine·HCl, 1 M HEPES, pH 7.0

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound (MPAA)

  • 5 M HCl

  • Ethyl acetate

  • Desulfurization Buffer: 6 M Guanidine·HCl, 200 mM Phosphate buffer, pH 6.5

  • VA-044 (2,2'-azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride)

  • Glutathione (GSH)

Procedure:

  • Native Chemical Ligation: a. Dissolve Peptide 1 and Peptide 2 to a final concentration of 2-5 mM in Ligation Buffer. b. Add TCEP to a final concentration of 200 mM and MPAA to a final concentration of 20 mM.[1][6] c. Incubate the reaction mixture at 37°C. Monitor the reaction progress by UPLC-MS. Ligation is typically complete within 3-16 hours.[1]

  • MPAA Extraction: a. Once the ligation is complete, acidify the reaction mixture to pH 3.0 with 5 M HCl.[1][6] b. Extract the mixture with an equal volume of ethyl acetate three times to remove the MPAA.[1][6] c. Lyophilize the aqueous layer to remove residual ethyl acetate and concentrate the ligated peptide.

  • Desulfurization: a. Dissolve the lyophilized ligated peptide in Desulfurization Buffer. b. Add TCEP (to 200 mM), GSH (to 120 mM), and the radical initiator VA-044 (to 60 mM).[11] c. Incubate the reaction at 37°C for approximately 4-6 hours, or until completion as monitored by UPLC-MS.

  • Purification: a. Purify the final desulfurized peptide by reverse-phase HPLC.

Protocol 2: One-Pot NCL-Desulfurization with MPAA Quenching

This protocol is advantageous as it avoids extraction and lyophilization steps.

Materials:

  • Peptide 1 (C-terminal thioester)

  • Peptide 2 (N-terminal cysteine)

  • Ligation Buffer: 6 M Guanidine·HCl, 0.2 M Phosphate buffer, pH 6.8

  • TCEP

  • MPAA

  • Bromoacetamide

  • N-acetyl cysteine

  • VA-044

  • GSH

Procedure:

  • Native Chemical Ligation: a. Dissolve Peptide 1 and Peptide 2 in Ligation Buffer. b. Add TCEP (e.g., 20 mM) and MPAA (e.g., 20 mM). c. Incubate at room temperature or 37°C until ligation is complete, as monitored by UPLC-MS.

  • MPAA Quenching: a. To the completed ligation mixture, add N-acetyl cysteine (e.g., to 100 mM).[10] b. Add bromoacetamide (e.g., to 20 mM) to selectively quench the MPAA. The reaction is typically rapid, completing within 5 minutes.[8][10]

  • Desulfurization: a. To the same pot, add the radical initiator VA-044 and any additional thiol source if required (N-acetyl cysteine already present can contribute). b. Incubate at 37°C until desulfurization is complete.

  • Purification: a. Purify the final peptide product by reverse-phase HPLC.

Concluding Remarks

The one-pot native chemical ligation-desulfurization strategy is a powerful tool for the chemical synthesis of proteins. While the use of MPAA as a catalyst presents challenges for the desulfurization step, the protocols outlined here provide robust methods for overcoming this limitation. The choice between MPAA extraction and quenching will depend on the specific properties of the peptides being synthesized and the desired workflow efficiency. For cysteine-free target proteins, these one-pot methods significantly enhance the efficiency of chemical protein synthesis.[8]

References

Application Notes and Protocols: 4-Mercaptophenylacetic Acid as a Scavenger in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, particularly within the pharmaceutical industry for the development of new drug candidates. However, a significant challenge associated with these reactions is the removal of residual palladium from the final active pharmaceutical ingredient (API). Strict regulatory limits on heavy metal impurities necessitate efficient purification strategies. Thiol-based scavengers are a well-established class of reagents for this purpose, effectively binding to and facilitating the removal of palladium.

While 4-Mercaptophenylacetic acid (MPAA) is more commonly documented as a catalyst in native chemical ligation, its inherent thiol functionality presents a strong potential for its use as a palladium scavenger. The presence of a carboxylic acid group also offers the advantage of pH-dependent solubility, which can be exploited for facile removal of the palladium-MPAA complex through aqueous extraction.

This document provides projected application notes and protocols for the use of this compound as a palladium scavenger, based on the established principles of thiol-based scavenging.

Mechanism of Action

The scavenging of palladium by this compound is predicated on the high affinity of the soft thiol donor for the soft palladium metal center. The thiol group displaces ligands from the palladium complex, forming a stable palladium-thiolate species. This complex can then be removed from the organic reaction mixture.

G cluster_reaction Palladium-Catalyzed Reaction cluster_scavenging Scavenging Process cluster_separation Separation ReactionMixture Reaction Mixture (Product, Pd Catalyst, Ligands) Pd_MPAA_Complex Palladium-MPAA Complex (Water-Soluble at basic pH) ReactionMixture->Pd_MPAA_Complex Addition of MPAA & Aqueous Base MPAA This compound (MPAA) (Scavenger) PurifiedProduct Purified Product (in Organic Phase) AqueousWaste Aqueous Phase (Containing Pd-MPAA Complex) Pd_MPAA_Complex->AqueousWaste Liquid-Liquid Extraction

Caption: Inferred mechanism of palladium scavenging by this compound.

Application Notes

Key Features of this compound as a Palladium Scavenger:

  • Effective Palladium Binding: The thiol group provides a strong binding site for palladium.

  • pH-Dependent Solubility: The carboxylic acid moiety allows for the scavenger and its palladium complex to be rendered water-soluble upon deprotonation with a mild base, facilitating removal via aqueous extraction.

  • Potentially Low Cost: As a readily available chemical, it may offer a cost-effective alternative to proprietary scavengers.

General Considerations for Optimal Performance:

  • Stoichiometry: The number of equivalents of MPAA required will depend on the initial palladium concentration and the nature of the palladium complex. A typical starting point is 2-10 equivalents relative to palladium.

  • Temperature: Scavenging can often be performed at room temperature, although gentle heating (e.g., 40-60 °C) may improve the rate and efficiency of scavenging for more stable palladium complexes.

  • Reaction Time: The time required for complete scavenging can range from 1 to 24 hours. The progress of palladium removal should be monitored by a suitable analytical technique (e.g., ICP-MS).

  • Solvent: MPAA is soluble in many common organic solvents used for cross-coupling reactions, such as THF, DMF, and alcohols. The choice of solvent will also impact the subsequent aqueous extraction.

  • pH: For aqueous extraction, the pH of the aqueous phase should be adjusted to > 7 to ensure deprotonation of the carboxylic acid and thus solubility of the MPAA-palladium complex.

Experimental Protocols

Protocol 1: Aqueous Work-up with this compound

This protocol describes a standard liquid-liquid extraction procedure for the removal of residual palladium from a completed reaction mixture.

G start Completed Reaction Mixture (Containing Product and Pd catalyst) add_mpaa Add this compound (2-10 equivalents vs. Pd) start->add_mpaa stir Stir at RT to 60°C (1-24 hours) add_mpaa->stir add_solvent_base Dilute with an immiscible organic solvent and add aqueous base (e.g., 1M NaOH) to adjust pH > 7 stir->add_solvent_base extract Perform Liquid-Liquid Extraction add_solvent_base->extract separate Separate Organic and Aqueous Layers extract->separate wash Wash Organic Layer with Brine separate->wash dry Dry Organic Layer (e.g., over Na2SO4) wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate product Purified Product filter_concentrate->product

Caption: Experimental workflow for palladium scavenging using an aqueous MPAA work-up.

Procedure:

  • Addition of Scavenger: To the cooled, post-reaction mixture, add this compound (2-10 molar equivalents with respect to the initial amount of palladium catalyst).

  • Incubation: Stir the mixture at room temperature or elevate the temperature to 40-60 °C. Monitor the removal of palladium over time (e.g., 1, 4, and 24 hours) by taking small aliquots of the organic phase for analysis by ICP-MS.

  • Aqueous Extraction: Once scavenging is deemed complete, dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, toluene). Add a sufficient amount of an aqueous basic solution (e.g., 1 M NaOH or K₂CO₃) to adjust the pH of the aqueous layer to be above 7.

  • Separation: Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and drain the lower aqueous layer containing the palladium-MPAA complex.

  • Washing: Wash the organic layer with brine to remove any remaining aqueous base and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Immobilized this compound Scavenger (Hypothetical)

This protocol describes a hypothetical approach using MPAA immobilized on a solid support for a flow-through or batch purification. This method is analogous to the use of commercially available solid-supported scavengers.

G start Completed Reaction Mixture (Containing Product and Pd catalyst) prepare_column Prepare a column packed with MPAA-functionalized resin start->prepare_column load_mixture Load the reaction mixture onto the column prepare_column->load_mixture elute Elute the product with a suitable organic solvent load_mixture->elute collect Collect the eluent containing the purified product elute->collect concentrate Concentrate the eluent collect->concentrate product Purified Product concentrate->product

Caption: Hypothetical workflow for palladium scavenging using an immobilized MPAA resin.

Procedure:

  • Preparation of the Scavenger Resin: Functionalize a solid support (e.g., silica (B1680970) gel, polystyrene resin) with this compound through standard coupling chemistry.

  • Column Packing: Pack a chromatography column with the MPAA-functionalized resin, creating a scavenger bed.

  • Loading: Pass the crude reaction mixture, dissolved in a suitable solvent, through the column at a controlled flow rate.

  • Elution and Collection: Elute the column with additional solvent to ensure complete recovery of the product. The palladium species will be retained on the solid support. Collect the fractions containing the purified product.

  • Concentration: Combine the product-containing fractions and concentrate under reduced pressure.

Data Presentation

The following table presents hypothetical data on the scavenging efficiency of this compound under various conditions. This data is for illustrative purposes and actual results may vary depending on the specific reaction conditions and palladium species.

EntryEquivalents of MPAA (vs. Pd)Temperature (°C)Time (h)Initial Pd (ppm)Final Pd (ppm)Scavenging Efficiency (%)
1225450015070.0
2225245004591.0
352545007585.0
452524500< 10> 98.0
555045002096.0
6102545003094.0
710504500< 10> 98.0

Disclaimer: The provided protocols and data are based on the general principles of palladium scavenging by thiol-containing compounds and the known chemical properties of this compound. Optimization of these protocols for specific applications is highly recommended. Always perform appropriate safety assessments before conducting any new experimental work.

Application Notes and Protocols for 4-Mercaptophenylacetic Acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Mercaptophenylacetic acid (4-MPAA) is a versatile bifunctional molecule integral to a variety of bioconjugation techniques.[1] Its structure, featuring both a nucleophilic thiol (-SH) group and a carboxyl (-COOH) group, allows for dual reactivity, making it a valuable tool in chemical biology, drug development, and materials science.[2][3] The thiol group offers a reactive handle for attachment to biomolecules, often through the formation of disulfide bonds or participation in thiol-ene reactions, while the carboxylic acid provides a site for amide bond formation or for imparting desirable solubility characteristics.[2]

This document provides detailed application notes and experimental protocols for the use of 4-MPAA in three key areas of bioconjugation: as a catalyst in Native Chemical Ligation (NCL), in the preparation of Antibody-Drug Conjugates (ADCs), and for the functionalization of gold nanoparticles.

Key Application Areas

  • Native Chemical Ligation (NCL): 4-MPAA is widely employed as a highly effective thiol catalyst in NCL, a cornerstone technique for the chemical synthesis of proteins and large peptides.[2][4] It significantly accelerates the rate of ligation reactions by facilitating a thiol-thioester exchange, leading to the formation of a more reactive aryl thioester intermediate that readily reacts with an N-terminal cysteine residue.[2]

  • Antibody-Drug Conjugates (ADCs): The bifunctional nature of 4-MPAA allows it to be used as a linker in the synthesis of ADCs.[3] The carboxylic acid can be activated to form a stable amide bond with lysine (B10760008) residues on an antibody, while the thiol group can be used to attach a cytotoxic drug, either directly or through a maleimide-thiol reaction. This targeted delivery approach is a powerful strategy in cancer therapy.[5][6]

  • Nanoparticle Functionalization: 4-MPAA is utilized for the surface modification of nanoparticles, particularly gold nanoparticles (AuNPs). The thiol group forms a strong dative bond with the gold surface, creating a self-assembled monolayer.[7] The exposed carboxylic acid groups can then be used to conjugate biomolecules, such as proteins or peptides, or to modulate the nanoparticle's solubility and biocompatibility.[7][8]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₈H₈O₂S[1]
Molecular Weight 168.21 g/mol [2]
Appearance White to off-white solid[1]
pKa (Thiol) ~6.6[9]
Solubility Soluble in polar solvents[1]
CAS Number 39161-84-7[1]
Table 2: Kinetic Data for 4-MPAA Catalyzed Native Chemical Ligation
Peptide Thioester4-MPAA ConcentrationApparent Second-Order Rate Constant (k_app, M⁻¹s⁻¹)Fold Acceleration (vs. no catalyst)Reference(s)
Model Peptide-Alkylthioester50 mMNot directly reported, but reaction time reduced from 24-48h to significantly faster~10[8]
Arginine-rich Peptide Thioester0.1 mM0.70~1000 (vs. MPA thioester)[10][11]
Arginine-rich Peptide Thioester5 mM2.54~1000 (vs. MPA thioester)[10][11]
Table 3: Comparative Stability of Common Bioconjugation Linkages
Linkage TypeBond TypeRelative Stability in PlasmaPrimary Cleavage MechanismHalf-life (General)Reference(s)
Amide AmideVery HighProteolytic degradation> 90% intact after 7 days[5][12]
Thioether (Maleimide) ThioetherModerate to HighRetro-Michael reaction, thiol exchange30-60% intact after 7 days (can be improved with stabilized maleimides)[5][12][13]
Disulfide DisulfideLow to ModerateThiol-disulfide exchange (e.g., with glutathione)Highly variable, can be hours to days[13]

Note: The stability of a linkage is highly dependent on the specific molecular context, including the surrounding amino acid residues and the nature of the conjugated molecules.

Experimental Protocols

Protocol 1: 4-MPAA Catalyzed Native Chemical Ligation (NCL) of Two Peptide Fragments

This protocol describes a general procedure for the ligation of a peptide with a C-terminal thioester to a peptide with an N-terminal cysteine, catalyzed by 4-MPAA.

Materials:

  • Peptide 1 (with C-terminal thioester)

  • Peptide 2 (with N-terminal cysteine)

  • This compound (4-MPAA)

  • Guanidine hydrochloride (GuHCl)

  • Sodium phosphate (B84403) (Na₂HPO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Sodium hydroxide (B78521) (NaOH) and Hydrochloric acid (HCl) for pH adjustment

  • Degassed, deionized water

  • Reverse-phase HPLC system for analysis and purification

Procedure:

  • Preparation of Ligation Buffer:

    • Prepare a 6 M GuHCl, 200 mM Na₂HPO₄ solution in degassed, deionized water.

    • Adjust the pH of the buffer to 7.0-7.5 with NaOH or HCl.

    • Immediately before use, add 4-MPAA to a final concentration of 50-200 mM and TCEP to a final concentration of 20 mM.[14] Ensure complete dissolution.

  • Peptide Dissolution:

    • Dissolve Peptide 1 (thioester) and Peptide 2 (N-terminal cysteine) in the ligation buffer to a final concentration of 1-5 mM each. It is recommended to use a slight excess (1.1-1.2 equivalents) of the N-terminal cysteine peptide.

  • Ligation Reaction:

    • Combine the dissolved peptides in a microcentrifuge tube.

    • Incubate the reaction mixture at room temperature (20-25 °C) or 37 °C.

    • Monitor the reaction progress by taking aliquots at various time points (e.g., 1, 4, 8, 24 hours) and analyzing them by RP-HPLC. The formation of the ligated product will be observed as a new peak with a longer retention time.

  • Quenching and Purification:

    • Once the reaction is complete (as determined by HPLC), quench the reaction by acidifying the mixture with trifluoroacetic acid (TFA) to a pH of ~2-3.

    • Purify the ligated product from the reaction mixture using preparative RP-HPLC.

    • Lyophilize the fractions containing the pure product.

  • Characterization:

    • Confirm the identity of the purified ligated protein by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Protocol 2: General Protocol for Antibody-Drug Conjugation using 4-MPAA as a Linker

This protocol outlines a generalized two-step procedure for conjugating a thiol-containing drug to an antibody via lysine residues using 4-MPAA as a heterobifunctional linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound (4-MPAA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Thiol-containing cytotoxic drug

  • Maleimide-functionalized payload (alternative to thiol-containing drug)

  • Reaction buffers (e.g., PBS at various pH values)

  • Quenching reagent (e.g., hydroxylamine (B1172632) or cysteine)

  • Size-exclusion chromatography (SEC) or other protein purification system

Procedure:

Step A: Activation of 4-MPAA and Conjugation to Antibody

  • Antibody Preparation:

    • Buffer exchange the antibody into an amine-free buffer at pH 7.5-8.5 (e.g., borate (B1201080) or phosphate buffer).

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Activation of 4-MPAA:

    • In a separate reaction tube, dissolve 4-MPAA, EDC, and NHS in an anhydrous organic solvent (e.g., DMF or DMSO) at a molar ratio of 1:1.2:1.2.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation to Antibody:

    • Add the activated 4-MPAA solution to the antibody solution. The molar ratio of activated linker to antibody will determine the drug-to-antibody ratio (DAR) and needs to be optimized (start with a 5-10 fold molar excess).

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification of Antibody-Linker Conjugate:

    • Remove excess, unreacted linker by buffer exchange into a suitable buffer (e.g., PBS, pH 6.5-7.0) using a desalting column or tangential flow filtration.

Step B: Conjugation of Drug to Antibody-Linker

  • Drug Preparation:

    • Dissolve the thiol-containing drug (or maleimide-functionalized drug) in a suitable organic solvent (e.g., DMSO).

  • Conjugation Reaction:

    • If using a thiol-containing drug, the thiol group on the drug will react with the thiol group on the antibody-4MPAA conjugate via disulfide exchange. This may require the presence of a mild oxidant or can be a reversible process.

    • For a more stable linkage, a maleimide-functionalized drug can be used. The maleimide (B117702) will react with the thiol group of the antibody-4MPAA conjugate to form a stable thioether bond. Add the drug solution to the purified antibody-linker conjugate. A 3-5 fold molar excess of the drug is a good starting point.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Quench any unreacted maleimide groups by adding an excess of a thiol-containing molecule like cysteine or N-acetylcysteine.

  • Final Purification and Characterization:

    • Purify the final ADC using SEC to remove unconjugated drug and other small molecules.

    • Characterize the ADC for purity, aggregation (by SEC), and average DAR (by HIC or mass spectrometry).[2][4]

Protocol 3: Functionalization of Gold Nanoparticles (AuNPs) with 4-MPAA

This protocol describes the surface modification of citrate-stabilized AuNPs with 4-MPAA.

Materials:

  • Citrate-stabilized gold nanoparticle solution (synthesis can be done via the Turkevich method)

  • This compound (4-MPAA)

  • Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Centrifuge

Procedure:

  • Preparation of 4-MPAA Solution:

    • Prepare a 1-10 mM stock solution of 4-MPAA in deionized water. Adjust the pH to ~10-11 with NaOH to deprotonate the carboxylic acid and thiol groups, which enhances solubility and reactivity.

  • Functionalization Reaction:

    • To the citrate-stabilized AuNP solution, add the 4-MPAA solution. The final concentration of 4-MPAA should be optimized, but a starting point is a concentration that provides a large excess of 4-MPAA molecules relative to the surface area of the AuNPs.

    • Allow the mixture to react for 12-24 hours at room temperature with gentle stirring to facilitate the ligand exchange process where 4-MPAA displaces the citrate (B86180) ions on the AuNP surface.

  • Purification of Functionalized AuNPs:

    • Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., for 20 nm AuNPs, ~12,000 x g for 20 minutes).

    • Carefully remove the supernatant containing excess 4-MPAA.

    • Resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of unbound 4-MPAA.

  • Characterization:

    • Confirm the successful functionalization of the AuNPs using techniques such as:

      • UV-Vis Spectroscopy: A slight red-shift in the surface plasmon resonance peak is expected.

      • Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles should be observed.

      • Zeta Potential: A change in the surface charge of the nanoparticles will occur.

      • Fourier-Transform Infrared (FTIR) Spectroscopy: Appearance of characteristic peaks for the phenyl ring and carboxylic acid of 4-MPAA.

    • The surface coverage of 4-MPAA on the nanoparticles can be quantified using techniques like thermogravimetric analysis (TGA) or by using colorimetric assays such as Ellman's test on the supernatant from the washing steps.[7]

Visualizations

NCL_Workflow cluster_peptides Peptide Fragments cluster_ligation Ligation Reaction Peptide1 Peptide 1 (C-terminal Thioester) Reaction Thiol-Thioester Exchange & S-N Acyl Shift Peptide1->Reaction Peptide2 Peptide 2 (N-terminal Cysteine) Peptide2->Reaction LigationBuffer Ligation Buffer (6M GuHCl, pH 7.2, 4-MPAA, TCEP) LigationBuffer->Reaction LigatedProduct Ligated Protein Reaction->LigatedProduct Purification RP-HPLC Purification LigatedProduct->Purification Characterization Mass Spectrometry (ESI-MS / MALDI-TOF) Purification->Characterization FinalProduct Pure, Characterized Protein Characterization->FinalProduct

Caption: Workflow for Native Chemical Ligation catalyzed by 4-MPAA.

ADC_Workflow Antibody Monoclonal Antibody (mAb) Conjugation1 Conjugate to mAb Lysine Residues (Amide Bond Formation) Antibody->Conjugation1 Linker 4-MPAA + EDC/NHS Activation Activate Carboxyl Group of 4-MPAA Linker->Activation Activation->Conjugation1 mAbLinker mAb-4MPAA Conjugate Conjugation1->mAbLinker Purification1 Purify (e.g., SEC) mAbLinker->Purification1 Conjugation2 Conjugate Drug to Thiol Group (Disulfide or Thioether Bond) Purification1->Conjugation2 Drug Thiol- or Maleimide- functionalized Drug Drug->Conjugation2 ADC Antibody-Drug Conjugate (ADC) Conjugation2->ADC Purification2 Final Purification (e.g., SEC) ADC->Purification2 Characterization Characterize (DAR, Purity, Aggregation) Purification2->Characterization FinalADC Purified and Characterized ADC Characterization->FinalADC

Caption: Generalized workflow for ADC synthesis using 4-MPAA as a linker.

AuNP_Functionalization AuNP Citrate-Stabilized Gold Nanoparticles (AuNPs) Reaction Ligand Exchange Reaction (24h, Room Temp) AuNP->Reaction MPAA 4-MPAA Solution (pH 10-11) MPAA->Reaction FunctionalizedAuNP 4-MPAA Functionalized AuNPs Reaction->FunctionalizedAuNP Purification Centrifugation/ Washing Steps FunctionalizedAuNP->Purification Characterization Characterization (UV-Vis, DLS, Zeta, FTIR) Purification->Characterization FinalAuNP Purified and Characterized Functionalized AuNPs Characterization->FinalAuNP

Caption: Workflow for the functionalization of gold nanoparticles with 4-MPAA.

References

Application Notes and Protocols for Creating Functionalized Polymeric Films from 4-Mercaptophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functionalized polymeric films are at the forefront of innovative drug delivery systems, offering the potential for localized and sustained release of therapeutic agents. This document provides detailed application notes and protocols for the creation of polymeric films functionalized with 4-Mercaptophenylacetic acid (4-MPAA). The introduction of 4-MPAA onto a polymer surface provides reactive thiol and carboxylic acid moieties, which can be utilized for the subsequent attachment of drugs or targeting ligands, thereby enhancing the therapeutic efficacy of the delivery system.

These protocols focus on the use of Poly(lactic acid) (PLA), a biodegradable and biocompatible polymer, as the base film material. The methodologies described herein are adaptable to other polymer systems with appropriate modifications.

Data Presentation

The following tables provide a representative summary of quantitative data that can be obtained through the characterization of 4-MPAA functionalized polymeric films. These tables are intended to serve as a template for researchers to present their experimental findings.

Table 1: Physicochemical Characterization of Functionalized PLA Films

Film SampleThickness (µm)Water Contact Angle (°)Surface Thiol Group Density (nmol/cm²)
Unmodified PLA50 ± 575 ± 3Not Applicable
PLA-NH₂52 ± 660 ± 4Not Applicable
PLA-MPAA53 ± 555 ± 31.5 ± 0.2

Table 2: Drug Loading and In Vitro Release Characteristics

Film SampleModel DrugDrug Loading (µg/cm²)Drug Loading Efficiency (%)Cumulative Release at 24h (%)
PLA-MPAADoxorubicin10.2 ± 1.168 ± 535 ± 4
PLA-MPAAIbuprofen15.8 ± 1.575 ± 650 ± 5

Experimental Protocols

Protocol 1: Fabrication of Amine-Functionalized PLA Films by Solvent Casting

This protocol describes the preparation of amine-functionalized PLA films, which serve as the substrate for subsequent 4-MPAA grafting.

Materials:

  • Poly(lactic acid) (PLA) pellets

  • Dichloromethane (DCM)

  • Poly(ethyleneimine) (PEI), low molecular weight

  • Glass petri dishes

  • Leveling table

  • Vacuum oven

Procedure:

  • Prepare a 5% (w/v) PLA solution by dissolving PLA pellets in DCM with stirring for 4-6 hours at room temperature until a homogenous solution is obtained.

  • Prepare a 1% (w/v) PEI solution in DCM.

  • Add the PEI solution to the PLA solution at a 1:10 volume ratio and stir for 1 hour.

  • Place a clean, dry glass petri dish on a leveling table.

  • Pour a calculated volume of the PLA/PEI solution into the petri dish to achieve the desired film thickness (e.g., 10 mL for a 90 mm dish to obtain a ~50 µm film).

  • Cover the petri dish loosely to allow for slow solvent evaporation over 24 hours in a fume hood.

  • Once the film is formed, transfer the petri dish to a vacuum oven and dry at 40°C for 48 hours to remove any residual solvent.

  • Carefully peel the amine-functionalized PLA film (PLA-NH₂) from the glass substrate.

Protocol 2: Grafting of this compound onto Amine-Functionalized PLA Films

This protocol utilizes carbodiimide (B86325) chemistry to covalently attach 4-MPAA to the amine groups on the PLA film surface.

Materials:

  • PLA-NH₂ films

  • This compound (4-MPAA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • Prepare a solution of 10 mg/mL 4-MPAA in MES buffer.

  • Prepare a solution of 20 mg/mL EDC and 10 mg/mL NHS in MES buffer.

  • Activate the carboxylic acid groups of 4-MPAA by mixing equal volumes of the 4-MPAA solution and the EDC/NHS solution. Let the reaction proceed for 15 minutes at room temperature.

  • Immerse the PLA-NH₂ films in the activated 4-MPAA solution and react for 2 hours at room temperature with gentle agitation.

  • After the reaction, wash the films sequentially with MES buffer, deionized water, and ethanol to remove any unreacted reagents.

  • Dry the 4-MPAA functionalized PLA films (PLA-MPAA) under a stream of nitrogen and store in a desiccator.

Protocol 3: Characterization of Functionalized Films

a) X-ray Photoelectron Spectroscopy (XPS):

  • Mount a sample of the unmodified PLA, PLA-NH₂, and PLA-MPAA films onto the XPS sample holder.

  • Acquire survey scans to identify the elemental composition of the surface.

  • Perform high-resolution scans of the C 1s, O 1s, N 1s, and S 2p regions.

  • The presence of the N 1s peak confirms the amine functionalization, and the presence of the S 2p peak confirms the successful grafting of 4-MPAA.

  • Quantify the atomic concentrations to estimate the surface density of the functional groups.

b) Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy:

  • Press the film sample firmly against the ATR crystal.

  • Acquire the IR spectrum in the range of 4000-600 cm⁻¹.

  • Look for characteristic peaks: ~1650 cm⁻¹ (amide C=O stretch) indicating the formation of an amide bond between the PLA-NH₂ and 4-MPAA, and a peak around 2550 cm⁻¹ (S-H stretch), which might be weak.

c) Water Contact Angle Measurement:

  • Place a film sample on the goniometer stage.

  • Dispense a droplet of deionized water (typically 2-5 µL) onto the film surface.

  • Measure the contact angle immediately.

  • A decrease in the contact angle from unmodified PLA to PLA-MPAA indicates an increase in surface hydrophilicity.

Protocol 4: Drug Loading and Release Studies

a) Drug Loading:

  • Prepare a solution of the desired drug (e.g., Doxorubicin) in a suitable solvent (e.g., deionized water).

  • Immerse the PLA-MPAA films in the drug solution and allow them to incubate for a specified time (e.g., 24 hours) at a controlled temperature with gentle agitation.

  • After incubation, remove the films and wash them with fresh solvent to remove any non-adsorbed drug from the surface.

  • Dry the drug-loaded films.

  • To quantify the amount of loaded drug, dissolve a piece of the drug-loaded film in a suitable solvent and measure the drug concentration using UV-Vis spectroscopy or HPLC.

b) In Vitro Drug Release:

  • Place a known area of the drug-loaded film in a vial containing a defined volume of release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Incubate the vials at 37°C with constant shaking.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the cumulative drug release as a percentage of the total drug loaded.

Visualizations

Experimental Workflow

G cluster_0 Film Fabrication cluster_1 Surface Functionalization cluster_2 Drug Loading & Characterization A Dissolve PLA and PEI in Dichloromethane B Solvent Cast Solution in Petri Dish A->B C Evaporate Solvent and Vacuum Dry B->C D Peel Amine-Functionalized PLA Film (PLA-NH2) C->D E Activate 4-MPAA with EDC/NHS D->E F Immerse PLA-NH2 Film in Activated 4-MPAA Solution E->F G Wash and Dry Functionalized Film (PLA-MPAA) F->G H Incubate PLA-MPAA Film in Drug Solution G->H I Wash and Dry Drug-Loaded Film H->I J Characterize Films (XPS, ATR-FTIR, etc.) I->J K Perform Drug Release Studies I->K

Caption: Experimental workflow for creating and characterizing drug-loaded 4-MPAA functionalized films.

Cellular Uptake Mechanisms

G Drug-Loaded Film Drug-Loaded Film Released Drug Released Drug Drug-Loaded Film->Released Drug Drug Release Cell Membrane Cell Membrane Released Drug->Cell Membrane Interaction Endosome Endosome Cell Membrane->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Cytoplasm Cytoplasm Lysosome->Cytoplasm Endosomal Escape Drug Action Drug Action Cytoplasm->Drug Action Target Interaction

Caption: General pathways for cellular uptake of drugs released from a polymeric film.

Representative Signaling Pathway: Doxorubicin-Induced Apoptosis

G Dox Doxorubicin DNA Nuclear DNA Dox->DNA Intercalates Top2 Topoisomerase II Dox->Top2 Inhibits DSB DNA Double-Strand Breaks DNA->DSB Top2->DNA Acts on ATM ATM/ATR Kinases DSB->ATM Activates p53 p53 ATM->p53 Phosphorylates Bax Bax p53->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes CytC Cytochrome c Mitochondrion->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Simplified signaling pathway of Doxorubicin-induced apoptosis in cancer cells.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Native Chemical Ligation (NCL) with 4-Mercaptophenylacetic Acid (MPAA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering slow or inefficient native chemical ligation (NCL) reactions, with a specific focus on catalysis using 4-mercaptophenylacetic acid (MPAA).

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound (MPAA) in Native Chemical Ligation?

A1: this compound (MPAA) is a highly effective thiol catalyst used to accelerate Native Chemical Ligation (NCL) reactions.[1][2] Peptide alkylthioesters, which are common starting materials due to their stability and ease of preparation, are relatively unreactive.[3] MPAA facilitates the reaction by acting as a catalyst for in situ transthioesterification, converting the less reactive alkylthioester to a more reactive arylthioester intermediate. This intermediate then readily reacts with the N-terminal cysteine of the other peptide fragment, significantly speeding up the overall ligation rate.[2][3]

Q2: How much does MPAA increase the reaction rate?

A2: The use of MPAA can lead to a significant increase in the NCL reaction rate, often by an order of magnitude compared to reactions without a catalyst or with less effective catalysts like MESNA.[4] The rate enhancement is dependent on the MPAA concentration, with higher concentrations generally leading to faster reactions, although using a large excess is common practice.[4]

Q3: What are the typical concentrations of reactants and MPAA for a successful NCL reaction?

A3: For a standard NCL reaction, equimolar amounts of the peptide fragments are typically used. A common starting concentration for each peptide fragment is between 1 to 10 mM.[3] A ligation buffer containing 200 mM MPAA and 20 mM Tris(2-carboxyethyl)phosphine HCl (TCEP) is often employed to ensure efficient catalysis and to maintain a reducing environment.[3]

Q4: What is the optimal pH for an NCL reaction using MPAA?

A4: The optimal pH for NCL reactions is typically between 6.0 and 8.0. A pH of around 7.0 is most commonly used.[2][3] At a pH below 6, the reaction becomes exceedingly slow due to the protonation of the cysteine's nucleophilic thiolate. Conversely, a pH above 8 can lead to competing side reactions such as thioester hydrolysis.[3]

Troubleshooting Guide for Slow NCL Reactions

This guide addresses common issues that can lead to slow or incomplete NCL reactions when using MPAA as a catalyst.

Problem 1: The ligation reaction is slow or has stalled.

Potential Cause Suggested Solution
Suboptimal pH Verify the final pH of your reaction mixture. The ideal range is 6.5-7.5. Incorrect pH is a very common cause of failed NCL reactions.[3] Adjust if necessary with a suitable buffer.
Low Reactant Concentration Poor solubility of peptide fragments can lead to low effective concentrations.[3] Consider increasing the concentration of the peptide with the N-terminal cysteine. If solubility is an issue, the use of denaturing agents like 6 M guanidine-HCl is standard practice.[2][3] Sonication can also aid in dissolving peptide aggregates.[3]
Insufficient MPAA Catalyst While MPAA is an efficient catalyst, a sufficient concentration is required to drive the transthioesterification. Ensure you are using an adequate concentration, typically in the range of 50-250 mM.
Steric Hindrance at the Ligation Site The amino acid residue at the C-terminus of the thioester peptide can significantly impact the reaction rate. Ligation at sterically hindered amino acids like valine, isoleucine, and proline is known to be slow.[5] If possible, redesigning the peptide fragments to have a less hindered residue (e.g., glycine) at the ligation site can dramatically improve reaction kinetics.
Low Temperature While some proteins may require lower temperatures for stability, NCL reactions are generally faster at room temperature. If your protein is stable, consider running the reaction at room temperature instead of 4°C.[6]
Oxidation of Thiols The cysteine residue and MPAA are susceptible to oxidation, which will inhibit the reaction. Ensure that a reducing agent, such as TCEP (Tris(2-carboxyethyl)phosphine), is included in the reaction buffer to maintain a reducing environment.[3]
Hydrolysis of the Thioester The peptide thioester can undergo hydrolysis, especially at higher pH, rendering it inactive for ligation.[6] Monitor the stability of your thioester starting material by LC-MS.

Problem 2: I observe multiple peaks in my HPLC analysis, and the desired product is a minor component.

Potential Cause Suggested Solution
Peptide Impurities The purity of the starting peptide fragments is critical for a successful ligation. Impurities can lead to side reactions and complex product mixtures. Ensure that your peptides are of high purity (>95%).[3]
Side Reactions Besides thioester hydrolysis, other side reactions can occur. For instance, if internal unprotected cysteine residues are present, they could potentially participate in side reactions. While NCL is highly regioselective due to the reversibility of the initial transthioesterification, ensuring optimal conditions will favor the desired intramolecular rearrangement.[2]

Quantitative Data

The concentration of MPAA has a direct impact on the rate of the NCL reaction. The following table summarizes the effect of MPAA concentration on the observed pseudo-first-order rate constant (k_obs) for a model NCL reaction.

MPAA Concentration (mM)Observed Rate Constant (k_obs, M⁻¹s⁻¹)Fold Increase vs. No Catalyst
0~0.051
0.10.7014
52.5450.8
50Significantly higher (not specified)>50.8

Data adapted from a study on electrostatically-assisted NCL, illustrating the general trend of MPAA catalysis. The specific rates are dependent on the peptide sequences.[4]

Experimental Protocols

Standard Protocol for Native Chemical Ligation using MPAA

This protocol describes a general procedure for the ligation of two unprotected peptide fragments.

Materials:

  • Peptide 1: C-terminal thioester (e.g., alkyl thioester)

  • Peptide 2: N-terminal cysteine

  • Ligation Buffer: 6 M Guanidine-HCl, 200 mM Na₂HPO₄, pH adjusted to ~7.0

  • This compound (MPAA)

  • Tris(2-carboxyethyl)phosphine HCl (TCEP)

  • HPLC system for reaction monitoring and purification

Procedure:

  • Preparation of Ligation Buffer: Prepare a solution of 6 M Guanidine-HCl and 200 mM Na₂HPO₄. Adjust the pH to the desired value (typically 7.0-7.5) with phosphoric acid or sodium hydroxide.

  • Dissolving Peptides: Weigh equimolar amounts of the lyophilized peptide fragments (Peptide 1 and Peptide 2) into a microcentrifuge tube.

  • Reaction Setup: Dissolve the peptides in the ligation buffer to achieve a final concentration of 1-10 mM for each peptide.

  • Addition of Catalyst and Reducing Agent: Add MPAA to a final concentration of 50-250 mM and TCEP to a final concentration of 20-50 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature.

  • Reaction Monitoring: Monitor the progress of the ligation by taking aliquots at various time points (e.g., 1, 4, 16, 24 hours) and analyzing them by reverse-phase HPLC and mass spectrometry.

  • Purification: Once the reaction is complete, purify the ligated product by preparative reverse-phase HPLC.

  • Characterization: Confirm the identity of the purified product by mass spectrometry.

Visualizations

NCL_Mechanism Peptide1 Peptide-C(O)SR (Alkyl Thioester) ArylThioester Peptide-C(O)S-Ph-CH2COOH (Aryl Thioester Intermediate) Peptide1->ArylThioester Transthioesterification (Rate-limiting step) MPAA MPAA (HS-Ph-CH2COOH) MPAA->ArylThioester ThioesterIntermediate Thioester-linked Intermediate ArylThioester->ThioesterIntermediate Nucleophilic Attack RSH R-SH (Leaving Group) ArylThioester->RSH Peptide2 H2N-Cys-Peptide Peptide2->ThioesterIntermediate LigatedProduct Ligated Product (Native Peptide Bond) ThioesterIntermediate->LigatedProduct S-to-N Acyl Shift (Irreversible) MPAA_regen MPAA (Catalyst Regenerated) ThioesterIntermediate->MPAA_regen Troubleshooting_Workflow Start Slow NCL Reaction Check_pH Check pH (6.5-7.5) Start->Check_pH Adjust_pH Adjust pH Check_pH->Adjust_pH Incorrect Check_Concentration Check Reactant Concentrations & Solubility Check_pH->Check_Concentration Correct Adjust_pH->Check_Concentration Increase_Concentration Increase Concentration/ Improve Solubility Check_Concentration->Increase_Concentration Low Check_Catalyst Check MPAA Concentration Check_Concentration->Check_Catalyst Adequate Increase_Concentration->Check_Catalyst Increase_Catalyst Increase MPAA Check_Catalyst->Increase_Catalyst Low Check_Sterics Evaluate Steric Hindrance at Ligation Site Check_Catalyst->Check_Sterics Adequate Increase_Catalyst->Check_Sterics Redesign Redesign Fragments (if possible) Check_Sterics->Redesign High Check_Reducing Ensure Reducing Environment (TCEP) Check_Sterics->Check_Reducing Low Continue_Troubleshooting Further Investigation (Peptide Purity, Side Reactions) Redesign->Continue_Troubleshooting Add_TCEP Add/Increase TCEP Check_Reducing->Add_TCEP Absent/Low Success Successful Ligation Check_Reducing->Success Adequate Add_TCEP->Success Success->Continue_Troubleshooting If issues persist

References

Instability and oxidation of 4-Mercaptophenylacetic acid self-assembled monolayers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Mercaptophenylacetic acid (4-MPA) self-assembled monolayers (SAMs).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability in 4-MPA SAMs?

A1: The instability of this compound (4-MPA) self-assembled monolayers (SAMs) on gold surfaces is primarily attributed to several degradation mechanisms. These include thermal desorption, where molecules detach from the surface due to thermal energy, and electrochemical desorption, which can be either reductive or oxidative depending on the applied potential.[1][2] Oxidation of the thiol headgroup is another significant factor, particularly when exposed to atmospheric conditions.[3][4] The stability is also influenced by factors such as the cleanliness of the gold substrate, the purity of the 4-MPA solution, and the presence of contaminants.[5]

Q2: How does oxidation affect the performance of 4-MPA SAMs?

A2: Oxidation of the sulfur headgroup in a 4-MPA SAM can lead to a significant degradation in its performance. The formation of sulfonate or other oxidized sulfur species weakens the gold-sulfur bond, which can result in the desorption of the molecules from the surface.[6] This degradation of the monolayer can expose the underlying gold substrate, leading to a loss of the desired surface functionality and a decrease in the insulating properties of the SAM.[7] In applications such as biosensors, this can result in a loss of signal and reduced sensitivity.[1]

Q3: What is the expected shelf-life of a 4-MPA SAM?

A3: The shelf-life of a 4-MPA SAM can vary significantly depending on the storage conditions. When stored in a clean, dry environment, under an inert atmosphere like nitrogen, 4-MPA SAMs can remain stable for an extended period.[5] However, when exposed to ambient air, oxidation can occur over time, leading to a gradual degradation of the monolayer.[3][4] For applications requiring high stability, it is recommended to use freshly prepared SAMs or to store them under controlled conditions to minimize exposure to oxygen and moisture.[5]

Q4: How does the pH of the solution affect the stability of 4-MPA SAMs?

A4: The pH of the surrounding aqueous environment can influence the stability of 4-MPA SAMs. The carboxylic acid terminal group of 4-MPA has a pKa value that determines its protonation state. Changes in pH can alter the surface charge and intermolecular interactions within the monolayer, which in turn can affect its stability.[3] Extreme pH values may also accelerate the desorption of the thiol molecules from the gold surface.[2][8] For carboxy-terminated thiols like 4-MPA, adjusting the pH of the thiol solution during preparation is a critical step.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or patchy monolayer formation 1. Contaminated gold substrate.2. Impure 4-MPA or solvent.3. Insufficient incubation time.1. Ensure thorough cleaning of the gold substrate using Piranha solution (with extreme caution) or other appropriate methods.[9]2. Use high-purity 4-MPA and anhydrous ethanol (B145695). Sonicate the solution to ensure complete dissolution.[9]3. Increase the self-assembly time to 24-48 hours to allow for better monolayer packing.[5]
Evidence of SAM degradation (e.g., loss of signal in sensors) 1. Oxidation of the thiol headgroup due to air exposure.2. Electrochemical desorption from applied potentials.3. Instability in biological media.1. Prepare and handle SAMs in a clean, low-oxygen environment. Store samples under an inert gas like nitrogen.[5]2. Optimize the electrochemical measurement parameters to minimize both electric field-induced desorption and spontaneous monolayer oxidation.[1]3. Consider using protective zwitterionic membranes or blocking layers for applications in complex biological fluids.[1]
XPS spectrum shows unexpected sulfur species (e.g., unbound S-H or oxidized sulfur) 1. Incomplete monolayer formation, leaving some unbound thiol groups.2. Oxidation of the SAM during preparation, handling, or storage.1. A smaller peak at a binding energy of around 163.5 eV in the S 2p spectrum may indicate a less densely packed monolayer with some unbound thiol groups.[9] Optimize the self-assembly protocol.2. The presence of higher binding energy sulfur species can indicate oxidation. Minimize exposure to air and consider using deoxygenated solvents for SAM preparation.
Poor reproducibility of experimental results 1. Variations in substrate preparation.2. Inconsistent 4-MPA solution preparation.3. Differences in environmental conditions (temperature, humidity).1. Standardize the substrate cleaning protocol to ensure a consistent starting surface.[9]2. Prepare fresh 4-MPA solutions for each experiment and ensure complete dissolution.[5]3. Control the temperature and humidity during SAM formation and characterization to the extent possible.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the characterization and stability of thiol-based SAMs, including those with carboxylic acid terminations similar to 4-MPA.

Table 1: Typical Characterization Parameters for Carboxylic Acid-Terminated SAMs on Gold

Parameter Technique Typical Value/Range Notes
Water Contact Angle Goniometry35° - 49°[10]Indicates a hydrophilic surface due to the carboxylic acid group.
Ellipsometric Thickness Ellipsometry~1.0 - 1.5 nm[9]Consistent with a monolayer of molecules oriented on the surface.
Reductive Desorption Peak Cyclic Voltammetry-0.8 to -1.0 V (vs. Ag/AgCl) in 0.5 M KOH[9]Characteristic of the desorption of thiol from the gold surface.
S 2p Binding Energy (S-Au) XPS~162 eV[9]Confirms the covalent bonding of sulfur to gold.
S 2p Binding Energy (unbound S-H) XPS~163.5 eV[9]May indicate a less densely packed monolayer.
C 1s Binding Energy (C=O) XPS~288-289 eVCorresponds to the carbon in the carboxylic acid group.
O 1s Binding Energy XPS~532-533 eVCorresponds to the oxygen atoms in the carboxylic acid group.

Table 2: Factors Influencing the Stability of Thiolate SAMs

Factor Effect on Stability Reference
Alkyl Chain Length Stability increases with longer chain length due to increased van der Waals interactions.[1][2]
Terminal Group Hydrophilic groups can reduce stability in some cases.[2]
Temperature Higher temperatures increase the rate of thermal desorption.[1][1][4]
Applied Potential Can lead to reductive or oxidative desorption.[1][2]
pH Can affect intermolecular interactions and desorption rates.[2][3]
Atmospheric Conditions Exposure to oxygen can lead to oxidation of the thiol headgroup.[3][4]
Substrate Defects A higher density of defects on the gold surface can increase SAM stability due to stronger binding at these sites.[11]

Experimental Protocols

Protocol 1: Preparation of 4-MPA Self-Assembled Monolayers on Gold

This protocol outlines the steps for forming a high-quality 4-MPA SAM on a gold-coated substrate.

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • This compound (4-MPA), 97% purity or higher

  • 200 proof ethanol[5]

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED [9]

  • Deionized (DI) water (18 MΩ·cm)

  • High-purity nitrogen gas

  • Calibrated micropipettes, tweezers, and clean glass or polypropylene (B1209903) containers[5]

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrates in Piranha solution for 10-15 minutes in a fume hood with appropriate personal protective equipment (PPE).[9]

    • Thoroughly rinse the substrates with copious amounts of DI water.[9]

    • Rinse with ethanol.[9]

    • Dry the substrates under a gentle stream of high-purity nitrogen gas.[9]

    • Use the cleaned substrates immediately to prevent re-contamination.[9]

  • Preparation of 4-MPA Solution:

    • Prepare a 1 mM solution of 4-MPA in absolute ethanol. For example, dissolve 1.68 mg of 4-MPA in 10 mL of absolute ethanol.

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution.[5]

    • For carboxy-terminated thiols, it is recommended to adjust the pH to ~2 by adding a few drops of concentrated HCl.[5]

  • Self-Assembly:

    • Immerse the clean, dry gold substrates in the 4-MPA solution. Handle the substrates with tweezers to avoid contamination.[5]

    • To minimize oxidation, it is recommended to backfill the container with dry nitrogen gas and seal it.[5]

    • Allow the self-assembly to proceed for 24-48 hours to achieve a well-ordered monolayer.[5]

  • Rinsing and Drying:

    • After incubation, remove the substrates from the solution.

    • Rinse the SAM-coated substrates thoroughly with ethanol to remove any physisorbed molecules.

    • Dry the substrates under a gentle stream of nitrogen gas.

  • Storage:

    • For short-term storage, place the samples in a clean, sealed container.

    • For long-term storage, place the container in a desiccator or a jar backfilled with dry nitrogen and sealed.[5] It is best to use the monolayers for experiments as soon as possible after preparation.[5]

Protocol 2: Characterization of 4-MPA SAMs using X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful technique to verify the chemical composition and quality of the 4-MPA SAM.

Instrumentation:

  • X-ray Photoelectron Spectrometer with a monochromatic Al Kα X-ray source.

Procedure:

  • Sample Introduction: Mount the 4-MPA SAM on a sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.

  • Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify all the elements present on the surface. Expect to see peaks for Au, S, C, and O.

  • High-Resolution Scans: Acquire high-resolution spectra for the following regions:

    • S 2p: Look for the main peak around 162 eV, which corresponds to the gold-thiolate bond (S-Au).[9] A smaller peak around 163.5 eV may indicate the presence of unbound thiol groups (S-H).[9] The absence of higher binding energy peaks indicates a lack of significant oxidation.

    • C 1s: Deconvolute the C 1s spectrum to identify the different carbon environments: the phenyl ring carbons, the methylene (B1212753) carbon, and the carboxyl carbon (at a higher binding energy).

    • O 1s: The O 1s peak will correspond to the oxygen atoms in the carboxylic acid terminal group.

    • Au 4f: The Au 4f spectrum will confirm the presence of the gold substrate.

  • Data Analysis:

    • Determine the atomic concentrations of the detected elements from the survey spectrum.

    • Analyze the peak positions and shapes in the high-resolution spectra to determine the chemical states of the elements.

    • The ratio of the elemental concentrations can be used to assess the purity and stoichiometry of the monolayer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sam Self-Assembly cluster_char Characterization cluster_app Application/Storage sub_prep Substrate Preparation (Cleaning) self_assembly Immersion in 4-MPA Solution (24-48 hours) sub_prep->self_assembly sol_prep 4-MPA Solution Preparation sol_prep->self_assembly rinsing Rinsing with Ethanol self_assembly->rinsing drying Drying with Nitrogen rinsing->drying xps XPS Analysis drying->xps cv Cyclic Voltammetry drying->cv contact_angle Contact Angle drying->contact_angle ellipsometry Ellipsometry drying->ellipsometry application Experimental Application drying->application storage Storage under N2 drying->storage

Caption: Experimental workflow for the preparation and characterization of 4-MPA SAMs.

degradation_pathways cluster_degradation Degradation Pathways sam Stable 4-MPA SAM on Gold oxidation Oxidation (e.g., to Sulfonate) sam->oxidation thermal Thermal Desorption sam->thermal electrochemical Electrochemical Desorption (Reductive/Oxidative) sam->electrochemical degraded_sam Degraded SAM / Exposed Gold oxidation->degraded_sam thermal->degraded_sam electrochemical->degraded_sam air Air (O2) air->oxidation temp High Temperature temp->thermal potential Applied Potential potential->electrochemical

Caption: Key degradation pathways for 4-MPA self-assembled monolayers on a gold surface.

References

Optimizing 4-Mercaptophenylacetic acid concentration for efficient peptide ligation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing peptide ligation reactions using 4-Mercaptophenylacetic acid (MPAA). This powerful catalyst is instrumental in Native Chemical Ligation (NCL), a cornerstone technique for the chemical synthesis of proteins.[1][2][3][4] This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of peptide ligation and achieve high-efficiency synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of MPAA for efficient peptide ligation?

The optimal concentration of this compound (MPAA) can vary depending on the specific peptide sequences and reaction conditions. However, a common starting concentration is around 200 mM.[5] In some cases, particularly when aiming to accelerate the reaction, a large excess of MPAA (50-100 equivalents) may be used.[2][6] Conversely, for certain peptide thioesters, MPAA concentrations as low as 0.1-5 mM have been shown to be effective.[2][7] It is recommended to perform small-scale test ligations to determine the optimal MPAA concentration for your specific system.

Q2: My peptide ligation yield is low. What are the common causes and how can I troubleshoot this?

Low ligation yield is a frequent issue that can stem from several factors. Key areas to investigate include incomplete peptide chain assembly during solid-phase peptide synthesis (SPPS), premature cleavage from the resin, and inefficient final cleavage.[8] To systematically troubleshoot, consider the following:

  • Incomplete Coupling or Deprotection: Use a qualitative test like the ninhydrin (B49086) (Kaiser) test to check for free primary amines after each coupling step during SPPS. A positive result indicates incomplete coupling.[8]

  • Peptide Aggregation: Difficult sequences, particularly those prone to forming secondary structures, can aggregate and hinder the reaction. To mitigate this, consider incorporating pseudoproline dipeptides or performing the synthesis at an elevated temperature.[8]

  • Suboptimal Reagent Concentration: Increasing the excess of the amino acid and coupling reagents can drive the reaction to completion.[8]

  • Inefficient Thiol Catalyst: While MPAA is highly efficient, ensure it is fresh and used at an appropriate concentration.[1] The choice of thiol catalyst is critical, with aryl thiols like MPAA generally being more effective than alkyl thiols due to their lower pKa, making them better leaving groups.[1]

Q3: Can internal cysteine residues interfere with the ligation reaction?

Native Chemical Ligation is a highly specific and efficient reaction that occurs regioselectively between the C-terminal thioester of one peptide and the N-terminal cysteine of another. The presence of internal cysteine residues does not typically interfere with this reaction, and no additional protecting groups are required for the amino acids within the peptide sequence.[1]

Q4: What is the recommended pH for peptide ligation using MPAA?

The ligation reaction is typically performed in an aqueous environment at a neutral pH.[1] While the initial ligation buffer may be prepared at a pH of around 8.5, the addition of the peptide fragments (often as TFA salts) and the mildly acidic MPAA will lower the pH. The target pH for the ligation reaction itself should be approximately 7.1.[5] It is crucial to monitor and adjust the pH of the reaction mixture.

Q5: How long should a typical ligation reaction with MPAA be run?

The reaction time for peptide ligation can range from 4 to 24 hours at room temperature.[5] For new or challenging ligations, it is advisable to monitor the reaction progress by taking analytical timepoints, with the first check recommended at 4 hours.[5]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during peptide ligation with MPAA.

Issue Potential Cause Recommended Solution Citation
Low or No Ligation Product Inefficient transthioesterificationEnsure the MPAA is not degraded and is used at an optimal concentration (start with a screening of concentrations from 50 mM to 200 mM).[2][5]
Poor solubility of peptide fragmentsUse a denaturing agent like 6 M guanidine-HCl in the ligation buffer. If solubility remains an issue, lower peptide concentrations may be used, but this may require a longer reaction time.[5]
Incorrect pH of the reaction mixtureVerify the final pH of the ligation mixture is around 7.1 using a microprobe or pH indicator strips. Adjust with 1 M NaOH or 1 M HCl as needed.[5]
Sterically hindered ligation siteLigation occurs more slowly at hindered amino acid residues. Consider extending the reaction time. Note that Val, Ile, and Pro are generally not suitable as C-terminal amino acids due to very slow ligation rates.[1]
Presence of Side Products Hydrolysis of the thioesterMinimize the reaction time and ensure the pH does not become too basic. Work up the reaction promptly upon completion.[9]
Formation of β-linked byproduct (at Asp-Cys sites)Avoid using Asp-Cys as a ligation site, as it is prone to forming significant amounts of β-linked byproduct. Ligation at Gln-Cys and Asn-Cys sites proceeds with minimal side reactions when using MPAA.[10]
Difficulty in Product Purification MPAA co-elutes with the productThe retention time of MPAA in RP-HPLC can sometimes overlap with the product peak. Optimize the HPLC gradient to improve separation.[9]
Formation of disulfidesThe formation of thiophenol disulfide is a normal part of the reaction and can be removed by filtration or extraction. The presence of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) can also help maintain a reducing environment.[5]

Experimental Protocols

Protocol 1: Standard Native Chemical Ligation with MPAA

This protocol describes a general procedure for the native chemical ligation of two unprotected peptide fragments.

Materials:

  • Peptide with a C-terminal thioester

  • Peptide with an N-terminal cysteine

  • Ligation Buffer: 6 M guanidine-HCl, 200 mM Na₂HPO₄, pH 8.5

  • This compound (MPAA)

  • Tris(2-carboxyethyl)phosphine HCl (TCEP)

  • 1 M NaOH and 1 M HCl

  • RP-HPLC system for analysis and purification

Procedure:

  • Prepare Ligation Buffer: Prepare a fresh solution of 6 M guanidine-HCl and 200 mM Na₂HPO₄, and adjust the pH to 8.5.

  • Dissolve Peptides: Weigh equimolar amounts of the two peptide fragments. Dissolve the dry peptides in the ligation buffer to a final concentration of 1-5 mM for each peptide.

  • Add MPAA and TCEP: To the peptide solution, add MPAA to a final concentration of 200 mM and TCEP to a final concentration of 20 mM.

  • Adjust pH: Immediately after adding the reagents, check the pH of the reaction mixture. It should drop significantly. Adjust the pH to approximately 7.1 using 1 M NaOH or 1 M HCl.

  • Incubate: Allow the reaction to proceed at room temperature for 4-24 hours. The reaction vessel can be gently mixed every few hours.

  • Monitor Reaction: Monitor the progress of the ligation by taking small aliquots at different time points (e.g., 4, 8, and 24 hours) and analyzing them by RP-HPLC and mass spectrometry.

  • Purification: Once the reaction is complete, purify the target ligated peptide using preparative RP-HPLC.

  • Lyophilization: Lyophilize the purified fractions to obtain the final product.

Quantitative Data Summary
Parameter Typical Range/Value Notes Citation
Peptide Concentration 1 - 5 mMHigher concentrations are ideal if solubility permits.[5]
MPAA Concentration 0.1 - 200 mMStart with 200 mM for standard ligations. Lower concentrations can be effective in some cases.[5][7]
TCEP Concentration 20 mMUsed as a reducing agent to prevent disulfide formation.[5]
Ligation Buffer 6 M Guanidine-HCl, 200 mM Na₂HPO₄Guanidine-HCl acts as a denaturant to improve peptide solubility.[5]
Reaction pH ~7.1Critical for optimal ligation efficiency.[5]
Reaction Temperature Room Temperature[5]
Reaction Time 4 - 24 hoursMonitor progress to determine the optimal time.[5]
Typical Yield >90% (ligation step)Overall yield after purification is typically around 70%.[5]

Visual Guides

Native Chemical Ligation Workflow

NCL_Workflow start Start dissolve Dissolve Peptides in Ligation Buffer start->dissolve add_reagents Add MPAA and TCEP dissolve->add_reagents adjust_ph Adjust pH to ~7.1 add_reagents->adjust_ph incubate Incubate at Room Temperature adjust_ph->incubate monitor Monitor Reaction (HPLC/MS) incubate->monitor purify Purify Product (RP-HPLC) monitor->purify end End purify->end

Caption: A streamlined workflow for performing Native Chemical Ligation (NCL) with MPAA.

Troubleshooting Logic for Low Ligation Yield

Troubleshooting_Logic start Low Ligation Yield check_solubility Are Peptides Soluble? start->check_solubility check_ph Is pH ~7.1? check_solubility->check_ph Yes increase_guanidine Increase Guanidine-HCl check_solubility->increase_guanidine No check_reagents Are Reagents Fresh and Concentrated? check_ph->check_reagents Yes adjust_ph Adjust pH check_ph->adjust_ph No check_time Sufficient Reaction Time? check_reagents->check_time Yes new_reagents Use Fresh MPAA/TCEP Increase Concentration check_reagents->new_reagents No extend_time Extend Incubation Time check_time->extend_time No success Improved Yield check_time->success Yes increase_guanidine->check_ph adjust_ph->check_reagents new_reagents->check_time extend_time->success

Caption: A decision tree for troubleshooting low yield in peptide ligation reactions.

References

Technical Support Center: 4-Mercaptophenylacetic Acid in Native Chemical Ligation at Asx-Cys Sites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Mercaptophenylacetic acid (MPAA) in native chemical ligation (NCL) at Aspartyl (Asx) - Cysteine (Cys) ligation sites.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound (MPAA) in Native Chemical Ligation (NCL)?

A1: this compound (MPAA) is a highly effective and practical catalyst for Native Chemical Ligation (NCL).[1][2] It is a non-malodorous, water-soluble arylthiol that facilitates the ligation of unprotected peptide segments.[1] The primary role of MPAA is to catalyze the in-situ transthioesterification of a relatively unreactive peptide-α-thioalkyl ester to a more reactive peptide-α-thioaryl ester, which then readily reacts with the N-terminal cysteine of the second peptide fragment. This catalysis can accelerate the ligation reaction by an order of magnitude compared to uncatalyzed reactions or those using other thiol additives.[1]

Q2: Is Native Chemical Ligation at Asx-Cys sites generally feasible with MPAA?

A2: The feasibility of NCL at Asx-Cys sites with MPAA is highly dependent on whether the residue is Asparagine (Asn) or Aspartic acid (Asp).

  • Asn-Cys sites: Ligation at Asn-Cys sites using MPAA as a catalyst can be performed efficiently and without significant side reactions.[1][2]

  • Asp-Cys sites: Ligation at Asp-Cys sites is generally not recommended when using MPAA. This is due to the formation of a significant amount of a β-linked byproduct through an aspartimide intermediate.[1][2]

Q3: What are the major side reactions observed during NCL at Asx-Cys sites with MPAA?

A3: The primary side reaction of concern at Asx-Cys ligation sites is aspartimide formation , which is particularly problematic at Asp-Cys junctions. This leads to the formation of a β-linked peptide, an isomer of the desired product.[1][2] Other potential side reactions in NCL, though not specific to Asx-Cys sites, include desulfurization of the cysteine residue and N-acylurea formation , which is more commonly associated with the synthesis of peptide thioester precursors.

Troubleshooting Guides

Issue 1: Low yield and observation of a major byproduct in NCL at an Asp-Cys site.

Symptoms:

  • RP-HPLC analysis shows two major peaks with the same mass corresponding to the ligated product.

  • The yield of the desired product is significantly lower than expected (around 75% or less).

Cause: This is a classic presentation of aspartimide formation at the Asp-Cys ligation junction. The side chain carboxyl group of the C-terminal aspartic acid attacks the thioester, forming a cyclic succinimide (B58015) intermediate (aspartimide). The incoming N-terminal cysteine can then attack either the α-carbonyl or the β-carbonyl of the aspartimide, leading to the desired α-linked peptide and a significant amount of the undesired β-linked peptide byproduct.[1][2]

Solutions:

  • Avoid Asp-Cys Ligation Sites: The most effective solution is to redesign the synthetic strategy to avoid ligation at Asp-Cys sites. If possible, choose an alternative ligation site.[1][2]

  • Side Chain Protection: If avoiding the Asp-Cys site is not feasible, protection of the aspartic acid side chain can inhibit the formation of the cyclic anhydride (B1165640) intermediate. However, the protecting group must be stable during the ligation and selectively removable afterward.

Issue 2: Slower than expected ligation at an Asn-Cys site.

Symptoms:

  • The ligation reaction does not go to completion within the expected timeframe (e.g., 18-24 hours).

Cause: While generally efficient, the rate of NCL can be influenced by several factors, including the steric hindrance of the amino acids flanking the ligation site, peptide solubility, and reaction conditions.

Solutions:

  • Optimize Reaction Conditions:

    • pH: Ensure the pH of the ligation buffer is maintained around 7.0.

    • Concentration: Use appropriate concentrations of peptide fragments.

    • Additives: Include a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to prevent cysteine oxidation.

  • Enhance Solubility: If the peptide fragments have poor solubility, consider the use of denaturants like Guanidine HCl (6M) in the ligation buffer.[1]

Data Presentation

Table 1: Byproduct Formation in MPAA-Catalyzed NCL at Asx-Cys and Glx-Cys Sites

Ligation SiteByproduct Formation (%)pH Range of StudyRecommendation
-Asn-Cys- 0.3 - 0.4% 6.1 - 7.2Recommended
-Asp-Cys- ~25% 6.1 - 7.2Not Recommended
-Gln-Cys-0.3 - 0.4%6.1 - 7.2Recommended
-Glu-Cys-Minimal6.1 - 7.2Feasible with optimization

Data adapted from model studies on the synthesis of ShK Toxin.[1]

Experimental Protocols

Protocol 1: General Procedure for MPAA-Catalyzed NCL at an Asn-Cys Site

This protocol is based on the successful synthesis of ShK toxin, which involved ligation at a Gln-Cys site and is applicable to Asn-Cys ligations.[1]

Materials:

  • Peptide 1 with C-terminal thioester (e.g., -Asn-SR)

  • Peptide 2 with N-terminal Cysteine

  • Ligation Buffer: 6 M Guanidine HCl, 0.2 M Na₂HPO₄

  • TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride

  • MPAA (this compound)

  • HCl or NaOH for pH adjustment

Procedure:

  • Prepare Ligation Buffer: Prepare a solution of 6 M Guanidine HCl and 0.2 M Na₂HPO₄. Degas the buffer for at least 15 minutes before use.

  • Dissolve Peptides: Dissolve equimolar amounts of Peptide 1 and Peptide 2 in the ligation buffer.

  • Add Reagents: To the peptide solution, add TCEP hydrochloride to a final concentration of 10 mM and MPAA to a final concentration of 20 mM.

  • Adjust pH: Adjust the pH of the reaction mixture to 7.0 using HCl or NaOH.

  • Reaction: Allow the reaction to proceed at room temperature for 18-24 hours.

  • Monitoring: Monitor the progress of the reaction by RP-HPLC and mass spectrometry.

  • Purification: Once the reaction is complete, purify the ligated product by preparative RP-HPLC.

Visualizations

cluster_troubleshooting Troubleshooting Workflow: NCL at Asx-Cys Sites start Start NCL at Asx-Cys check_residue Asx = Asn or Asp? start->check_residue asn_path Asn-Cys Ligation check_residue->asn_path Asn asp_path Asp-Cys Ligation check_residue->asp_path Asp check_yield_asn Good Yield? asn_path->check_yield_asn check_yield_asp Observe Byproduct (Same Mass)? asp_path->check_yield_asp success Successful Ligation check_yield_asn->success Yes troubleshoot_asn Troubleshoot: - Optimize Conditions - Check Solubility check_yield_asn->troubleshoot_asn No check_yield_asp->success No aspartimide_issue Aspartimide Formation (β-linked byproduct) check_yield_asp->aspartimide_issue Yes solution_asp Solution: - Avoid Asp-Cys site - Redesign Synthesis aspartimide_issue->solution_asp

Caption: Troubleshooting workflow for NCL at Asx-Cys sites.

cluster_pathways Competing Reaction Pathways at Asp-Cys Ligation Sites peptide_thioester Peptide-Asp-thioester aspartimide Aspartimide Intermediate peptide_thioester->aspartimide Intramolecular cyclization cys_peptide H2N-Cys-Peptide alpha_attack α-carbonyl attack (Desired Pathway) cys_peptide->alpha_attack beta_attack β-carbonyl attack (Side Reaction) cys_peptide->beta_attack aspartimide->alpha_attack aspartimide->beta_attack alpha_product α-linked Product (Native Peptide Bond) alpha_attack->alpha_product beta_product β-linked Product (Isopeptide Bond) beta_attack->beta_product

Caption: Competing pathways in NCL at Asp-Cys sites.

References

Improving the solubility of 4-Mercaptophenylacetic acid in aqueous ligation buffers

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is 4-Mercaptophenylacetic acid (4-MPAA) and why is its solubility in aqueous buffers important?

This compound (MPAA) is a thiol-containing catalyst commonly used in native chemical ligation (NCL) reactions.[1][2] NCL is a powerful technique for the synthesis of large peptides and proteins. For the ligation reaction to proceed efficiently, all components, including the 4-MPAA catalyst, must be fully dissolved in the aqueous ligation buffer.[1][3] Poor solubility of 4-MPAA can lead to precipitation, reducing the effective catalyst concentration and significantly lowering the ligation efficiency.

Q2: What are the key factors affecting the solubility of 4-MPAA in aqueous solutions?

The solubility of 4-MPAA is primarily influenced by the pH of the buffer. 4-MPAA has two ionizable groups: a carboxylic acid and a thiol. The carboxylic acid group has a pKa of approximately 4.2, while the thiol group has a pKa of around 6.6. At a pH above its carboxylic acid pKa, 4-MPAA is deprotonated to form the more soluble carboxylate salt.[4] Therefore, maintaining a pH above 4.2 is crucial for its solubility in aqueous buffers. At neutral or slightly basic pH, 4-MPAA is highly water-soluble due to the presence of the negatively charged carboxylate group.[4]

Q3: I am observing a precipitate in my 4-MPAA-containing ligation buffer. What could be the cause?

Precipitation of 4-MPAA in a ligation buffer can be due to several factors:

  • Incorrect pH: If the buffer pH is too low (below the pKa of the carboxylic acid), the protonated, less soluble form of 4-MPAA will predominate, leading to precipitation.

  • High Concentration: While 4-MPAA is used at high concentrations in NCL (often in the range of 150-200 mM), exceeding its solubility limit in a particular buffer system can cause it to precipitate out.[3][5]

  • Oxidation: The thiol group of 4-MPAA can oxidize to form disulfides, which may have lower solubility and can precipitate from the solution. This is more likely to occur in the absence of a reducing agent.

  • Buffer Composition: The type of buffer and the presence of other salts can influence the solubility of 4-MPAA.

Q4: How can I prevent the oxidation of the thiol group in my 4-MPAA solution?

To prevent the oxidation of the thiol group and maintain the catalytic activity of 4-MPAA, it is highly recommended to include a reducing agent in the ligation buffer. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used, effective, and stable reducing agent for this purpose.[3][6] It is typically used at a concentration of 20-50 mM.[3][6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
4-MPAA does not fully dissolve in the ligation buffer. Low pH of the buffer. Ensure the final pH of the ligation buffer is between 7.0 and 8.5.[3] Adjust the pH with a suitable base (e.g., NaOH) after all components, including 4-MPAA and TCEP, have been added, as they can lower the pH.[3]
High concentration of 4-MPAA. While high concentrations are often required, if solubility is an issue, try preparing the buffer with a slightly lower concentration of 4-MPAA and check if it impacts the ligation efficiency.
Inappropriate buffer system. Consider using a different buffer system. Phosphate (B84403) buffers are commonly used for NCL reactions.[7]
A precipitate forms in the ligation buffer over time. Oxidation of 4-MPAA. Ensure a sufficient concentration of a reducing agent like TCEP is present in the buffer.[3][6] Prepare the buffer fresh on the day of use.[3]
pH drift. Re-verify the pH of the buffer, especially after long incubation times.
Low temperature. Some components may be less soluble at lower temperatures. If the reaction is performed at 4°C, ensure all components are soluble at that temperature.
Ligation reaction yield is low, and I suspect a 4-MPAA solubility issue. Precipitation of 4-MPAA during the reaction. Visually inspect the reaction mixture for any precipitate. If present, address the solubility issue using the recommendations above.
Degradation of 4-MPAA. Prepare fresh 4-MPAA-containing buffers for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

Experimental Protocols

Protocol 1: Preparation of a Concentrated 4-MPAA Stock Solution

This protocol describes the preparation of a 500 mM 4-MPAA stock solution in an aqueous buffer.

Materials:

  • This compound (4-MPAA)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl)

  • High-purity water

  • NaOH solution (1 M)

  • pH meter

Procedure:

  • Prepare a 200 mM sodium phosphate buffer (pH 7.5):

    • Dissolve the appropriate amounts of Na₂HPO₄ and NaH₂PO₄ in high-purity water to achieve the target concentration and pH.

  • Dissolve TCEP:

    • To the phosphate buffer, add TCEP·HCl to a final concentration of 50 mM. Stir until fully dissolved.

  • Add 4-MPAA:

    • Slowly add the solid 4-MPAA to the buffer while stirring to achieve a final concentration of 500 mM. The solution will likely become cloudy and the pH will drop.

  • Adjust pH:

    • Carefully add 1 M NaOH dropwise while continuously monitoring the pH. Continue adding NaOH until the 4-MPAA is fully dissolved and the pH of the solution is stable at 7.0 - 7.5. The solution should become clear.

  • Final Volume and Storage:

    • Adjust the final volume with the phosphate buffer. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to use the stock solution within a few weeks of preparation.

Protocol 2: Solubility Test of 4-MPAA in Different Buffers

This protocol provides a method to determine the approximate solubility of 4-MPAA in a buffer of choice.

Materials:

  • This compound (4-MPAA)

  • The aqueous buffer to be tested (e.g., Phosphate, Tris-HCl) at the desired pH.

  • Saturated solution of 4-MPAA in the test buffer.

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Prepare a saturated solution:

    • Add an excess amount of solid 4-MPAA to a known volume of the test buffer.

    • Stir the suspension at a constant temperature for several hours to ensure equilibrium is reached.

  • Separate the solid:

    • Centrifuge the suspension at high speed to pellet the undissolved 4-MPAA.

  • Measure the concentration of the supernatant:

    • Carefully collect the supernatant.

    • Measure the absorbance of the supernatant at a wavelength where 4-MPAA has a known extinction coefficient (this may need to be determined experimentally).

    • Alternatively, use a standard analytical technique like HPLC to determine the concentration of 4-MPAA in the supernatant.

  • Calculate Solubility:

    • Based on the measured concentration, calculate the solubility of 4-MPAA in the tested buffer under the specific conditions.

Visualizing Experimental Workflows

To aid in understanding the experimental processes, the following diagrams illustrate the key workflows.

experimental_workflow_preparation cluster_start Start cluster_steps Solution Preparation Steps cluster_end Finish start Prepare Buffer dissolve_tcep Dissolve TCEP start->dissolve_tcep 1 add_mpaa Add 4-MPAA dissolve_tcep->add_mpaa 2 adjust_ph Adjust pH to 7.0-7.5 add_mpaa->adjust_ph 3 final_volume Adjust Final Volume adjust_ph->final_volume 4 store Store at -20°C final_volume->store 5

Caption: Workflow for preparing a 4-MPAA stock solution.

troubleshooting_workflow start Precipitate Observed in Ligation Buffer check_ph Check Buffer pH start->check_ph ph_low pH < 7.0 check_ph->ph_low adjust_ph Adjust pH with NaOH ph_low->adjust_ph Yes check_tcep Check for Reducing Agent (TCEP) ph_low->check_tcep No resolved Issue Resolved adjust_ph->resolved no_tcep TCEP Absent? check_tcep->no_tcep add_tcep Add TCEP and Re-dissolve no_tcep->add_tcep Yes check_conc Check 4-MPAA Concentration no_tcep->check_conc No add_tcep->resolved conc_high Concentration too high? check_conc->conc_high reduce_conc Lower 4-MPAA Concentration conc_high->reduce_conc Yes conc_high->resolved No reduce_conc->resolved

Caption: Troubleshooting logic for 4-MPAA precipitation.

References

Preventing disulfide bond formation when using 4-Mercaptophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted formation of disulfide bonds when working with 4-Mercaptophenylacetic acid (4-MPAA).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of disulfide bond formation when using this compound?

A1: The primary cause of disulfide bond formation is the oxidation of the thiol group (-SH) on the 4-MPAA molecule. This oxidation leads to the coupling of two 4-MPAA molecules to form a disulfide-bonded dimer, 4,4'-dithiodiphenyldiacetic acid. This process is primarily facilitated by the presence of dissolved oxygen in solvents and can be catalyzed by trace metal ions.[1][2]

Q2: At what pH is 4-MPAA most susceptible to oxidation?

Q3: How should I store this compound to prevent degradation?

A3: this compound is sensitive to air and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a refrigerated temperature of 2-8°C.[4] Storing it as a dry solid is recommended to minimize oxidation during storage.

Q4: Can I use a reducing agent to reverse disulfide bond formation?

A4: Yes, disulfide bonds can be reduced back to free thiols using a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is a highly effective and recommended reducing agent for this purpose. TCEP is odorless, stable in aqueous solutions over a wide pH range, and does not need to be removed before some downstream applications like maleimide-based conjugations.[5][6] Dithiothreitol (DTT) is another common reducing agent, but it is less stable in the presence of air.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Solution of 4-MPAA turns cloudy or a precipitate forms over time. Formation of the disulfide dimer (4,4'-dithiodiphenyldiacetic acid), which may have lower solubility.1. Add a reducing agent: Introduce a small amount of TCEP (e.g., 1-5 mM) to the solution to reduce the disulfide bonds back to the more soluble thiol form. 2. Filter the solution: If the precipitate is persistent, it may be filtered out before use, but be aware that this will reduce the concentration of your active 4-MPAA.
Inconsistent results in conjugation or surface modification experiments. Partial oxidation of 4-MPAA to its disulfide dimer, leading to a lower concentration of the active thiol.1. Prepare fresh solutions: Always use freshly prepared solutions of 4-MPAA for critical experiments. 2. Degas all solvents and buffers: Remove dissolved oxygen by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.[7][8] 3. Work under an inert atmosphere: For highly sensitive applications, perform all manipulations in a glovebox or using Schlenk line techniques.[9][10]
Low yield of the desired thiol-modified product. 1. Oxidation of 4-MPAA before or during the reaction. 2. Suboptimal reaction pH.1. Incorporate a reducing agent: Add a stoichiometric or slight excess of TCEP to the reaction mixture to maintain the thiol in its reduced state. 2. Optimize pH: Maintain the reaction pH in the slightly acidic to neutral range (e.g., pH 6.0-7.0) to balance thiol reactivity with minimizing oxidation. The predicted pKa of the carboxylic acid group is around 4.21.[4] 3. Add a chelating agent: Include 1-5 mM EDTA in your buffers to sequester metal ions that can catalyze oxidation.[2]
Difficulty dissolving 4-MPAA. 4-MPAA has limited solubility in water.1. Use an appropriate solvent: 4-MPAA is soluble in polar organic solvents like DMSO and DMF.[11] It is slightly soluble in water.[4] 2. Adjust pH: The solubility of 4-MPAA in aqueous solutions can be increased by deprotonating the carboxylic acid group at a pH above its pKa (~4.21). However, be mindful that a higher pH will increase the rate of thiol oxidation.

Experimental Protocols

Protocol for Preparing a Stock Solution of 4-MPAA with Minimal Oxidation
  • Materials:

    • This compound (solid)

    • Anhydrous, deoxygenated solvent (e.g., DMSO, DMF, or a suitable buffer)

    • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional)

    • Ethylenediaminetetraacetic acid (EDTA) (optional, for aqueous buffers)

    • Inert gas (argon or nitrogen)

    • Schlenk flask or a vial with a septum-lined cap

  • Procedure:

    • Weigh the desired amount of 4-MPAA in a tared Schlenk flask or vial inside a glovebox or under a stream of inert gas.

    • Add the desired volume of deoxygenated solvent to the flask. To deoxygenate the solvent, bubble with argon or nitrogen for at least 30 minutes prior to use.[8]

    • If using a reducing agent, add TCEP to a final concentration of 1-5 mM.

    • If using an aqueous buffer, consider adding EDTA to a final concentration of 1-5 mM.[2]

    • Seal the flask or vial under the inert atmosphere.

    • Gently swirl or sonicate the mixture until the 4-MPAA is fully dissolved.

    • Store the stock solution at 2-8°C under an inert atmosphere and use it as quickly as possible, preferably within the same day.

Protocol for Monitoring 4-MPAA and its Disulfide Dimer by HPLC
  • Instrumentation and Columns:

    • A standard HPLC system with a UV detector.

    • A C18 reverse-phase column is typically suitable.

  • Mobile Phase (example):

    • A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B).

    • A typical gradient might be from 10% to 90% B over 20 minutes.

  • Detection:

    • Monitor the elution profile at a wavelength where both 4-MPAA and its dimer absorb, for example, 254 nm.

  • Procedure:

    • Prepare standards of both 4-MPAA and, if available, its disulfide dimer to determine their respective retention times.

    • Inject a small volume (e.g., 10 µL) of your 4-MPAA solution onto the column.

    • Analyze the resulting chromatogram to quantify the relative peak areas of the 4-MPAA monomer and its disulfide dimer. This will allow you to assess the extent of oxidation.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₈O₂S[4]
Molecular Weight 168.21 g/mol [4]
Appearance White to off-white solid[4]
Melting Point 105-109 °C[12]
pKa (Carboxylic Acid, Predicted) 4.21 ± 0.10[4]
Solubility Slightly soluble in water. Soluble in Dichloromethane, Ethanol, and Methanol.[4][12]
Storage Conditions 2-8°C, under inert atmosphere[4]

Table 2: Recommended Concentrations of Additives to Prevent Disulfide Formation

AdditiveRecommended ConcentrationPurposeReference
TCEP 1-5 mMReducing agent to maintain the thiol in a reduced state.[5]
EDTA 1-5 mMChelating agent to sequester catalytic metal ions.[2]

Visualizations

Experimental_Workflow Workflow for Preparing and Using 4-MPAA Solutions cluster_prep Solution Preparation cluster_use Experimental Use weigh Weigh 4-MPAA (under inert gas) degas Degas Solvent (e.g., N2 sparging) add_additives Add Additives (optional) - TCEP (1-5 mM) - EDTA (1-5 mM) degas->add_additives dissolve Dissolve 4-MPAA in degassed solvent add_additives->dissolve store Store under inert atmosphere (2-8°C) dissolve->store reaction Perform Experiment (e.g., conjugation) store->reaction analysis Analyze Products (e.g., HPLC) reaction->analysis

Caption: Experimental workflow for preparing and using 4-MPAA solutions to minimize oxidation.

Troubleshooting_Logic Troubleshooting Disulfide Bond Formation start Problem: Suspected Disulfide Bond Formation check_solution Is the 4-MPAA solution freshly prepared? start->check_solution solution_fresh Yes check_solution->solution_fresh Yes solution_not_fresh No check_solution->solution_not_fresh No check_degas Were solvents and buffers degassed? degas_yes Yes check_degas->degas_yes Yes degas_no No check_degas->degas_no No check_atmosphere Was the experiment performed under an inert atmosphere? atmosphere_yes Yes check_atmosphere->atmosphere_yes Yes atmosphere_no No check_atmosphere->atmosphere_no No check_additives Were reducing agents (TCEP) or chelators (EDTA) used? additives_yes Yes check_additives->additives_yes Yes additives_no No check_additives->additives_no No solution_fresh->check_degas reprepare Action: Prepare a fresh solution solution_not_fresh->reprepare degas_yes->check_atmosphere implement_degas Action: Implement degassing procedures degas_no->implement_degas atmosphere_yes->check_additives implement_inert Action: Use inert atmosphere techniques atmosphere_no->implement_inert end Problem Resolved additives_yes->end implement_additives Action: Add TCEP and/or EDTA to the reaction additives_no->implement_additives reprepare->end implement_degas->end implement_inert->end implement_additives->end

Caption: A logical troubleshooting guide for addressing disulfide bond formation issues.

Signaling_Pathway Mechanism of 4-MPAA Oxidation and Prevention MPAA 4-MPAA (Thiol) (R-SH) Thiolate Thiolate Anion (R-S⁻) MPAA->Thiolate pH ≥ pKa Disulfide Disulfide Dimer (R-S-S-R) Thiolate->Disulfide Oxidation Disulfide->MPAA Reduction Oxygen O₂ (Dissolved Oxygen) Oxygen->Thiolate Metal Metal Ions (e.g., Cu²⁺) Metal->Thiolate TCEP TCEP TCEP->Disulfide EDTA EDTA EDTA->Metal InertGas Inert Gas (N₂/Ar) InertGas->Oxygen LowpH Slightly Acidic pH (pH < 6.5) LowpH->Thiolate

Caption: Factors influencing the oxidation of 4-MPAA and strategies for its prevention.

References

Technical Support Center: Ligation of Sterically Hindered Amino Acids with 4-Mercaptophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the chemical ligation of sterically hindered amino acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful ligation of sterically demanding residues using 4-Mercaptophenylacetic acid (4-MPAA) in Native Chemical Ligation (NCL).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (4-MPAA) in Native Chemical Ligation (NCL)?

A1: 4-MPAA is a water-soluble thiol catalyst used to accelerate the rate of Native Chemical Ligation.[1][2] In NCL, a peptide with a C-terminal thioester reacts with a peptide bearing an N-terminal cysteine. The initial and often rate-limiting step is the transthioesterification between the peptide thioester and the N-terminal cysteine of the second peptide. 4-MPAA facilitates this by first reacting with the typically less reactive alkyl thioester on the peptide to form a more reactive aryl thioester intermediate in situ. This highly reactive intermediate is then more susceptible to nucleophilic attack by the N-terminal cysteine, thereby increasing the overall reaction rate.[3][4]

Q2: Why is ligating sterically hindered amino acids (e.g., Val, Ile, Pro, Tic) so challenging?

A2: Sterically hindered amino acids have bulky side chains that physically obstruct the approach of the reacting partners, slowing down the ligation reaction.[5][6] This steric hindrance affects both key steps of the NCL reaction:

  • Transthioesterification: The bulky residue on the C-terminal thioester can impede the approach of both the 4-MPAA catalyst and the N-terminal cysteine of the other peptide.

  • S-to-N Acyl Shift: Following the initial transthioesterification, the resulting thioester-linked intermediate must undergo an intramolecular S-to-N acyl shift to form the native peptide bond. The bulky side chain can restrict the conformational flexibility required for the amine to attack the thioester carbonyl, slowing down this irreversible step.[5] These challenges often result in low yields, incomplete reactions, and the accumulation of side products.[7]

Q3: What are the typical concentrations of 4-MPAA used in NCL, and why is a large excess often required?

A3: For standard NCL reactions, 4-MPAA is often used in large excess, with concentrations typically around 200 mM.[8] A high concentration of the thiol catalyst is necessary to drive the equilibrium of the initial thiol-thioester exchange towards the formation of the more reactive aryl thioester, especially when starting with less reactive alkyl thioesters.[3] This is crucial for achieving practical ligation rates.

Q4: Can the pH of the reaction mixture affect the efficiency of 4-MPAA catalyzed ligation?

A4: Yes, the pH is a critical parameter. NCL is typically performed at a pH of approximately 7.0-7.5.[8][9] This pH is a compromise: it needs to be high enough to have a significant concentration of the deprotonated, nucleophilic thiolate form of the N-terminal cysteine, but not so high as to cause significant hydrolysis of the peptide thioester. The pKa of 4-MPAA is around 6.6, and substituted thiophenols with a pKa > 6 have been found to be effective catalysts.[3][10]

Q5: Are there alternatives to 4-MPAA for ligating sterically hindered amino acids?

A5: Yes, for particularly challenging ligations, several alternative strategies have been developed:

  • β-thiolactone-mediated NCL: This method can be effective for demanding ligations like Val-Val and Val-Pro linkages and avoids the need for exogenous thiol additives.[7]

  • Selenocysteine-mediated ligation: Replacing the N-terminal cysteine with selenocysteine (B57510) can significantly accelerate the ligation reaction due to the higher nucleophilicity of the selenol.[11]

  • Ligation Auxiliaries: Thiol-containing auxiliaries can be attached to the N-terminus of a peptide to mimic cysteine and facilitate ligation at non-cysteine residues. These can be particularly useful for hindered junctions.

Troubleshooting Guides

Problem 1: Low or No Ligation Product Observed

Symptoms:

  • HPLC analysis shows predominantly starting materials (peptide thioester and N-terminal cysteine peptide).

  • Mass spectrometry confirms the absence of the desired ligated product.

Possible Causes and Solutions:

Potential CauseRecommended Solution
Inefficient Thiol-Thioester Exchange The initial activation of the peptide thioester by 4-MPAA is the rate-limiting step. Increase the concentration of 4-MPAA (e.g., from 50 mM to 200 mM).[8] Also, ensure the presence of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to maintain the thiol in its active, reduced state.
Steric Hindrance at the Ligation Site For extremely hindered junctions (e.g., Val, Ile, Pro), the reaction can be very slow.[5] Consider increasing the reaction temperature (e.g., to 37°C) and extending the reaction time (monitor for up to 48 hours).[12] If still unsuccessful, exploring alternative ligation chemistries like selenocysteine ligation may be necessary.[11]
Incorrect pH of the Ligation Buffer Verify the pH of the reaction mixture. The optimal pH is typically between 7.0 and 7.5. A pH that is too low will result in a low concentration of the reactive thiolate, while a pH that is too high can lead to hydrolysis of the thioester.[8]
Poor Solubility of Peptide Fragments Hydrophobic peptides may not be fully soluble in the aqueous ligation buffer, leading to low effective concentrations. The use of denaturing agents like 6 M guanidine (B92328) hydrochloride (Gn-HCl) is standard to improve solubility.[9]
Problem 2: Accumulation of the Thioester-Linked Intermediate

Symptoms:

  • HPLC analysis shows a significant peak for a species with a mass corresponding to the sum of the two peptide fragments, but this peak decreases upon addition of a strong reducing agent like TCEP, indicating a thioester linkage.

  • The desired product with a native amide bond is formed very slowly or not at all.

Possible Causes and Solutions:

Potential CauseRecommended Solution
Slow S-to-N Acyl Shift due to Steric Hindrance This is a common issue with bulky amino acids. The conformational rearrangement required for the acyl shift is sterically disfavored. While there is no simple solution to accelerate this step directly in a standard NCL reaction, ensuring the initial transthioesterification is as efficient as possible can help. Sometimes, allowing the reaction to proceed for a longer duration (24-48 hours) can lead to the accumulation of the desired product.
Suboptimal pH While the initial transthioesterification is favored at neutral to slightly basic pH, the S-to-N acyl shift can be influenced by pH. Ensure the pH is maintained in the optimal range of 7.0-7.5.

Data Presentation

Table 1: Comparison of Ligation Efficiency at Different C-terminal Thioester Residues

C-terminal Amino Acid (Xaa in LYRA-Xaa)Ligation RateComments
GlycineFastUnhindered, serves as a benchmark for optimal ligation.
AlanineFastGenerally, ligation proceeds efficiently.
LeucineModerateSome steric hindrance, but generally provides good yields.
PhenylalanineModerateAromatic side chain can influence reaction kinetics.
Valine Slow β-branched side chain significantly slows the ligation rate. [5]
Isoleucine Slow β-branched and sterically demanding, leading to slow ligation. [5]
Proline Very Slow The cyclic structure of proline makes it a particularly challenging residue for NCL. [5]

Note: This table provides a qualitative comparison based on literature reports. Actual reaction rates and yields will depend on the specific peptide sequences and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for 4-MPAA Catalyzed Native Chemical Ligation of a Sterically Hindered Peptide

This protocol describes the ligation of a peptide with a C-terminal thioester (Peptide-SR) and a peptide with an N-terminal cysteine (Cys-Peptide).

Materials:

  • Lyophilized Peptide-SR (with a C-terminal sterically hindered amino acid thioester)

  • Lyophilized Cys-Peptide

  • Ligation Buffer: 6 M Guanidine-HCl, 200 mM Sodium Phosphate, pH 7.2

  • This compound (4-MPAA)

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)

  • Analytical and Preparative RP-HPLC system

  • Mass Spectrometer

Procedure:

  • Preparation of Ligation Mixture:

    • In a microcentrifuge tube, dissolve equimolar amounts of Peptide-SR and Cys-Peptide in the ligation buffer to a final concentration of 1-5 mM for each peptide.[8]

    • Add TCEP to a final concentration of 20 mM to ensure a reducing environment.

    • Add 4-MPAA to a final concentration of 200 mM.[8]

    • Gently mix the solution by vortexing and ensure all components are fully dissolved.

    • Verify that the final pH of the reaction mixture is between 7.0 and 7.5 using a pH meter or pH paper. Adjust with small volumes of 1 M NaOH or 1 M HCl if necessary.[8]

  • Ligation Reaction:

    • Incubate the reaction mixture at room temperature or 37°C.[12]

    • Monitor the progress of the reaction by RP-HPLC at regular intervals (e.g., 2, 4, 8, 24, and 48 hours). To do this, take a small aliquot (e.g., 2 µL) of the reaction mixture, quench it with an equal volume of 10% trifluoroacetic acid (TFA), and analyze by HPLC-MS.[8]

  • Work-up and Purification:

    • Once the reaction has reached completion (as determined by HPLC monitoring), quench the reaction by adding TFA to a final concentration of 0.1%.

    • Purify the crude ligation product by preparative RP-HPLC using a suitable gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).

    • Collect the fractions containing the desired product.

    • Confirm the identity of the purified product by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final ligated peptide.

Protocol 2: Preparation of Peptide C-terminal Thioesters (Boc-SPPS)

Peptide thioesters can be readily prepared using Boc solid-phase peptide synthesis (SPPS) on a thioester-generating resin, such as a 3-carboxypropanesulfonamide safety-catch linker.

Protocol 3: Preparation of N-terminal Cysteine Peptides (Fmoc-SPPS)

N-terminal cysteine peptides are synthesized using standard Fmoc-SPPS protocols. It is crucial to use a cysteine derivative with an acid-labile side-chain protecting group, such as Trityl (Trt), which is removed during the final cleavage from the resin with TFA.

Mandatory Visualization

NCL_Workflow cluster_prep Peptide Preparation cluster_ligation Native Chemical Ligation cluster_purification Purification and Analysis Peptide_Thioester Synthesize Peptide C-terminal Thioester Setup Dissolve Peptides in Ligation Buffer (pH 7.2) + 6M Gn-HCl Peptide_Thioester->Setup N_Cys_Peptide Synthesize Peptide N-terminal Cysteine N_Cys_Peptide->Setup Additives Add 4-MPAA (200 mM) & TCEP (20 mM) Setup->Additives Incubate Incubate at RT or 37°C Additives->Incubate Monitor Monitor by HPLC-MS Incubate->Monitor Quench Quench Reaction with TFA Monitor->Quench Reaction Complete Purify Purify by Preparative RP-HPLC Quench->Purify Analyze Analyze Fractions by MS Purify->Analyze Lyophilize Lyophilize Pure Fractions Analyze->Lyophilize Pure Fractions Final_Product Final Ligated Peptide Lyophilize->Final_Product Troubleshooting_NCL Start Low Ligation Yield Check_Starting_Materials HPLC-MS shows predominantly starting materials? Start->Check_Starting_Materials Check_Intermediate HPLC-MS shows accumulation of thioester intermediate? Check_Starting_Materials->Check_Intermediate No Increase_MPAA Increase [4-MPAA] and reaction time Check_Starting_Materials->Increase_MPAA Yes Check_Side_Products HPLC-MS shows significant side products? Check_Intermediate->Check_Side_Products No Slow_Acyl_Shift Steric hindrance is slowing S-to-N acyl shift. Extend reaction time. Check_Intermediate->Slow_Acyl_Shift Yes Hydrolysis Check and adjust pH to 7.0-7.5 to minimize thioester hydrolysis. Check_Side_Products->Hydrolysis Yes Other_Issues Consider peptide solubility issues or incorrect reagent concentrations. Check_Side_Products->Other_Issues No Final_Check Re-evaluate ligation progress Increase_MPAA->Final_Check Slow_Acyl_Shift->Final_Check Hydrolysis->Final_Check Other_Issues->Final_Check

References

Technical Support Center: 4-Mercaptophenylacetic Acid (4-MPAA) Catalyzed Ligations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation in 4-Mercaptophenylacetic acid (4-MPAA) catalyzed ligations, commonly known as Native Chemical Ligation (NCL).

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound (4-MPAA) in the ligation reaction?

A1: 4-MPAA is a highly effective catalyst for native chemical ligation.[1] Peptide thioalkyl esters, often prepared by solid-phase peptide synthesis (SPPS), are relatively unreactive. 4-MPAA, a water-soluble and non-odorous thiol, facilitates the reaction by acting as a transthioesterification catalyst.[1] It rapidly and reversibly exchanges with the less reactive alkyl thioester on the C-terminus of the peptide to form a highly reactive aryl thioester intermediate. This intermediate then readily reacts with the N-terminal cysteine of the second peptide fragment, leading to the desired amide bond formation. The use of 4-MPAA can increase the reaction rate by an order of magnitude compared to uncatalyzed reactions or those using less efficient catalysts.[1]

Q2: What are the most common byproducts in 4-MPAA catalyzed ligations?

A2: The most common byproducts encountered during 4-MPAA catalyzed ligations are:

  • Hydrolysis of the thioester: The thioester group is susceptible to hydrolysis, which converts the C-terminal thioester of the peptide to a carboxylic acid, rendering it inactive for ligation. This side reaction is more pronounced at higher pH values.[2][3]

  • Epimerization/Racemization: The chiral center of the C-terminal amino acid of the thioester peptide can undergo epimerization, leading to the formation of a diastereomeric product that can be difficult to separate from the desired product. This is more likely to occur with certain amino acids and under basic conditions.

  • Side-chain cyclization/byproduct formation: For peptides with C-terminal aspartic acid (Asp) or glutamic acid (Glu), there is a risk of forming β-linked or γ-linked byproducts, respectively, through intramolecular cyclization and subsequent reaction.[2]

  • Oxidation: The cysteine residues in the peptides and the 4-MPAA catalyst can be oxidized to form disulfide bonds, which can complicate the reaction and purification.

Q3: How can I monitor the progress of my ligation reaction?

A3: The progress of a 4-MPAA catalyzed ligation reaction is typically monitored by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS).[3] Small aliquots of the reaction mixture are taken at different time points, quenched (e.g., with an acidic solution), and analyzed. The HPLC chromatogram will show the disappearance of the starting peptide fragments and the appearance of the ligated product.[3] Mass spectrometry is used to confirm the identity of the peaks corresponding to the starting materials, product, and any potential byproducts.[3]

Q4: What is the optimal pH for a 4-MPAA catalyzed ligation?

A4: The optimal pH for a 4-MPAA catalyzed ligation is typically between 6.5 and 7.5.[4] This pH range represents a compromise between two opposing factors. A higher pH increases the concentration of the nucleophilic thiolate form of the N-terminal cysteine, which is required for the ligation reaction. However, a higher pH also increases the rate of thioester hydrolysis, a major side reaction.[2][4] Therefore, the ideal pH should be determined empirically for each specific ligation reaction to maximize the yield of the desired product while minimizing hydrolysis.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or low ligation product observed 1. Inactive reagents: The peptide thioester may have hydrolyzed, or the N-terminal cysteine peptide may have oxidized.1. Confirm the mass of the starting materials by MS before starting the ligation. Store peptides under inert gas and at low temperatures.
2. Incorrect pH: The pH of the ligation buffer may be too low, resulting in a low concentration of the reactive cysteine thiolate.2. Carefully prepare the ligation buffer and verify the final pH of the reaction mixture. The optimal pH is generally between 6.5 and 7.5.[4]
3. Poor solubility of peptides: One or both peptide fragments may not be fully dissolved in the ligation buffer, leading to a low effective concentration.3. Use denaturing agents like 6 M guanidine (B92328) hydrochloride (Gdn·HCl) or 8 M urea (B33335) in the ligation buffer to improve solubility.[5]
4. Insufficient catalyst: The concentration of 4-MPAA may be too low for efficient transthioesterification.4. Increase the concentration of 4-MPAA. Typical concentrations range from 20 mM to 200 mM.[5]
Significant peak corresponding to the hydrolyzed thioester peptide 1. High pH: The ligation buffer pH is too high, accelerating the rate of thioester hydrolysis.1. Lower the pH of the ligation buffer to a range of 6.5-7.0. Monitor the reaction closely and stop it once the formation of the desired product plateaus.
2. Long reaction time: The reaction has been running for an extended period, allowing for significant hydrolysis to occur.2. Optimize the reaction time by monitoring the reaction progress with HPLC. Aim for the shortest time required to achieve a satisfactory yield.
Presence of an unexpected peak with the same mass as the product 1. Epimerization: The C-terminal amino acid of the thioester peptide has epimerized, resulting in a diastereomer of the final product.1. Lower the reaction temperature. Perform the ligation at 4°C instead of room temperature.
2. Alternative cyclization: For Asp or Glu thioesters, this could be a β- or γ-linked byproduct.2. For Asp/Glu ligations, carefully control the pH. Lowering the pH can sometimes reduce the formation of these side products.[2] Consider using protecting groups on the side chain carboxylates if the problem persists.
Multiple unidentified peaks in the HPLC chromatogram 1. Oxidation: Cysteine residues or the 4-MPAA catalyst have oxidized, leading to various disulfide-linked species.1. Ensure the ligation buffer is thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Include a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) in the ligation buffer (typically 5-20 mM).[5]
2. Impure starting materials: The initial peptide fragments were not of sufficient purity.2. Purify the starting peptides to >95% purity by RP-HPLC before the ligation reaction.[3]

Data Presentation

Influence of pH on Byproduct Formation in Asp-Cys and Glu-Cys Ligations

The following table summarizes the effect of pH on the formation of byproducts during the native chemical ligation of peptides with C-terminal Asp and Glu thioesters. The data highlights the importance of pH control in minimizing side reactions.

Ligation SitepHα-linked Product (%)β/γ-linked Byproduct (%)Hydrolyzed Thioester (%)
-Asp-Cys- 6.1~75~25Not significant
6.8~75~25~30% in control without Cys-peptide
7.2~75~25Not significant
-Glu-Cys- 6.1>98<2Not significant
6.8~95~5Not significant
7.2~90~10Not significant

Data adapted from a study on the ligation at Asx-Cys and Glx-Cys sites. The hydrolysis data for the Asp-thioester was from a control experiment without the cysteine-peptide and MPAA. In the actual ligation, significant hydrolysis was not observed. For the Glu-thioester, no significant hydrolysis was observed in the control experiment.[2]

Experimental Protocols

General Protocol for 4-MPAA Catalyzed Peptide Ligation

This protocol provides a general guideline for performing a 4-MPAA catalyzed native chemical ligation. The specific concentrations and reaction time may need to be optimized for each unique pair of peptide fragments.

Materials:

  • Peptide with C-terminal thioester (lyophilized, >95% purity)

  • Peptide with N-terminal cysteine (lyophilized, >95% purity)

  • Ligation Buffer: 6 M Guanidine hydrochloride (Gdn·HCl), 200 mM sodium phosphate (B84403), pH adjusted to 7.0

  • This compound (4-MPAA)

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl)

  • Degassed, deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Prepare the Ligation Buffer: Dissolve Gdn·HCl and sodium phosphate in degassed, deionized water to the final concentrations. Adjust the pH to 7.0 with NaOH or HCl. Degas the buffer thoroughly by bubbling with an inert gas for at least 30 minutes.

  • Dissolve Peptides: In a clean reaction vessel, dissolve the peptide with the C-terminal thioester and the peptide with the N-terminal cysteine in the ligation buffer to a final concentration of 1-10 mM each. Ensure both peptides are fully dissolved.

  • Add Reducing Agent and Catalyst: Add TCEP·HCl to the reaction mixture to a final concentration of 20 mM. Then, add 4-MPAA to a final concentration of 200 mM.[5] The 4-MPAA may not fully dissolve, forming a saturated solution, which is acceptable.[5]

  • Incubate the Reaction: Gently mix the reaction and incubate at room temperature or 4°C. Protect the reaction from light and maintain an inert atmosphere.

  • Monitor the Reaction: At regular intervals (e.g., 1, 4, 8, and 24 hours), take a small aliquot (e.g., 5 µL) of the reaction mixture, quench it with 50 µL of a 1% trifluoroacetic acid (TFA) solution in water, and analyze by RP-HPLC-MS.

  • Quench and Purify: Once the reaction has reached completion (as determined by HPLC monitoring), quench the entire reaction by adding a 1% TFA solution. Purify the ligated product by preparative RP-HPLC.

  • Characterize the Product: Lyophilize the pure fractions and characterize the final product by mass spectrometry and other appropriate analytical techniques.

Mandatory Visualizations

Ligation and Byproduct Formation Pathways

Ligation_Workflow start Start prep_peptides Prepare & Purify Peptide Fragments start->prep_peptides prep_buffer Prepare & Degas Ligation Buffer start->prep_buffer dissolve Dissolve Peptides in Buffer prep_peptides->dissolve prep_buffer->dissolve add_reagents Add TCEP & 4-MPAA dissolve->add_reagents incubate Incubate Reaction (Inert Atmosphere) add_reagents->incubate monitor Monitor by HPLC-MS incubate->monitor monitor->incubate Reaction not complete quench Quench Reaction monitor->quench Reaction complete purify Purify by RP-HPLC quench->purify characterize Characterize Product purify->characterize end End characterize->end Troubleshooting_Logic problem Low or No Ligation Product check_sm Check Starting Materials (MS, Purity) problem->check_sm sm_ok SMs OK? check_sm->sm_ok check_ph Verify Reaction pH (6.5-7.5) ph_ok pH Correct? check_ph->ph_ok check_solubility Assess Peptide Solubility sol_ok Soluble? check_solubility->sol_ok check_reagents Check Catalyst/Reducing Agent Concentration & Age reagents_ok Reagents OK? check_reagents->reagents_ok sm_ok->check_ph Yes repurify_sm Repurify or Resynthesize Starting Materials sm_ok->repurify_sm No ph_ok->check_solubility Yes adjust_ph Adjust Buffer pH ph_ok->adjust_ph No sol_ok->check_reagents Yes add_denaturant Add Guanidine or Urea sol_ok->add_denaturant No optimize_reagents Increase 4-MPAA Use Fresh TCEP reagents_ok->optimize_reagents No

References

Navigating the Nuances of pH in MPAA-Catalyzed Native Chemical Ligation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide and protein synthesis, this technical support center provides essential guidance on the critical role of pH in 4-mercaptophenylacetic acid (MPAA)-catalyzed Native Chemical Ligation (NCL). This resource offers detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and data-driven insights to optimize your NCL reactions and overcome common hurdles.

The Pivotal Role of pH: A Balancing Act

The pH of the reaction environment is a critical parameter in MPAA-catalyzed NCL, directly influencing the nucleophilicity of the N-terminal cysteine, the stability of the peptide thioester, and the catalytic efficacy of MPAA. The optimal pH for most NCL reactions, including those catalyzed by MPAA, is generally between 7.0 and 7.5 [1][2]. Deviations from this range can lead to a significant decrease in reaction efficiency and the formation of undesirable side products.

Impact of pH on Reaction Rate and Yield

While specific quantitative data on the catalytic activity of MPAA at various pH values is dispersed throughout the literature, the general trend is well-established. The following table summarizes the expected outcomes at different pH ranges based on current understanding.

pH RangeEffect on NCL ReactionPredominant Side Reactions
< 6.0 Extremely slow reaction rateProtonation of the N-terminal cysteine thiolate, rendering it non-nucleophilic[1].
6.0 - 7.0 Sub-optimal reaction rateGradual increase in the concentration of the reactive cysteine thiolate.
7.0 - 7.5 Optimal reaction rate Favorable balance between cysteine nucleophilicity and thioester stability[1][2].
> 7.5 - 8.0 Decreased ligation yieldIncreased rate of thioester hydrolysis[1][3].
> 8.0 Significantly reduced yield and product purityAccelerated thioester hydrolysis and potential for disulfide bond formation[1].

Experimental Protocol: MPAA-Catalyzed NCL

This protocol provides a general framework for performing an MPAA-catalyzed NCL reaction. Researchers should optimize concentrations and reaction times based on their specific peptide sequences.

Materials:

  • Peptide-thioester

  • N-terminal Cysteine-peptide

  • Ligation Buffer: 6 M Guanidine hydrochloride (Gn-HCl), 200 mM sodium phosphate (B84403) (Na₂HPO₄)

  • This compound (MPAA)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

Procedure:

  • Buffer Preparation:

    • Prepare a stock solution of the ligation buffer (6 M Gn-HCl, 200 mM Na₂HPO₄).

    • Crucially, adjust the pH of the buffer to the desired value (typically 7.0-7.5) before the addition of MPAA and TCEP. Use a calibrated pH meter for accurate measurement.

  • Reactant Dissolution:

    • Dissolve the peptide-thioester and the N-terminal Cysteine-peptide in the pH-adjusted ligation buffer. Gentle vortexing or sonication may be required for complete dissolution.

  • Addition of Catalyst and Reducing Agent:

    • Add MPAA to the reaction mixture to a final concentration of 10-50 mM.

    • Add TCEP to a final concentration of 5-20 mM to maintain a reducing environment and prevent disulfide bond formation.

  • Final pH Check and Adjustment:

    • After the addition of all components, re-check the pH of the reaction mixture. The addition of acidic or basic peptide solutions can alter the pH.

    • If necessary, adjust the pH back to the optimal range of 7.0-7.5 using dilute HCl or NaOH.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature or 37°C.

    • Monitor the reaction progress by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quenching and Purification:

    • Once the reaction is complete, quench the reaction by acidifying the mixture with trifluoroacetic acid (TFA).

    • Purify the desired ligation product using preparative RP-HPLC.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no ligation product Incorrect pH: pH is too low (< 6.5), leading to protonation of the cysteine thiolate.Verify the final pH of the reaction mixture after all components have been added. Adjust to 7.0-7.5 with dilute NaOH.
Incorrect pH: pH is too high (> 8.0), causing rapid hydrolysis of the thioester.Prepare fresh ligation buffer and carefully adjust the pH to the optimal range. Monitor the reaction at earlier time points to observe if the product is forming and then degrading.
Oxidation of Cysteine: The N-terminal cysteine has formed a disulfide bond.Ensure a sufficient concentration of a reducing agent like TCEP is present in the reaction mixture from the beginning.
Multiple peaks in HPLC trace Thioester Hydrolysis: The prominent side product is often the hydrolyzed thioester.Confirm the pH is not too high. Lowering the pH to the lower end of the optimal range (e.g., 7.0) may help.
Incomplete Ligation: The reaction has not gone to completion.Allow the reaction to proceed for a longer duration. Consider increasing the concentration of the catalyst (MPAA) or the temperature.
Precipitation in the reaction mixture Poor Peptide Solubility: The peptide fragments are not fully dissolved in the ligation buffer.Ensure complete dissolution of peptides before initiating the reaction. The use of denaturants like 6 M Gn-HCl is standard. For highly hydrophobic peptides, the addition of organic co-solvents like DMSO or isopropanol (B130326) (up to 20%) can be explored, but their effect on pH should be monitored.
MPAA Precipitation: MPAA has limited solubility at acidic pH.Ensure the ligation buffer is at a neutral or slightly basic pH before adding MPAA.

Frequently Asked Questions (FAQs)

Q1: Why is the pH range of 7.0-7.5 optimal for MPAA-catalyzed NCL?

A1: This pH range represents a crucial compromise. It is high enough to ensure a sufficient concentration of the deprotonated, nucleophilic cysteine thiolate required for the initial transthioesterification step. At the same time, it is low enough to minimize the competing side reaction of thioester hydrolysis, which becomes significant at more alkaline pH values[1][3].

Q2: What is the role of the carboxylate group on MPAA in catalysis?

A2: The carboxylate group of MPAA is deprotonated at neutral pH, which significantly increases the water solubility of the catalyst. Furthermore, the negatively charged carboxylate can engage in favorable electrostatic interactions with positively charged residues (like arginine) on the peptide thioester, a phenomenon termed "electrostatic assistance." This can dramatically enhance the rate of the thiol-thioester exchange, which is often the rate-limiting step in NCL.

Q3: Can I adjust the pH of my ligation buffer after adding MPAA and TCEP?

A3: It is strongly recommended to adjust the pH of the main buffer solution before adding the thiol catalyst (MPAA) and reducing agent (TCEP). MPAA, in particular, has lower solubility at acidic pH and may precipitate if added to a buffer that is not yet pH-adjusted to the neutral range.

Q4: My peptide is only soluble at a lower pH. How can I perform the ligation?

A4: This is a common challenge. One strategy is to dissolve the peptide at a lower pH and then carefully raise the pH to the optimal range for ligation just before starting the reaction. Another approach is to explore the use of different denaturants or organic co-solvents to improve solubility at neutral pH. For extremely difficult cases, alternative ligation chemistries that are more tolerant of a wider pH range might be considered.

Q5: How does the pKa of MPAA influence its catalytic activity?

A5: The thiol group of MPAA has a pKa of approximately 6.6[1]. This is lower than the pKa of the departing alkylthiol from a typical peptide thioester (pKa > 9). At the optimal NCL pH of 7.0-7.5, a significant portion of the MPAA exists as the thiolate anion, which is a potent nucleophile. This allows for rapid in situ transthioesterification to form a more reactive arylthioester, thereby accelerating the overall ligation reaction.

Visualizing the Process

To aid in understanding the experimental workflow and the underlying chemical principles, the following diagrams have been generated.

NCL_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification dissolve_peptides Dissolve Peptides in Ligation Buffer adjust_ph Adjust pH to 7.0-7.5 dissolve_peptides->adjust_ph 1 add_reagents Add MPAA & TCEP adjust_ph->add_reagents 2 incubate Incubate at RT or 37°C add_reagents->incubate 3 monitor Monitor by RP-HPLC incubate->monitor 4 quench Quench Reaction (TFA) monitor->quench 5 purify Purify by RP-HPLC quench->purify 6

Caption: A streamlined workflow for performing MPAA-catalyzed Native Chemical Ligation.

NCL_Mechanism cluster_step1 Step 1: Transthioesterification cluster_step2 Step 2: Ligation cluster_step3 Step 3: S-N Acyl Shift Peptide_Thioester Peptide-Alkylthioester Reactive_Intermediate Peptide-Arylthioester (More Reactive) Peptide_Thioester->Reactive_Intermediate Thiol-Thioester Exchange MPAA MPAA (Ar-S⁻) MPAA->Peptide_Thioester Ligated_Intermediate Thioester-linked Intermediate Reactive_Intermediate->Ligated_Intermediate Nucleophilic Attack Cys_Peptide N-term Cys-Peptide Cys_Peptide->Reactive_Intermediate Final_Product Ligated Peptide (Native Amide Bond) Ligated_Intermediate->Final_Product Spontaneous Rearrangement

Caption: The three key steps of MPAA-catalyzed Native Chemical Ligation.

References

Technical Support Center: Quenching Palladium Complexes with 4-Mercaptophenylacetic Acid in One-Pot Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Mercaptophenylacetic acid (4-MPAA) to quench palladium catalysts in one-pot synthetic procedures. The information is presented in a question-and-answer format to directly address common challenges.

Disclaimer: While this compound is an effective thiol-based scavenger for palladium, comprehensive quantitative data and standardized protocols for its specific use in quenching palladium complexes within one-pot syntheses are not extensively documented in publicly available literature. The guidance and protocols provided herein are based on established principles for thiol-based scavengers and may require optimization for your specific reaction conditions and substrates.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (4-MPAA) in a one-pot synthesis involving a palladium catalyst?

A1: In this context, this compound serves as a quenching agent or scavenger. After the palladium-catalyzed reaction is complete, 4-MPAA is added directly to the reaction mixture ("one-pot") to bind to the residual palladium catalyst. The thiol group (-SH) of 4-MPAA has a high affinity for palladium, forming a stable complex that can then be more easily removed from the reaction mixture during workup, leading to a final product with low levels of palladium contamination.

Q2: What is the general mechanism for palladium scavenging by thiol-containing compounds like 4-MPAA?

A2: Thiol-based scavengers work by coordinating to the palladium center. The soft sulfur atom of the thiol group acts as a strong ligand for the soft Lewis acidic palladium. This interaction forms a stable palladium-thiolate complex. This complex often has different solubility properties than the original catalyst or the desired product, facilitating its removal through filtration or extraction. Thiol-based scavengers are generally effective for both Pd(0) and Pd(II) species.[1]

Q3: What are the potential advantages of using an in-situ quenching approach in a one-pot synthesis?

A3: In-situ quenching, where the scavenger is added directly to the completed reaction mixture, offers several advantages:

  • Streamlined Workflow: It eliminates the need for a separate reaction vessel for the quenching step, saving time and reducing potential material loss during transfers.

  • Process Efficiency: By integrating the quenching into the main reaction sequence, the overall process becomes more efficient, which is particularly beneficial in process development and scale-up.

  • Reduced Solvent Usage: A one-pot approach typically requires less solvent compared to a multi-step process involving isolation of the crude product before scavenging.

Q4: What key factors can influence the effectiveness of palladium removal with 4-MPAA?

A4: Several factors can impact the efficiency of palladium scavenging:

  • Equivalents of 4-MPAA: The amount of scavenger relative to the palladium catalyst is critical. An insufficient amount will lead to incomplete removal.

  • Temperature and Time: The kinetics of the complex formation are dependent on temperature and reaction time. While many scavenging processes work at room temperature, gentle heating can sometimes improve efficiency.[1]

  • Solvent System: The polarity of the solvent can affect the solubility of the palladium-MPAA complex and, consequently, the ease of its removal.[1]

  • Palladium Oxidation State: The oxidation state of the palladium species (e.g., Pd(0) vs. Pd(II)) can influence the binding affinity of the scavenger.[1]

  • Presence of Other Ligands: Competing ligands in the reaction mixture might interfere with the binding of 4-MPAA to the palladium center.

Troubleshooting Guide

Problem 1: High levels of residual palladium are detected in my final product after quenching with 4-MPAA.

  • Possible Cause 1: Insufficient Amount of 4-MPAA.

    • Solution: Increase the molar equivalents of 4-MPAA relative to the initial amount of palladium catalyst. A common starting point for thiol-based scavengers is 4-8 molar equivalents. It is advisable to perform small-scale optimization studies to determine the ideal ratio for your specific system.

  • Possible Cause 2: Suboptimal Quenching Conditions.

    • Solution: Optimize the quenching time and temperature. While many scavengers are effective at room temperature, gentle heating (e.g., to 40-60 °C) can sometimes accelerate the complexation. Monitor the palladium levels at different time points (e.g., 4, 12, and 24 hours) to determine the optimal duration.

  • Possible Cause 3: Poor Mass Transfer.

    • Solution: Ensure vigorous stirring of the reaction mixture during the quenching step to maximize the contact between the dissolved palladium species and the 4-MPAA.

  • Possible Cause 4: Strong Product-Palladium Complexation.

    • Solution: Your product may form a stable complex with palladium, hindering the scavenger's access. In such cases, consider altering the solvent to disrupt this interaction before adding the 4-MPAA.

Problem 2: I am observing significant loss of my desired product during the workup after quenching.

  • Possible Cause 1: Product Adsorption onto the Palladium-Scavenger Complex.

    • Solution: Use the minimum effective amount of 4-MPAA to reduce the amount of the precipitated complex. During filtration, wash the collected solid thoroughly with a small amount of fresh solvent to recover any adsorbed product.

  • Possible Cause 2: Product Co-precipitation with the Palladium-MPAA Complex.

    • Solution: Try diluting the reaction mixture with a suitable solvent before filtration to see if this improves the separation. Alternatively, explore different solvent systems for the workup and purification steps.

  • Possible Cause 3: Emulsion Formation During Aqueous Extraction.

    • Solution: The carboxylic acid group of 4-MPAA and its palladium complex can act as surfactants. If emulsions form during aqueous extraction, try adding a small amount of brine or filtering the mixture through a pad of Celite to break the emulsion.

Problem 3: The palladium-MPAA complex is not precipitating, making filtration ineffective.

  • Possible Cause: High Solubility of the Complex in the Reaction Solvent.

    • Solution 1: After the quenching period, try adding an anti-solvent (a solvent in which your product is soluble but the palladium complex is not) to induce precipitation.

    • Solution 2: If precipitation is not feasible, consider a liquid-liquid extraction if the palladium-MPAA complex has significantly different solubility in an immiscible solvent compared to your product. The carboxylate group on 4-MPAA can often be used to manipulate its solubility in aqueous phases by adjusting the pH.

Quantitative Data on Palladium Removal

The following table summarizes the typical efficiency of thiol-based scavengers in reducing palladium content from organic reaction mixtures. These values should be used as a general guide, and the performance of 4-MPAA may vary depending on the specific experimental conditions.

ParameterTypical RangeNotes
Scavenger Type Thiol-basedIncludes compounds like 4-MPAA, N-acetyl cysteine, and silica-supported thiols.
Typical Loading 4 - 8 equivalents (relative to Pd)Optimization is recommended to find the minimum effective amount.
Initial Pd Concentration 500 - 2000 ppmVaries depending on the catalyst loading and reaction scale.
Final Pd Concentration < 50 ppmOften reduced to < 10 ppm with optimized conditions.[2]
Removal Efficiency > 95%Can reach >99% with proper optimization.

Experimental Protocols

General Protocol for One-Pot Synthesis and In-Situ Quenching with 4-MPAA

This protocol provides a general framework. The specific reaction conditions (temperature, time, solvents, etc.) for the synthesis step should be based on your established procedure.

1. Materials and Reagents:

  • Substrates and reagents for the palladium-catalyzed reaction

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and any necessary ligands

  • Anhydrous reaction solvent

  • This compound (4-MPAA)

  • Solvents for workup and purification (e.g., ethyl acetate, hexanes, brine)

  • Diatomaceous earth (Celite®)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

2. One-Pot Synthesis:

  • Set up a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Charge the vessel with the substrates, palladium catalyst, ligand, and solvent according to your established synthetic protocol.

  • Run the reaction at the appropriate temperature and for the required time to ensure complete consumption of the starting materials. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, GC-MS).

3. In-Situ Quenching:

  • Once the primary reaction is complete, cool the mixture to room temperature.

  • Prepare a solution of 4-MPAA (typically 4-8 molar equivalents based on the initial moles of palladium) in a small amount of the reaction solvent or a compatible solvent.

  • Add the 4-MPAA solution to the reaction mixture with vigorous stirring.

  • Stir the mixture at room temperature for 4-24 hours. For potentially challenging cases, the temperature can be raised to 40-60 °C. The optimal time and temperature should be determined empirically.

4. Workup and Purification:

  • Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) to reduce its viscosity.

  • Filter the mixture through a pad of Celite to remove the precipitated palladium-MPAA complex and other insoluble materials.

  • Wash the filter cake with additional solvent to recover any entrained product.

  • Combine the filtrate and washes and proceed with a standard aqueous workup as required for your product (e.g., washing with water, brine).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).

5. Analysis:

  • Determine the yield and purity of the final product.

  • Quantify the residual palladium content in the purified product using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm the effectiveness of the quenching process.

Visualizations

Experimental Workflow

G Experimental Workflow: One-Pot Synthesis and In-Situ Quenching cluster_0 One-Pot Reaction cluster_1 In-Situ Quenching cluster_2 Workup & Purification Reactants Reactants, Catalyst, Ligand, Solvent Reaction Palladium-Catalyzed Reaction (Heating/Stirring) Reactants->Reaction Add_MPAA Add 4-MPAA Solution Reaction->Add_MPAA Quench Stir (RT or 40-60°C) 4-24 hours Add_MPAA->Quench Filter Filter through Celite Quench->Filter Extract Aqueous Workup Filter->Extract Purify Column Chromatography or Recrystallization Extract->Purify Product Purified Product (<10 ppm Pd) Purify->Product

Caption: Workflow for a one-pot synthesis with in-situ palladium quenching.

Troubleshooting Flowchart

Caption: Decision tree for troubleshooting common palladium removal issues.

References

Technical Support Center: 4-Mercaptophenylboronic Acid (4-MPBA) Self-Assembled Monolayers (SAMs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-mercaptophenylboronic acid (4-MPBA) self-assembled monolayers (SAMs). This guide focuses on the known labile nature of these SAMs in basic solutions and provides protocols for their formation and characterization.

Frequently Asked Questions (FAQs)

Q1: My 4-MPBA SAM-functionalized sensor is losing signal in a basic buffer. What is happening?

A1: 4-MPBA SAMs are known to be unstable and degrade in basic (alkaline) solutions.[1][2][3][4] This instability is due to the chemical nature of the boronic acid group. In the presence of hydroxide (B78521) ions (OH⁻), the terminal carbon-boron (C-B) bond of the phenylboronic acid moiety is susceptible to cleavage.[1][2][3] This degradation process leads to the removal of the 4-MPBA molecules from the gold surface, resulting in a loss of signal or function of your device.

Q2: What is the chemical mechanism behind the instability of 4-MPBA SAMs in basic solutions?

A2: The lability of 4-MPBA SAMs in basic media is attributed to the nucleophilic attack of hydroxide ions on the boron atom. This leads to the cleavage of the C-B bond, releasing the phenyl ring from the surface-bound thiol. The process is a form of protodeboronation, accelerated under basic conditions.

Q3: At what pH range does the degradation of 4-MPBA SAMs become significant?

A3: Significant degradation of 4-MPBA SAMs is observed under highly basic conditions. While the SAMs are generally stable at neutral and acidic pH, their stability decreases as the pH increases into the alkaline range. Studies have shown that even at moderately basic pH, the SAMs can show signs of degradation over time.

Q4: Can I use 4-MPBA SAMs for applications in biological fluids, which are typically around pH 7.4?

A4: While physiological pH (around 7.4) is only slightly basic, the long-term stability of 4-MPBA SAMs in these conditions should be carefully considered and experimentally verified for your specific application. Over extended periods, some degradation may still occur, potentially affecting the performance of biosensors or other devices. It is recommended to perform stability tests in your specific buffer system.

Q5: Are there any alternative molecules to 4-MPBA for forming SAMs that are more stable in basic solutions?

A5: Yes, if your application requires operation in basic conditions, you might consider other thiol-based SAMs with different terminal functional groups that do not exhibit the same pH-dependent lability. For example, alkanethiols with hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) terminal groups can offer greater stability in basic media, although their stability can also be pH-dependent. The choice of molecule will depend on the specific requirements of your application.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent sensor readings or signal drift over time in basic buffer. Degradation of the 4-MPBA SAM due to cleavage of the C-B bond.1. Verify the pH of your buffer. 2. If possible, adjust the experimental conditions to a lower pH. 3. Perform a stability study to quantify the rate of degradation in your specific buffer (see Experimental Protocol 2). 4. Consider using a more stable SAM-forming molecule if basic conditions are unavoidable.
Complete loss of signal after exposure to a high pH solution. Rapid and extensive desorption of the 4-MPBA monolayer.1. Confirm the pH of the solution. 2. Re-prepare the 4-MPBA SAM on a fresh gold substrate (see Experimental Protocol 1). 3. Avoid exposing the functionalized surface to high pH solutions in future experiments.
Poor initial signal or low surface coverage after SAM formation. 1. Incomplete dissolution of 4-MPBA in the deposition solvent. 2. Contaminated gold substrate. 3. Insufficient incubation time.1. Ensure complete dissolution of the 4-MPBA powder in ethanol (B145695) by sonicating the solution. 2. Follow a rigorous cleaning procedure for the gold substrate before SAM formation (see Experimental Protocol 1). 3. Increase the incubation time to 18-24 hours to ensure a well-ordered monolayer.
Difficulty in characterizing the SAM with techniques like XPS or PM-IRRAS. 1. Poor quality or incomplete monolayer. 2. Instrumental issues.1. Optimize the SAM formation protocol. 2. Use characterization techniques like contact angle goniometry or ellipsometry to confirm monolayer formation before proceeding to more complex analyses. 3. Consult the instrument manual or a specialist for troubleshooting the analytical equipment.

Data Presentation

The following table summarizes the expected qualitative stability of 4-MPBA SAMs at different pH ranges based on available literature. Please note that quantitative desorption rates are highly dependent on the specific experimental conditions (e.g., buffer composition, temperature, and incubation time).

pH Range Expected Stability Primary Degradation Mechanism
1 - 6 (Acidic) HighMinimal degradation expected.
6 - 8 (Neutral to slightly basic) Moderate to HighSlow cleavage of the C-B bond may occur over extended periods.
8 - 11 (Moderately basic) Low to ModerateIncreased rate of C-B bond cleavage by hydroxide ions.
> 11 (Strongly basic) Very LowRapid degradation and desorption of the monolayer.

Experimental Protocols

Protocol 1: Formation of 4-MPBA Self-Assembled Monolayers on Gold

This protocol describes the preparation of 4-MPBA SAMs on a gold-coated substrate.

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • 4-mercaptophenylboronic acid (4-MPBA)

  • Absolute ethanol (200 proof)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

  • Deionized (DI) water (18 MΩ·cm)

  • High-purity nitrogen or argon gas

  • Clean glass containers with sealable caps

  • Sonicator

  • Tweezers

Procedure:

  • Substrate Cleaning: a. Immerse the gold substrates in piranha solution for 10-15 minutes. b. Thoroughly rinse the substrates with copious amounts of DI water. c. Rinse with absolute ethanol. d. Dry the substrates under a gentle stream of high-purity nitrogen gas. e. Use the cleaned substrates immediately to prevent re-contamination.

  • Preparation of 4-MPBA Solution: a. Prepare a 1 mM solution of 4-MPBA in absolute ethanol. (e.g., dissolve 1.54 mg of 4-MPBA in 10 mL of absolute ethanol). b. Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • SAM Formation: a. Place the clean, dry gold substrates in individual clean glass containers. b. Immerse the substrates in the 1 mM 4-MPBA solution, ensuring the entire gold surface is covered. c. To minimize oxidation, purge the containers with nitrogen or argon gas before sealing. d. Incubate for 18-24 hours at room temperature in a vibration-free and dust-free environment.

  • Post-Incubation Rinsing: a. After incubation, remove the substrates from the 4-MPBA solution. b. Rinse the substrates thoroughly with absolute ethanol to remove any physisorbed molecules. c. Dry the functionalized substrates under a gentle stream of high-purity nitrogen gas. d. Store the SAM-coated substrates in a clean, dry environment until further use.

Protocol 2: Testing the Stability of 4-MPBA SAMs in Basic Solutions

This protocol provides a methodology to assess the stability of pre-formed 4-MPBA SAMs upon exposure to basic buffers.

Materials:

  • 4-MPBA SAM-functionalized gold substrates (prepared as in Protocol 1)

  • A series of buffers with varying pH (e.g., phosphate-buffered saline at pH 7.4, carbonate-bicarbonate buffer at pH 9, and a sodium hydroxide solution at pH 11)

  • Absolute ethanol

  • High-purity nitrogen gas

  • Characterization instruments (e.g., X-ray photoelectron spectrometer, ellipsometer, contact angle goniometer)

Procedure:

  • Initial Characterization: a. Characterize the freshly prepared 4-MPBA SAMs to obtain baseline measurements. b. For example, measure the ellipsometric thickness, water contact angle, and/or acquire XPS spectra (focusing on the B 1s, S 2p, and C 1s regions).

  • Incubation in Basic Buffers: a. Immerse the characterized SAM-coated substrates in the different pH buffers at a controlled temperature (e.g., room temperature). b. Set up different samples for various incubation times (e.g., 1 hour, 6 hours, 24 hours).

  • Post-Incubation Analysis: a. At each time point, remove a substrate from each buffer. b. Rinse the substrate thoroughly with DI water to remove buffer salts, followed by a rinse with absolute ethanol. c. Dry the substrate under a gentle stream of high-purity nitrogen gas. d. Re-characterize the substrate using the same techniques as in the initial characterization step.

  • Data Analysis: a. Compare the post-incubation measurements to the initial baseline data. b. Ellipsometry: A decrease in thickness indicates the loss of the SAM. c. Contact Angle: A change in the water contact angle can indicate changes in the surface chemistry and loss of the monolayer. d. XPS: A decrease in the intensity of the B 1s signal relative to the Au 4f signal from the substrate is a direct measure of the cleavage of the C-B bond and loss of the boronic acid group.

Visualizations

cluster_prep SAM Preparation Workflow sub Gold Substrate clean Piranha Clean sub->clean incubate Incubate 18-24h clean->incubate mpba_sol 1 mM 4-MPBA in Ethanol mpba_sol->incubate rinse Rinse with Ethanol incubate->rinse dry Dry with N2 rinse->dry sam 4-MPBA SAM on Gold dry->sam

Caption: Experimental workflow for the formation of 4-MPBA SAMs on a gold substrate.

cluster_pathway Degradation Pathway of 4-MPBA SAM in Basic Solution start 4-MPBA SAM on Gold (Surface-Bound) cleavage Nucleophilic Attack on Boron Atom start->cleavage hydroxide OH⁻ (Hydroxide Ion) in Basic Solution hydroxide->cleavage end Cleavage of C-B Bond & Desorption of Monolayer cleavage->end

Caption: Signaling pathway illustrating the mechanism of 4-MPBA SAM degradation in basic solutions.

cluster_logic Troubleshooting Logic for Unstable 4-MPBA SAMs start Inconsistent or Fading Signal? check_ph Check Buffer pH start->check_ph is_basic Is pH > 7.5? check_ph->is_basic stable_sam Signal is Stable (Other issues may be present) is_basic->stable_sam No degradation High Probability of SAM Degradation is_basic->degradation Yes lower_ph Option 1: Lower Experimental pH degradation->lower_ph stability_test Option 2: Perform Stability Test degradation->stability_test alt_sam Option 3: Use Alternative SAM degradation->alt_sam

Caption: Logical relationship diagram for troubleshooting unstable 4-MPBA SAMs.

References

Technical Support Center: Enhancing Ligation Rates with MPAA and Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance chemical ligation rates, particularly at challenging junctions, using 4-mercaptophenylacetic acid (MPAA) and various ligation auxiliaries.

Frequently Asked Questions (FAQs)

Q1: What is MPAA, and why is it used in native chemical ligation (NCL)?

A1: MPAA, or (4-carboxylmethyl)thiophenol, is a water-soluble and non-malodorous thiol catalyst used to accelerate the rate of native chemical ligation.[1][2] Peptide thioalkyl esters commonly used in NCL are relatively unreactive.[1][2] MPAA facilitates the reaction by first exchanging with the less reactive thioalkyl ester to form a more reactive peptide-thioaryl ester intermediate. This process, known as in situ transthioesterification, significantly speeds up the subsequent ligation reaction with an N-terminal cysteine residue.[1][2][3] Use of MPAA can increase the reaction rate by an order of magnitude compared to other thiol catalysts like thiophenol/benzyl mercaptan or MESNA.[1][3]

Q2: What are "challenging junctions" in peptide ligation?

A2: Challenging junctions are amino acid pairings at the ligation site that react slowly or inefficiently under standard NCL conditions. These often involve sterically hindered amino acids at the C-terminus of the thioester fragment, such as Valine, Isoleucine, and Proline.[4][5] Ligation also becomes challenging when the N-terminal residue of the second fragment is not Cysteine, as Cys is a requirement for the standard NCL mechanism.[5][6] Auxiliary-mediated ligation is a key strategy to overcome the latter challenge.[5][6]

Q3: What is an auxiliary-mediated ligation, and when should I use it?

A3: Auxiliary-mediated ligation (AML) is a technique that extends the scope of NCL to non-Cysteine junctions.[5][7] It involves attaching a removable chemical group (an auxiliary) to the N-terminus of a peptide. This auxiliary contains a thiol moiety that mimics the function of an N-terminal Cysteine, enabling the ligation reaction to proceed.[5] After the peptide bond is formed, the auxiliary is chemically cleaved to yield the native peptide sequence.[6][8] You should use AML when the desired ligation site does not have a Cysteine residue at the N-terminus.[5]

Q4: What are some common auxiliaries, and how do they differ?

A4: Several auxiliaries have been developed, each with specific characteristics for attachment and cleavage.

  • N-benzyl type auxiliaries (e.g., Dmb): These were among the first successful systems but can result in slow reaction rates.[5][8]

  • 2-mercapto-2-phenethyl (MPE): This auxiliary is notable because it is not limited to Glycine-containing junctions and can be used at more sterically demanding sites. It is removed under mildly basic conditions using TCEP and morpholine (B109124).[4][6][8]

  • Pyridine-containing auxiliaries (e.g., MPyE, MMPyE): These are designed to accelerate the S-to-N acyl transfer step through intramolecular base catalysis, enabling useful reaction rates even at junctions with Proline or β-branched amino acids.[7][9][10]

  • Selenium-based auxiliaries: Replacing the thiol with a more nucleophilic selenium atom can significantly increase ligation rates at sterically hindered junctions.[4][11][12]

Troubleshooting Guide

Problem 1: My ligation reaction is slow or shows low yield.

Possible Cause Suggested Solution
Inefficient Thioester Exchange Standard thioalkyl esters are unreactive. Ensure you are using an effective thiol catalyst. MPAA is highly recommended for accelerating this step.[1][2]
Steric Hindrance Ligation at bulky amino acids (Val, Ile, Pro) is inherently slow.[5] Consider using a more reactive selenium-based auxiliary or a pyridine-containing auxiliary designed for challenging junctions.[4][9]
Low Reactant Concentration Ligation is a bimolecular reaction. If reactant concentrations are too low (e.g., < 1 mM), the reaction rate will be slow. Increase the concentration of peptide fragments if possible.
Incorrect pH The optimal pH for NCL is typically between 6.5 and 7.5.[13] Very acidic solutions can protonate the N-terminal cysteine, reducing its nucleophilicity. Check the pH of your reaction mixture and adjust if necessary.[14]
Oxidized Thiol Groups The thiol groups on MPAA, Cysteine, or the auxiliary must be in their reduced state. Ensure your buffer contains a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[13]
Peptide Impurities Impurities from peptide synthesis can interfere with the reaction. Ensure your peptide fragments are purified, for example, by reverse-phase HPLC.[14]
Peptide or Product Insolubility Peptides, especially larger ones, may aggregate or precipitate. Include denaturing agents like 6 M Guanidine-HCl in the ligation buffer to maintain solubility.[13]

Problem 2: I am observing significant side reactions.

Possible Cause Suggested Solution
Hydrolysis of Thioester The peptide thioester can be hydrolyzed, especially at higher pH. Keep the pH within the optimal range (6.5-7.5). Analyze reaction kinetics to avoid excessively long reaction times where hydrolysis can become significant.
Premature Auxiliary Cleavage Some auxiliaries may be unstable under certain conditions. For example, some pyridine-containing auxiliaries can undergo premature cleavage in acidic medium (pH < 7).[15] Use a more stable auxiliary derivative, like MMPyE, if this is an issue.[7][10]
Formation of Disulfides Oxidative conditions can lead to the formation of disulfide bonds between thiol-containing molecules (peptides, catalyst, auxiliary), inactivating them. Always include a reducing agent like TCEP in your reaction.[13]

Problem 3: I am having trouble with the removal of the ligation auxiliary.

Possible Cause Suggested Solution
Incorrect Cleavage Conditions Each auxiliary requires a specific set of reagents and conditions for efficient removal. Consult the original literature for the specific auxiliary you are using. For example, MPE auxiliaries are typically removed with TCEP and morpholine at pH 8.5.[6][8]
Incomplete Reaction The cleavage reaction may be slow or incomplete. Increase the reaction time or the concentration of the cleavage reagents. Monitor the reaction progress by HPLC-MS to determine the optimal endpoint.
Side Reactions During Cleavage The conditions for auxiliary removal might affect other parts of your peptide, such as sensitive post-translational modifications. Ensure the cleavage chemistry is orthogonal to other functional groups present in your protein.

Quantitative Data Summary

Table 1: Impact of MPAA Catalyst on Ligation Rates

CatalystRelative Reaction RateTypical Reaction TimeReference
Thiophenol/Benzyl Mercaptan1x24-48 hours[1][2]
MPAA~10x4-24 hours[1][3]

Table 2: Comparison of Selected Ligation Auxiliaries

Auxiliary TypeTypical Ligation JunctionsKey AdvantageCleavage ConditionReference
N-benzyl (e.g., Dmb)Gly-XaaWell-establishedTFA[4][5]
2-mercapto-2-phenethyl (MPE)Gly-Xaa, Leu-AsnBroader scope than N-benzylTCEP/morpholine, pH 8.5[4][6]
Pyridine-based (e.g., MPyE)Pro-Xaa, Val-Xaa, Ile-XaaCatalyzes S->N acyl transferTCEP/morpholine/MnII complex[9]
Selenium-basedGln-Glu, Ile-LeuVery rapid ligation ratesTCEP/morpholine[4][11]

Experimental Protocols

Protocol 1: General Protocol for MPAA-Catalyzed Native Chemical Ligation

  • Peptide Preparation: Synthesize the C-terminal peptide-thioester and the N-terminal Cysteine-containing peptide using standard solid-phase peptide synthesis (SPPS) methods. Purify both fragments by RP-HPLC to >95% purity and confirm their mass by MS.

  • Buffer Preparation: Prepare a ligation buffer, typically 6 M Guanidine-HCl, 200 mM Na2HPO4, pH 7.1.[13] Just before use, add MPAA to a final concentration of 200 mM and TCEP to 20 mM.[13] Ensure the final pH is adjusted to ~7.1.[13]

  • Ligation Reaction:

    • Dissolve the purified peptide fragments in the ligation buffer to a final concentration of 1-5 mM each.

    • Ensure the peptides are fully dissolved. This can be aided by gentle vortexing or sonication.

    • Allow the reaction to proceed at room temperature.

  • Monitoring the Reaction:

    • Monitor the progress of the ligation by taking small aliquots from the reaction mixture at various time points (e.g., 2, 4, 8, 24 hours).

    • Quench the reaction in the aliquot with an acidic solution (e.g., 10% formic acid).

    • Analyze the aliquot by RP-HPLC and MS to identify starting materials and the ligated product.

  • Purification:

    • Once the reaction is complete (typically >90% conversion), dilute the reaction mixture with a suitable buffer (e.g., 0.1% TFA in water).

    • Purify the final ligated protein using RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Protocol 2: General Protocol for Auxiliary-Mediated Ligation (using MPE auxiliary)

  • Peptide-Auxiliary Synthesis: During SPPS of the N-terminal fragment, introduce the MPE auxiliary to the N-terminal amino acid via on-resin reductive amination.[6][8] Synthesize the C-terminal peptide-thioester separately. Purify both fragments.

  • Ligation Reaction:

    • Follow the same procedure as for MPAA-catalyzed NCL (Protocol 1, steps 2-4), dissolving the N-terminal auxiliary-peptide and the C-terminal thioester peptide in the ligation buffer containing MPAA and TCEP.

  • Auxiliary Removal (One-Pot Method):

    • Once the ligation step is complete as confirmed by HPLC-MS, adjust the pH of the reaction mixture to 8.5 by adding morpholine.[4][6]

    • Ensure the TCEP concentration remains sufficient for the cleavage reaction (add more if necessary).

    • Incubate the mixture at 37°C for several hours, monitoring the removal of the auxiliary by HPLC-MS.

  • Final Purification:

    • After complete cleavage of the auxiliary, acidify the reaction mixture.

    • Purify the final native protein by RP-HPLC and lyophilize.

Visualizations

MPAA_Ligation_Mechanism cluster_step1 Step 1: Transthioesterification cluster_step2 Step 2: Native Chemical Ligation Peptide1_SR Peptide-C(O)-SR (Alkyl Thioester) Peptide1_SMPAA Peptide-C(O)-S-MPAA (Aryl Thioester Intermediate) Peptide1_SR->Peptide1_SMPAA + MPAA-SH MPAA_SH MPAA-SH (Catalyst) RSH R-SH Peptide1_SMPAA->RSH - R-SH Peptide2_Cys H2N-Cys-Peptide2 Thioester_Intermediate Thioester Adduct Peptide1_SMPAA->Thioester_Intermediate + H2N-Cys-Peptide2 Ligated_Product Ligated Peptide (Native Amide Bond) Thioester_Intermediate->Ligated_Product S->N Acyl Shift MPAA_SH_Released MPAA-SH Ligated_Product->MPAA_SH_Released - MPAA-SH

Caption: Mechanism of MPAA-catalyzed native chemical ligation.

Auxiliary_Ligation_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_reaction Ligation & Cleavage cluster_analysis Purification & Analysis SPPS1 SPPS: Peptide 1 + N-terminal Auxiliary Purify1 HPLC Purification 1 SPPS1->Purify1 SPPS2 SPPS: Peptide 2 + C-terminal Thioester Purify2 HPLC Purification 2 SPPS2->Purify2 Ligation Auxiliary-Mediated Ligation (e.g., 6M Gdn-HCl, MPAA, TCEP, pH 7) Purify1->Ligation Purify2->Ligation Cleavage Auxiliary Cleavage (Specific Conditions, e.g., pH 8.5) Ligation->Cleavage Purify_Final Final HPLC Purification Cleavage->Purify_Final Analysis MS / Folding / Activity Assay Purify_Final->Analysis

Caption: General workflow for auxiliary-mediated peptide ligation.

References

Validation & Comparative

A Comparative Guide to 4-Mercaptophenylacetic Acid (MPA) and MESNA as Native Chemical Ligation (NCL) Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Native Chemical Ligation (NCL) is a cornerstone technology in chemical protein synthesis, enabling the formation of a native peptide bond between two unprotected peptide segments. The efficiency of this reaction is often enhanced by the use of thiol catalysts. This guide provides an objective comparison of two commonly mentioned thiol catalysts, 4-Mercaptophenylacetic acid (MPA or MPAA) and 2-mercaptoethanesulfonate (MESNA), to aid researchers in catalyst selection for their NCL reactions.

Performance Comparison: MPA vs. MESNA

The catalytic activity of thiol additives in NCL is primarily dependent on the pKa of the thiol group. Aryl thiols, such as MPA, are generally more acidic and thus more potent catalysts than alkyl thiols like MESNA. This difference in acidity translates to faster reaction rates for MPA-catalyzed ligations.

Table 1: Quantitative Data for MPA-Catalyzed Native Chemical Ligation

CatalystPeptide ThioesterCatalyst Concentration (mM)Apparent Rate Constant (k_app, M⁻¹s⁻¹)Reference
NonePeptide Thioester 10~0.2[1]
MPAPeptide Thioester 10.10.70[1]
MPAPeptide Thioester 1*52.54[1]
MPAPeptide Thioester 3**50~1.0[1]

*Peptide thioester 1 is a model peptide with a C-terminal thioester derived from a cysteine residue featuring several arginines in its sequence. **Peptide thioester 3 is a model peptide with a C-terminal MPA thioester.

It is important to note that NCL reactions catalyzed by the alkanethiol MESNA are generally reported to be significantly slower than those catalyzed by aryl thiols, with reaction times often extending to 24-48 hours for completion[2].

Experimental Protocols

Key Experiment: Kinetic Analysis of MPA-Catalyzed NCL

Objective: To determine the apparent second-order rate constant of an MPA-catalyzed NCL reaction between a peptide thioester and an N-terminal cysteine peptide.

Methodology:

  • Peptide Preparation: Synthesize the C-terminal peptide thioester and the N-terminal cysteine peptide using standard solid-phase peptide synthesis (SPPS) protocols. Purify the peptides by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Reaction Setup:

    • Prepare a stock solution of the N-terminal cysteine peptide (e.g., 3 mM) in ligation buffer (6 M Guanidine-HCl, 100 mM sodium phosphate, pH 7.0).

    • Prepare a stock solution of the peptide thioester (e.g., 2 mM) in the same ligation buffer.

    • Prepare a stock solution of MPA (e.g., 100 mM) in the ligation buffer.

  • Ligation Reaction:

    • In a microcentrifuge tube, combine the N-terminal cysteine peptide solution and the MPA solution to the desired final concentrations (e.g., 1.5 mM and 0.1-5 mM, respectively).

    • Initiate the reaction by adding the peptide thioester solution to a final concentration of 1 mM.

    • Incubate the reaction mixture at a constant temperature (e.g., 19°C).

  • Monitoring the Reaction:

    • At various time points, withdraw aliquots of the reaction mixture.

    • Quench the reaction by diluting the aliquot in a solution containing 0.1% trifluoroacetic acid (TFA).

    • Analyze the quenched samples by RP-HPLC to monitor the disappearance of the starting materials and the appearance of the ligated product.

  • Data Analysis:

    • Integrate the peak areas of the starting materials and the product from the HPLC chromatograms.

    • Plot the concentration of the product over time.

    • Fit the data to a second-order rate equation to determine the apparent rate constant (k_app)[1].

Visualizing the Process

Catalytic Mechanism of Thiol-Assisted NCL

NCL_Mechanism cluster_0 Thiol-Thioester Exchange (Rate-Limiting Step) cluster_1 NCL Reaction Peptide1-SR Peptide-Alkylthioester Peptide1-S-Catalyst Peptide-Aryl/Alkylthioester (Activated Intermediate) Peptide1-SR->Peptide1-S-Catalyst + Catalyst-SH Catalyst-SH Thiol Catalyst (MPA or MESNA) Peptide1-S-Catalyst->Peptide1-SR - Catalyst-SH R-SH Leaving Thiol Thioester_Intermediate Thioester-Linked Intermediate Peptide1-S-Catalyst->Thioester_Intermediate + Cys-Peptide2 Cys-Peptide2 N-terminal Cys-Peptide Thioester_Intermediate->Peptide1-S-Catalyst - Cys-Peptide2 Ligated_Product Ligated Peptide (Native Peptide Bond) Thioester_Intermediate->Ligated_Product S-N Acyl Shift (Irreversible)

Caption: General mechanism of thiol-catalyzed Native Chemical Ligation.

Experimental Workflow: MPA vs. MESNA

NCL_Workflow cluster_MPA MPA Catalyzed NCL cluster_MESNA MESNA Catalyzed NCL MPA_Start Dissolve Peptides & MPA in Ligation Buffer MPA_React Incubate Reaction (Typically < 24 hours) MPA_Start->MPA_React MPA_Monitor Monitor by RP-HPLC MPA_React->MPA_Monitor MPA_Purify Purify Ligated Product MPA_Monitor->MPA_Purify MESNA_Start Dissolve Peptides & MESNA in Ligation Buffer MESNA_React Incubate Reaction (Typically 24-48 hours) MESNA_Start->MESNA_React MESNA_Monitor Monitor by RP-HPLC MESNA_React->MESNA_Monitor MESNA_Purify Purify Ligated Product MESNA_Monitor->MESNA_Purify

Caption: Comparative workflow for MPA and MESNA catalyzed NCL.

Comparative Analysis: MPA vs. MESNA

Caption: Advantages and disadvantages of MPA and MESNA as NCL catalysts.

Conclusion

The choice between MPA and MESNA as a catalyst for Native Chemical Ligation depends on the specific requirements of the synthesis.

  • This compound (MPA) is the catalyst of choice for rapid and efficient ligations. Its superior catalytic activity, stemming from its aryl thiol nature, significantly accelerates the rate-limiting thiol-thioester exchange step. However, researchers should be prepared to use MPA in relatively high concentrations and take appropriate measures to handle its potential odor.

  • MESNA , on the other hand, offers the advantages of high water solubility and lack of odor. As an alkyl thiol, its catalytic activity is lower than that of MPA, leading to considerably longer reaction times. It may be a suitable option when reaction speed is not a critical factor, or when high water solubility is paramount for the specific peptide substrates.

The existing literature provides a wealth of quantitative data supporting the efficacy of MPA, while similar detailed kinetic studies for MESNA as an NCL catalyst are less common. This suggests that for most applications requiring efficient and timely peptide ligation, MPA remains the more established and predictable choice.

References

Decoding Surface Modification: A Comparative Guide to 4-Mercaptophenylacetic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of surface modification, the choice of agent is critical. This guide provides an objective comparison of 4-Mercaptophenylacetic acid (4-MPA) with other common surface modifiers, supported by experimental data to inform your selection process.

This compound (4-MPA) has emerged as a significant tool for tailoring the surfaces of various materials, particularly in the realm of nanotechnology and biotechnology. Its ability to form self-assembled monolayers (SAMs) on noble metal surfaces, such as gold and silver, allows for the precise control of surface properties, influencing everything from protein interactions to nanoparticle stability. This guide delves into the validity of using 4-MPA, stacking it up against common alternatives, and providing the experimental backing to guide your research decisions.

Performance Face-Off: 4-MPA vs. The Alternatives

The effectiveness of a surface modification agent is judged by several key performance indicators, including the hydrophilicity it imparts, its stability, and its ability to resist non-specific protein adsorption. Here, we compare 4-MPA with two prominent alternatives: 11-Mercaptoundecanoic acid (MUA), a long-chain alkanethiol, and 4-Mercaptophenol (4-MP), a structurally similar aromatic thiol.

Parameter This compound (4-MPA) 11-Mercaptoundecanoic Acid (MUA) 4-Mercaptophenol (4-MP) Thiophenol (TP)
Surface Hydrophilicity (Advancing Water Contact Angle) Moderately Hydrophilic (e.g., ~35-50°)Hydrophilic (e.g., <40°)Moderately HydrophilicHydrophobic
Packing Density on Gold (molecules/cm²) HighVery HighModerateLow
Resistance to Non-specific Protein Adsorption ModerateHigh (with optimal packing)Low to ModerateLow
Stability of Self-Assembled Monolayer (SAM) GoodVery GoodModerateModerate
Further Functionalization Potential High (via carboxyl group)High (via carboxyl group)Moderate (via hydroxyl group)Limited

Note: The exact values for contact angle and packing density can vary depending on the substrate, preparation method, and measurement conditions.

In-Depth Analysis of Performance Metrics

Hydrophilicity and Wettability: The hydrophilicity of a surface is crucial for many biological applications, influencing cell adhesion and protein interaction. The carboxylic acid terminal group of both 4-MPA and MUA renders surfaces hydrophilic. While MUA, with its longer alkyl chain, can form more densely packed and ordered monolayers, potentially leading to slightly lower contact angles, 4-MPA still provides a significant increase in surface wettability compared to unmodified gold surfaces.

Protein Adsorption: For applications like biosensors and drug delivery systems, minimizing non-specific protein adsorption is paramount to reduce background noise and improve efficacy. The packing density and surface chemistry of the SAM play a crucial role here. Surfaces modified with carboxylic acid groups, such as those from 4-MPA and MUA, have been shown to promote anti-inflammatory responses from macrophages, which can be beneficial for implant integration.[1] Generally, densely packed monolayers of long-chain thiols like MUA are considered more effective at resisting protein fouling.

Stability: The longevity of the surface modification is critical for the reliability of any device or application. Thiol-gold bonds form the basis of SAMs for both 4-MPA and MUA, providing good stability. However, the stability of these monolayers can be influenced by factors such as temperature, pH, and the surrounding medium. Studies on similar aromatic thiols suggest that the packing density of 4-MPA is generally high, contributing to its stability.[2][3] MUA SAMs are known for their high thermal stability, with desorption of the intact molecule from gold surfaces occurring at around 550 K.[4]

Functionalization: The terminal carboxylic acid group of 4-MPA and MUA is a versatile handle for further chemical modifications. This allows for the covalent attachment of proteins, antibodies, DNA, and other biomolecules, enabling the creation of highly specific and functional surfaces for a wide range of applications, from targeted drug delivery to advanced biosensing.[5][6]

Visualizing the Modification Process

To better understand the workflows involved in utilizing these surface modification agents, the following diagrams illustrate the key steps.

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Formation cluster_char Characterization Clean Clean Gold Substrate Immerse Immerse in Thiol Solution (e.g., 1 mM in Ethanol) Clean->Immerse Immediate Transfer Incubate Incubate (e.g., 18-24h) Immerse->Incubate Rinse Rinse with Ethanol (B145695) Incubate->Rinse Dry Dry with Nitrogen Rinse->Dry Characterize Surface Characterization (Contact Angle, XPS, etc.) Dry->Characterize

Caption: General experimental workflow for forming a self-assembled monolayer on a gold substrate.

functionalization_pathway cluster_start Initial Surface cluster_activation Activation cluster_coupling Coupling cluster_final Final Product SAM 4-MPA or MUA SAM on Gold Surface Activate Activate Carboxyl Groups (e.g., EDC/NHS chemistry) SAM->Activate Couple Covalently Couple Biomolecule (Protein, DNA, etc.) Activate->Couple Functionalized Bio-functionalized Surface Couple->Functionalized

Caption: Logical workflow for the bio-functionalization of a surface modified with 4-MPA or MUA.

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following are detailed protocols for key experiments cited in the comparison.

Protocol 1: Formation of Self-Assembled Monolayers (SAMs) on Gold

Objective: To form a uniform, densely packed self-assembled monolayer of a thiol-containing molecule on a gold surface.

Materials:

  • Gold-coated substrate (e.g., silicon wafer, glass slide)

  • Thiol compound (4-MPA, MUA, or 4-MP)

  • Absolute ethanol (200 proof)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Deionized water

  • Nitrogen gas

  • Clean glass vials with caps

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 5-10 minutes in a fume hood. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care.

    • Thoroughly rinse the substrate with copious amounts of deionized water, followed by a final rinse with absolute ethanol.

    • Dry the substrate under a gentle stream of nitrogen gas. The substrate should be used immediately.

  • Solution Preparation:

    • Prepare a 1 mM solution of the desired thiol (4-MPA, MUA, or 4-MP) in absolute ethanol in a clean glass vial.

  • SAM Formation:

    • Immediately immerse the clean, dry gold substrate into the thiol solution.

    • Seal the vial to minimize exposure to air and incubate at room temperature for 18-24 hours to ensure the formation of a well-ordered monolayer.

  • Rinsing and Drying:

    • After incubation, remove the substrate from the thiol solution and rinse it thoroughly with absolute ethanol to remove any non-chemisorbed molecules.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • Storage:

    • Store the modified substrate in a clean, dry environment, preferably under an inert atmosphere, until characterization or further use.

Protocol 2: Water Contact Angle Measurement

Objective: To quantify the hydrophilicity of the modified surface.

Materials:

  • Goniometer

  • High-purity deionized water

  • Microsyringe

  • SAM-modified substrate

Procedure:

  • Instrument Setup:

    • Place the SAM-modified substrate on the sample stage of the goniometer.

    • Ensure the surface is level and clean.

  • Droplet Deposition:

    • Using a microsyringe, carefully dispense a small droplet (typically 2-5 µL) of deionized water onto the surface of the substrate.

  • Image Capture and Analysis:

    • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

    • Use the goniometer's software to measure the angle between the tangent to the droplet and the surface of the substrate. This is the static contact angle.

    • To obtain the advancing contact angle, slowly add more water to the droplet until the contact line just begins to move outward, and measure the angle at that point.

  • Data Collection:

    • Repeat the measurement at multiple locations on the surface to ensure homogeneity and obtain an average value.

Protocol 3: Quantification of Protein Adsorption (Using Quartz Crystal Microbalance - QCM)

Objective: To measure the mass of protein that non-specifically adsorbs to the modified surface in real-time.

Materials:

  • Quartz Crystal Microbalance (QCM) instrument with gold-coated sensors

  • SAM-modified QCM sensors

  • Protein solution (e.g., Bovine Serum Albumin or Fibrinogen in a suitable buffer like PBS)

  • Buffer solution (e.g., Phosphate-Buffered Saline - PBS)

Procedure:

  • Sensor Preparation:

    • Clean and modify the gold-coated QCM sensors with the desired thiol (4-MPA or MUA) following Protocol 1.

  • Instrument Setup and Baseline:

    • Mount the modified sensor in the QCM flow cell.

    • Flow the buffer solution over the sensor surface at a constant flow rate until a stable baseline frequency is established. This frequency corresponds to the initial mass of the sensor and the coupled liquid.

  • Protein Adsorption:

    • Switch the flow to the protein solution and continue to monitor the change in the resonant frequency of the quartz crystal.

    • A decrease in frequency indicates an increase in mass on the sensor surface due to protein adsorption.

  • Rinsing:

    • After a set period of protein exposure, switch the flow back to the pure buffer solution to rinse away any loosely bound protein. The remaining frequency shift corresponds to the mass of irreversibly adsorbed protein.

  • Data Analysis:

    • Use the Sauerbrey equation to convert the change in frequency (Δf) to the change in mass (Δm), allowing for the quantification of the adsorbed protein mass per unit area.

Conclusion: Selecting the Right Tool for the Job

The validity of using this compound as a surface modification agent is well-established, offering a reliable method to introduce a hydrophilic and functionalizable surface. Its performance is comparable to other short-chain aromatic thiols and provides a good balance of hydrophilicity, stability, and functionalization potential.

For applications demanding the highest resistance to non-specific protein adsorption and maximum stability, the long-chain alkanethiol, 11-Mercaptoundecanoic acid, may be a superior choice due to its ability to form more densely packed and ordered monolayers. However, the choice ultimately depends on the specific requirements of the application. For many applications in biosensing, drug delivery, and biomaterials, 4-MPA provides a robust and effective solution for tailoring surface properties. This guide, with its comparative data and detailed protocols, serves as a foundational resource for making an informed decision in your research and development endeavors.## Validity of this compound as a Surface Modification Agent: A Comparative Guide

For researchers, scientists, and drug development professionals, the precise control of surface properties is paramount. This compound (4-MPA) has emerged as a versatile and effective agent for surface modification, particularly for creating self-assembled monolayers (SAMs) on gold and other noble metal surfaces. This guide provides a comprehensive comparison of 4-MPA with common alternatives, supported by experimental data, to validate its use and inform the selection of the most appropriate surface modification strategy.

Performance Comparison of Thiol-Based Surface Modification Agents

The choice of a surface modification agent is dictated by the desired surface properties, such as wettability, stability, and resistance to non-specific binding. Below is a comparative summary of 4-MPA and its alternatives.

ParameterThis compound (4-MPA)11-Mercaptoundecanoic Acid (MUA)4-Mercaptophenol (4-MP)Thiophenol (TP)
Advancing Water Contact Angle Moderately Hydrophilic (~35-50°)Hydrophilic (<40°)Moderately HydrophilicHydrophobic
Packing Density on Gold High[2][3]Very HighModerate[2][3]Low[2][3]
Protein Adsorption Moderate[1]LowModerate to HighHigh
SAM Stability GoodVery Good[4]ModerateModerate
Functionalization Potential High (Carboxyl group)High (Carboxyl group)Moderate (Hydroxyl group)Low

In-Depth Analysis

Surface Wettability and Hydrophilicity: The carboxylic acid terminus of 4-MPA renders surfaces hydrophilic, which is crucial for many biological applications. While 11-mercaptoundecanoic acid (MUA), with its longer alkyl chain, can form more ordered and densely packed monolayers leading to slightly lower water contact angles, 4-MPA provides a significant increase in wettability compared to an unmodified gold surface.

Protein Adsorption and Biocompatibility: Minimizing non-specific protein adsorption is critical for the performance of biosensors and in vivo applications. The packing density of the SAM is a key factor in preventing protein fouling. While MUA often exhibits superior protein resistance due to its dense packing, surfaces modified with carboxylic acid groups, including 4-MPA, have been shown to promote anti-inflammatory responses from macrophages, suggesting good biocompatibility.[1]

Stability of the Monolayer: The robustness of the surface modification is essential for long-term applications. The thiol-gold bond provides a stable anchor for the SAM. The aromatic ring of 4-MPA contributes to intermolecular interactions that enhance the stability of the monolayer. Studies on MUA have shown high thermal stability, with the intact molecule desorbing from gold at temperatures around 550 K.[4] While direct comparative stability data with 4-MPA is limited, the high packing density of aromatic thiols suggests good stability.[2][3]

Potential for Further Functionalization: The terminal carboxylic acid group of 4-MPA is readily available for covalent coupling to biomolecules such as proteins, antibodies, and nucleic acids using well-established chemistries like carbodiimide (B86325) (EDC/NHS) coupling.[5] This makes 4-MPA an excellent choice for creating bio-functionalized surfaces.

Visualizing the Process: Workflows and Relationships

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization sub_prep Clean Gold Substrate (e.g., Piranha etch) sam_form Immerse in 1 mM Thiol Solution (e.g., 4-MPA in Ethanol) sub_prep->sam_form incubation Incubate for 18-24 hours sam_form->incubation rinse_dry Rinse with Solvent & Dry incubation->rinse_dry characterization Surface Analysis (Contact Angle, XPS, etc.) rinse_dry->characterization

Caption: Experimental workflow for the formation of a 4-MPA self-assembled monolayer.

logical_relationship cluster_agent Modification Agent cluster_properties Resulting Surface Properties cluster_applications Potential Applications agent This compound hydrophilicity Hydrophilic agent->hydrophilicity functional_group Terminal -COOH agent->functional_group stability Stable SAM agent->stability drug_delivery Drug Delivery hydrophilicity->drug_delivery biosensors Biosensors functional_group->biosensors biomaterials Biomaterials stability->biomaterials

Caption: Logical relationship between 4-MPA and its resulting surface properties and applications.

Detailed Experimental Protocols

Protocol 1: Formation of a this compound SAM on a Gold Surface

Objective: To create a uniform self-assembled monolayer of 4-MPA on a gold substrate.

Materials:

  • Gold-coated substrate (e.g., silicon wafer with a chromium or titanium adhesion layer followed by a gold layer)

  • This compound (4-MPA)

  • Absolute Ethanol (200 proof)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). EXTREME CAUTION : Piranha solution is highly corrosive and reactive. Handle only in a designated fume hood with appropriate personal protective equipment.

  • Deionized water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Clean glass vials

Procedure:

  • Substrate Cleaning: a. Immerse the gold substrate in piranha solution for 2-5 minutes. b. Thoroughly rinse the substrate with deionized water, followed by a rinse with absolute ethanol. c. Dry the substrate under a gentle stream of nitrogen gas. The surface should be used immediately for SAM formation.

  • SAM Formation: a. Prepare a 1 mM solution of 4-MPA in absolute ethanol. b. Immediately immerse the clean, dry gold substrate into the 4-MPA solution. c. Seal the vial and allow the self-assembly to proceed for 18-24 hours at room temperature to ensure a well-ordered monolayer.

  • Post-Assembly Rinsing: a. Remove the substrate from the solution and rinse thoroughly with absolute ethanol to remove non-chemisorbed molecules. b. Dry the substrate again under a gentle stream of nitrogen gas.

Protocol 2: Contact Angle Goniometry

Objective: To measure the static water contact angle on the 4-MPA modified surface to assess its wettability.

Materials:

  • Contact angle goniometer

  • High-purity deionized water

  • Microsyringe

  • 4-MPA modified substrate

Procedure:

  • Place the 4-MPA modified substrate on the sample stage of the goniometer.

  • Using the microsyringe, carefully dispense a small droplet (e.g., 5 µL) of deionized water onto the surface.

  • Capture an image of the droplet at the solid-liquid-air interface.

  • Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

  • Repeat the measurement at several different locations on the substrate to obtain an average contact angle.

Protocol 3: Protein Adsorption Assay using Quartz Crystal Microbalance (QCM)

Objective: To quantify the amount of protein that non-specifically adsorbs onto the 4-MPA modified surface.

Materials:

  • Quartz Crystal Microbalance (QCM) with gold-coated sensors

  • 4-MPA modified QCM sensors

  • Protein solution (e.g., 1 mg/mL Bovine Serum Albumin in Phosphate Buffered Saline, PBS)

  • PBS buffer (pH 7.4)

Procedure:

  • Mount the 4-MPA modified QCM sensor in the QCM flow cell.

  • Establish a stable baseline by flowing PBS buffer over the sensor surface.

  • Introduce the protein solution into the flow cell and monitor the change in the resonant frequency of the crystal. A decrease in frequency corresponds to an increase in mass on the sensor surface.

  • After the protein adsorption has reached a plateau, switch back to the PBS buffer flow to rinse away any loosely bound protein.

  • The final change in frequency can be used to calculate the mass of adsorbed protein using the Sauerbrey equation.

References

A Comparative Analysis of Aryl Thiol Catalysts for Enhanced Native Chemical Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficiency of native chemical ligation (NCL) is paramount. This guide provides an objective comparison of commonly employed aryl thiol catalysts, focusing on their performance, mechanistic advantages, and practical considerations. Experimental data is presented to support the comparative analysis, empowering you to select the optimal catalyst for your peptide and protein synthesis needs.

Native chemical ligation (NCL) is a powerful and widely used technique for the synthesis of large peptides and proteins. The reaction involves the chemoselective ligation of two unprotected peptide segments: one with a C-terminal thioester and the other with an N-terminal cysteine. The efficacy of this reaction is significantly enhanced by the addition of a catalyst, with aryl thiols being the most prominent class of catalysts. These catalysts accelerate the rate-limiting transthioesterification step, leading to faster reaction times and higher yields.

This guide delves into a comparative study of various aryl thiol catalysts, with a particular focus on the gold standard, 4-mercaptophenylacetic acid (MPAA), and its comparison with other derivatives such as thiophenol and 4-mercaptobenzoic acid (4-MBA).

Mechanism of Aryl Thiol Catalysis in NCL

The catalytic cycle of an aryl thiol in NCL begins with a thiol-thioester exchange between the peptide alkylthioester and the aryl thiol catalyst. This initial step is often the rate-limiting step in the absence of a catalyst. The aryl thiol, being more acidic than an alkyl thiol, facilitates this exchange to form a more reactive peptide arylthioester intermediate. This intermediate then readily reacts with the N-terminal cysteine of the second peptide fragment. The subsequent intramolecular S-to-N acyl shift is rapid and irreversible, driving the reaction towards the formation of the native peptide bond.

NCL_Catalytic_Cycle cluster_0 Catalytic Cycle Peptide_Alkylthioester Peptide-SR_alkyl Peptide_Arylthioester Peptide-SAr (Reactive Intermediate) Peptide_Alkylthioester->Peptide_Arylthioester Thiol-Thioester Exchange Aryl_Thiol ArSH (Catalyst) Thioester_Intermediate Thioester-linked Intermediate Peptide_Arylthioester->Thioester_Intermediate Transthioesterification N_Cys_Peptide H-Cys-Peptide Ligated_Peptide Ligated Peptide Thioester_Intermediate->Ligated_Peptide S-to-N Acyl Shift (Irreversible) Ligated_Peptide->Aryl_Thiol Catalyst Regeneration

Catalytic cycle of aryl thiol-mediated Native Chemical Ligation.

Comparative Performance of Aryl Thiol Catalysts

The choice of aryl thiol catalyst significantly impacts the rate and efficiency of NCL. The ideal catalyst should possess high reactivity, good water solubility, low odor, and stability.

CatalystStructurepKaKey CharacteristicsRelative Reaction Rate
This compound (MPAA) ~6.6"Gold standard" catalyst, highly water-soluble, non-malodorous, provides rapid ligation rates.[1]+++++
Thiophenol 6.6Effective catalyst but has a strong, unpleasant odor and lower water solubility compared to MPAA.[2]++++
4-Mercaptobenzoic Acid (4-MBA) ~5.5Good leaving group due to lower pKa, but this can also lead to a slower initial thiol-thioester exchange.[3]+++
4-Hydroxythiophenol ~7.2Water-soluble and effective, with the hydroxyl group potentially influencing reactivity.++++
Kinetic Data Comparison

Recent studies have provided kinetic data for the NCL reaction using different acyl donors, which are formed in situ by the aryl thiol catalysts. The following table summarizes the second-order rate constants for the reaction of a model peptide thioester with an N-terminal cysteine peptide.

Acyl Donor PrecursorSecond-Order Rate Constant (k, M⁻¹s⁻¹)Reference
This compound (MPAA)~0.3 - 0.7[4]
4-Mercaptobenzoic Acid (4-MBA)~0.1 - 0.2[3]

These data indicate that MPAA leads to a significantly faster ligation reaction compared to 4-MBA under the tested conditions.[3][4] This is attributed to the optimal balance of its pKa, which allows for efficient thiol-thioester exchange and also makes it a good leaving group.

Experimental Protocols

To provide a framework for comparing catalyst performance, a general experimental protocol for a model NCL reaction is outlined below. Researchers should optimize concentrations and reaction times for their specific peptide sequences.

Model NCL Reaction Protocol

Materials:

  • Peptide 1 (with C-terminal thioester)

  • Peptide 2 (with N-terminal cysteine)

  • Aryl Thiol Catalyst (e.g., MPAA, Thiophenol)

  • Ligation Buffer: 6 M Guanidine HCl, 100 mM Sodium Phosphate, pH 7.2

  • Reducing Agent: 20 mM TCEP (Tris(2-carboxyethyl)phosphine)

Procedure:

  • Dissolve Peptide 1 and Peptide 2 in the ligation buffer to a final concentration of 1-5 mM each.

  • Add the reducing agent (TCEP) to the reaction mixture.

  • Add the aryl thiol catalyst to the desired concentration (typically 20-50 mM).

  • Incubate the reaction mixture at room temperature or 37°C.

  • Monitor the reaction progress by RP-HPLC or LC-MS at regular intervals until the ligation is complete.

  • Quench the reaction and purify the ligated product by preparative RP-HPLC.

Experimental_Workflow start Start dissolve Dissolve Peptides in Ligation Buffer start->dissolve add_reagents Add TCEP and Aryl Thiol Catalyst dissolve->add_reagents incubate Incubate Reaction add_reagents->incubate monitor Monitor Progress (HPLC/LC-MS) incubate->monitor decision Ligation Complete? monitor->decision decision->incubate No purify Purify Product (RP-HPLC) decision->purify Yes end End purify->end

General workflow for a model Native Chemical Ligation experiment.

Practical Considerations and Future Outlook

While MPAA is currently the most widely adopted aryl thiol catalyst due to its excellent balance of reactivity, solubility, and low odor, the field continues to evolve.

Odorless Thiophenol Surrogates: A significant drawback of many thiophenol derivatives is their strong, unpleasant odor. To address this, researchers have developed air-stable, odorless S-aryl isothiouronium salts as thiophenol surrogates.[5][6] These compounds can be easily handled and release the active thiophenol catalyst in situ upon treatment with a weak base.

Electron-Donating and Withdrawing Substituents: The electronic properties of substituents on the aromatic ring of the thiol catalyst can fine-tune its reactivity. Electron-donating groups can increase the nucleophilicity of the thiol, potentially accelerating the initial thiol-thioester exchange. Conversely, electron-withdrawing groups lower the pKa, making the corresponding arylthioester a better leaving group. Further research into a wider array of substituted thiophenols could lead to the development of even more efficient and specialized catalysts for challenging ligations.

The selection of an appropriate aryl thiol catalyst is a critical parameter for successful native chemical ligation. This compound (MPAA) remains the catalyst of choice for most applications, offering a superior combination of high reactivity, water solubility, and user-friendliness. However, for specific applications or to overcome particular challenges, other aryl thiol derivatives and novel surrogates may offer advantages. By understanding the mechanistic principles and considering the comparative performance data presented in this guide, researchers can make informed decisions to optimize their peptide and protein synthesis workflows.

References

A Comparative Guide to Alternatives for 4-Mercaptophenylacetic Acid in Gold Surface Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of gold surfaces is a cornerstone of numerous applications in biomedical research and drug development, from biosensors and immunoassays to targeted drug delivery systems. For decades, 4-Mercaptophenylacetic acid (4-MPA) has been a widely used short-chain alkanethiol for creating carboxyl-terminated self-assembled monolayers (SAMs) on gold. However, the demand for enhanced stability, greater control over surface properties, and improved performance in complex biological media has driven the exploration of alternative molecules. This guide provides an objective comparison of prominent alternatives to 4-MPA, supported by experimental data, to aid in the selection of the most suitable surface modification agent for your research needs.

Performance Comparison of Surface Functionalization Agents

The choice of a linker molecule for gold surface functionalization depends on a balance of desired characteristics, including the stability of the gold-sulfur bond, the packing density of the monolayer, and the accessibility of the terminal functional group for subsequent conjugation. This section provides a quantitative comparison of 4-MPA with its key alternatives.

Linker MoleculeStructureChain LengthEllipsometric Thickness (Å)Water Contact Angle (Advancing, °)Surface Coverage (molecules/cm²)Key AdvantagesKey Disadvantages
This compound (4-MPA) AromaticShort~7-10< 20~(4-7) x 10¹⁴Well-established, rigid structure provides defined orientation.Lower stability compared to longer chains, potential for higher nonspecific binding.
11-Mercaptoundecanoic acid (11-MUA) AliphaticLong~15-20[1]~20-30~(4-5) x 10¹⁴Forms highly ordered and stable monolayers, reduces nonspecific binding.[2][3][4]Longer chain may introduce more conformational flexibility.
Lipoic Acid (Thioctic Acid) Dithiolane-~8-12~30-40Not readily availableEnhanced thermal and chemical stability due to two-point attachment (dithiolane ring).Can form multilayers if not controlled, potential for mixed orientations.
Alkyne-Terminated Linkers VariesVariesVariesVariesNot readily availableForms a strong gold-carbon bond, potentially more stable than the gold-thiol bond.Less studied than thiol-based SAMs, may require different deposition conditions.

Experimental Protocols

Reproducibility is paramount in surface science. The following are detailed protocols for the formation of self-assembled monolayers on gold surfaces and a common downstream application, the enzyme-linked immunosorbent assay (ELISA).

Protocol 1: Formation of Carboxyl-Terminated Self-Assembled Monolayers on Gold

This protocol describes the standard procedure for modifying a planar gold surface with a carboxyl-terminated alkanethiol.

Materials:

  • Gold-coated substrate (e.g., glass slide, silicon wafer)

  • Selected thiol linker (e.g., 4-MPA, 11-MUA, Lipoic Acid)

  • Anhydrous ethanol (B145695)

  • Deionized (DI) water

  • Nitrogen gas source

  • Clean glass vials with caps

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 5-10 minutes to remove organic contaminants.

    • Rinse the substrate thoroughly with DI water, followed by ethanol.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • Thiol Solution Preparation:

    • Prepare a 1-10 mM solution of the desired thiol linker in anhydrous ethanol in a clean glass vial.

  • SAM Formation:

    • Immerse the clean, dry gold substrate into the thiol solution.

    • Seal the vial to minimize exposure to air and moisture.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature.

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution.

    • Rinse the surface thoroughly with copious amounts of ethanol to remove non-chemisorbed molecules.

    • Rinse with DI water.

    • Dry the functionalized substrate under a gentle stream of nitrogen gas.

  • Storage:

    • Store the functionalized substrate in a clean, dry environment, preferably under an inert atmosphere, until further use.

Protocol 2: Surface-Based Sandwich ELISA for Protein Quantification

This protocol outlines the steps for a typical sandwich ELISA performed on a carboxyl-functionalized gold surface.

Materials:

  • Carboxyl-functionalized gold substrate (from Protocol 1)

  • N-Hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Capture antibody specific to the target antigen

  • Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)

  • Sample containing the target antigen

  • Biotinylated detection antibody specific to a different epitope of the target antigen

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3′,5,5′-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Microplate reader

Procedure:

  • Activation of Carboxyl Groups:

    • Immerse the carboxyl-functionalized gold surface in a freshly prepared solution of 0.4 M EDC and 0.1 M NHS in activation buffer for 15-30 minutes at room temperature.

    • Rinse the surface with DI water and dry with nitrogen.

  • Immobilization of Capture Antibody:

    • Immediately apply a solution of the capture antibody (typically 10-100 µg/mL in PBS) to the activated surface.

    • Incubate for 1-2 hours at room temperature in a humid chamber.

    • Rinse with wash buffer.

  • Blocking:

    • Incubate the surface with blocking buffer for 1 hour at room temperature to block any remaining non-specific binding sites.

    • Rinse with wash buffer.

  • Antigen Capture:

    • Apply the sample containing the target antigen to the surface.

    • Incubate for 1-2 hours at room temperature.

    • Rinse thoroughly with wash buffer.

  • Binding of Detection Antibody:

    • Apply the biotinylated detection antibody solution.

    • Incubate for 1 hour at room temperature.

    • Rinse with wash buffer.

  • Binding of Streptavidin-HRP:

    • Apply the streptavidin-HRP conjugate solution.

    • Incubate for 30 minutes at room temperature.

    • Rinse thoroughly with wash buffer.

  • Signal Development:

    • Add the TMB substrate to the surface.

    • Incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Stopping the Reaction:

    • Add the stop solution to quench the reaction. The color will change from blue to yellow.

  • Detection:

    • Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of target antigen captured on the surface.

Mandatory Visualizations

Workflow for Surface-Based Sandwich Immunoassay

Sandwich_Immunoassay_Workflow cluster_0 Surface Preparation cluster_1 Assay Steps cluster_2 Detection Start Start Functionalize_Gold Functionalize Gold Surface (e.g., with 11-MUA) Start->Functionalize_Gold Activate_Carboxyl Activate Carboxyl Groups (EDC/NHS) Functionalize_Gold->Activate_Carboxyl Immobilize_Capture_Ab Immobilize Capture Antibody Activate_Carboxyl->Immobilize_Capture_Ab Block_Surface Block Non-specific Sites (e.g., BSA) Immobilize_Capture_Ab->Block_Surface Add_Sample Add Sample (Contains Antigen) Block_Surface->Add_Sample Add_Detection_Ab Add Biotinylated Detection Antibody Add_Sample->Add_Detection_Ab Add_Streptavidin_HRP Add Streptavidin-HRP Add_Detection_Ab->Add_Streptavidin_HRP Add_Substrate Add TMB Substrate Add_Streptavidin_HRP->Add_Substrate Stop_Reaction Stop Reaction (Add Acid) Add_Substrate->Stop_Reaction Measure_Signal Measure Absorbance (450 nm) Stop_Reaction->Measure_Signal End End Measure_Signal->End

Caption: Workflow of a surface-based sandwich immunoassay on a functionalized gold surface.

Logical Flow of a Surface Plasmon Resonance (SPR) Experiment

SPR_Experiment_Flow Start Start Equilibrate Equilibrate Sensor Surface with Running Buffer Start->Equilibrate Immobilize_Ligand Immobilize Ligand on Gold Surface Equilibrate->Immobilize_Ligand Block Block Non-specific Binding Sites Immobilize_Ligand->Block Inject_Analyte Inject Analyte (Association Phase) Block->Inject_Analyte Dissociate Flow Running Buffer (Dissociation Phase) Inject_Analyte->Dissociate Regenerate Regenerate Surface (Remove Bound Analyte) Dissociate->Regenerate Analyze_Data Analyze Sensorgram (Calculate ka, kd, KD) Regenerate->Analyze_Data End End Analyze_Data->End

Caption: Logical flow of a typical Surface Plasmon Resonance (SPR) experiment for biomolecular interaction analysis.

References

Reactivity comparison of peptide thioesters in the presence of 4-Mercaptophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of peptide thioesters is a critical determinant for the efficiency of Native Chemical Ligation (NCL), a cornerstone technology for the synthesis of proteins and complex peptides. The reactivity of these thioesters is significantly enhanced by the use of thiol catalysts, with 4-Mercaptophenylacetic acid (MPAA) being a widely adopted and effective choice.[1][2] MPAA facilitates the conversion of less reactive alkylthioesters into highly reactive arylthioesters in situ, thereby accelerating the rate-limiting transthioesterification step of NCL.[3][4] This guide provides an objective comparison of peptide thioester reactivity in the presence of MPAA, supported by experimental data, to aid researchers in optimizing their ligation strategies.

Factors Influencing Reactivity

The rate of MPAA-catalyzed NCL is not uniform across all peptide thioesters. Key factors influencing reactivity include:

  • The Nature of the Thioester Leaving Group: Arylthioesters are intrinsically more reactive than alkylthioesters due to the better leaving group ability of the arylthiolate. MPAA catalysis capitalizes on this by creating a transient, highly reactive arylthioester intermediate.

  • Steric Hindrance: The amino acid residue at the C-terminus of the peptide thioester plays a significant role. Sterically hindered residues, such as valine and isoleucine, can dramatically slow down the ligation rate.[5]

  • Electrostatic Effects: The introduction of charged residues, such as a stretch of arginines, in the departing thiol of the thioester can dramatically boost the catalytic potency of MPAA, even at sub-stoichiometric concentrations.[3][4][6]

Comparative Reactivity Analysis: A Case Study

A study by Ollivier et al. provides a direct comparison of the reactivity of two different peptide thioesters in the presence of varying concentrations of MPAA.[3][6][7] The study compares a standard peptide thioester derived from 3-mercaptopropionic acid (MPA thioester) with a novel thioester featuring a C-terminal cysteine linked to a hexa-arginine sequence (Ac-Cys-Arg6-thioester).

Quantitative Data Summary

The following table summarizes the apparent second-order rate constants (k_app) for the NCL reaction of the two peptide thioesters with a cysteine-peptide in the presence of MPAA.

Peptide ThioesterMPAA Concentration (mM)Apparent Rate Constant (k_app, M⁻¹s⁻¹)Reference
Ac-Cys-Arg6-thioester0Faster than MPA thioester[3][7]
Ac-Cys-Arg6-thioester0.10.70[3][7]
Ac-Cys-Arg6-thioester52.54[3][7]
MPA thioester≤ 5No significant effect[3][7]
MPA thioester50Slower than Ac-Cys-Arg6-thioester with 0.1 mM MPAA[3][7]

Key Observation: The Ac-Cys-Arg6-thioester exhibits remarkable reactivity at sub-millimolar MPAA concentrations, significantly outperforming the conventional MPA thioester even when the latter is used with a large excess of MPAA.[3][7] A competition experiment demonstrated that when both thioesters were reacted with a cysteine peptide in the presence of 500 µM MPAA, the ligation product from the Ac-Cys-Arg6-thioester was the major product with approximately 95% selectivity after 120 minutes.[8]

Experimental Protocols

The following is a generalized protocol for assessing the reactivity of peptide thioesters with MPAA, based on the methodologies described in the cited literature.[6][7]

Materials:

  • Peptide thioester (e.g., 1 mM stock solution)

  • N-terminal cysteine-containing peptide (e.g., 1.5 mM stock solution)

  • This compound (MPAA) stock solutions at various concentrations

  • Ligation Buffer: 10 mM sodium phosphate, pH 7.0

  • Reaction temperature: 19 °C

  • High-Performance Liquid Chromatography (HPLC) system for monitoring reaction progress

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the ligation buffer, the N-terminal cysteine-containing peptide, and the desired concentration of MPAA.

  • Initiation: Initiate the reaction by adding the peptide thioester to the mixture. The final concentrations of the reactants should be, for example, 1 mM peptide thioester and 1.5 mM cysteine-peptide.

  • Monitoring: At specific time intervals, withdraw aliquots from the reaction mixture, quench the reaction (e.g., by acidification with trifluoroacetic acid), and analyze the sample by RP-HPLC to determine the concentration of reactants and products.

  • Data Analysis: Plot the concentration of the product over time. The initial rate of the reaction can be determined from the slope of this curve. The apparent second-order rate constant (k_app) can be calculated from the reaction time course data.

Visualizing the Process

Native Chemical Ligation Pathway

NCL_Pathway Peptide1_Thioester Peptide-1-SR (Alkylthioester) Aryl_Thioester Peptide-1-SAr (Arylthioester Intermediate) Peptide1_Thioester->Aryl_Thioester Transthioesterification (Rate-limiting) Peptide2_Cys H₂N-Cys-Peptide-2 Thioester_Intermediate Thioester-linked Intermediate Peptide2_Cys->Thioester_Intermediate MPAA MPAA (Catalyst) MPAA->Aryl_Thioester Aryl_Thioester->Thioester_Intermediate Thiol-Thioester Exchange Ligated_Product Peptide-1-Cys-Peptide-2 (Native Peptide Bond) Thioester_Intermediate->Ligated_Product S-to-N Acyl Shift (Irreversible) Experimental_Workflow Start Start: Prepare Reactants Setup_Reaction Set up ligation reaction: - Peptide Thioester - Cys-Peptide - MPAA - Buffer (pH 7) Start->Setup_Reaction Incubate Incubate at controlled temperature (e.g., 19°C) Setup_Reaction->Incubate Time_Points Withdraw aliquots at various time points Incubate->Time_Points Quench Quench reaction (e.g., add TFA) Time_Points->Quench HPLC Analyze by RP-HPLC Quench->HPLC Data_Analysis Plot product formation vs. time Calculate reaction rates HPLC->Data_Analysis Compare Compare reactivity of different thioesters Data_Analysis->Compare

References

Efficacy of 4-Mercaptophenylacetic acid in ligating peptides at various amino acid junctions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide and protein synthesis, the choice of ligation chemistry is paramount. Native Chemical Ligation (NCL) has emerged as a cornerstone technique, enabling the assembly of large peptides and proteins from smaller, unprotected fragments. Central to the efficiency of many NCL reactions is the thiol catalyst, with 4-Mercaptophenylacetic acid (4-MPAA) being a widely adopted and effective choice. This guide provides an objective comparison of 4-MPAA's performance in ligating peptides at various amino acid junctions, supported by experimental data, and contrasts it with alternative ligation strategies.

This compound is a non-malodorous, water-soluble thiol that significantly accelerates the rate of Native Chemical Ligation.[1][2][3] Its primary role is to catalyze the transthioesterification of a C-terminal peptide thioester, forming a more reactive aryl thioester intermediate that is then readily attacked by the N-terminal cysteine of another peptide fragment.[4][5] This process culminates in the formation of a native peptide bond at the ligation site.

Performance of 4-MPAA at Various Amino Acid Junctions

The efficiency of NCL is highly dependent on the steric hindrance of the amino acid residues at the ligation junction, specifically the C-terminal amino acid of the thioester fragment (the Xaa in an Xaa-Cys ligation). While 4-MPAA is an effective catalyst across many junctions, its performance varies.

Generally, ligation is most rapid at junctions with less sterically hindered amino acids. For instance, glycine (B1666218) (Gly) at the C-terminus of the thioester peptide results in fast and efficient ligation.[6] As the steric bulk of the amino acid side chain increases, the rate of ligation decreases. This is particularly notable for β-branched amino acids such as valine (Val), isoleucine (Ile), and threonine (Thr), as well as proline (Pro).[2][6]

C-Terminal Amino Acid (Xaa) at Ligation SiteRelative Ligation Rate with 4-MPAATypical Reaction TimeObserved YieldsNotes
Glycine (Gly)Very Fast< 1 hour> 90%Ideal for rapid ligations.
Alanine (Ala)Fast1 - 4 hoursHighGenerally efficient and reliable.
Phenylalanine (Phe)Moderate4 - 8 hoursGood to HighAromatic side chain presents moderate steric hindrance.
Leucine (Leu)Moderate4 - 8 hoursGood to HighAlkyl side chain with moderate bulk.
Aspartic Acid (Asp), Glutamic Acid (Glu)Moderate to Slow8 - 16 hoursVariableRisk of side reactions like aspartimide formation.[7]
Valine (Val)Slow24 - 48 hoursModerate to Lowβ-branched side chain significantly hinders the reaction.[2]
Isoleucine (Ile)Slow24 - 48 hoursModerate to Lowβ-branched side chain significantly hinders the reaction.[6]
Proline (Pro)Very Slow> 48 hoursLowThe cyclic structure of proline presents a significant steric barrier.[2]

Table 1: Comparative performance of 4-MPAA catalyzed Native Chemical Ligation at various Xaa-Cys junctions. Data is compiled from multiple sources and represents typical outcomes. Actual rates and yields can vary based on specific peptide sequences and reaction conditions.

Experimental Protocol: Native Chemical Ligation using 4-MPAA

This protocol outlines a general procedure for a typical Native Chemical Ligation reaction catalyzed by 4-MPAA.

Materials:

  • Peptide 1 (with C-terminal thioester)

  • Peptide 2 (with N-terminal cysteine)

  • Ligation Buffer: 6 M Guanidine HCl, 100 mM Sodium Phosphate, pH 7.0-7.5

  • This compound (4-MPAA)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Degassed, deionized water

Procedure:

  • Peptide Preparation: Dissolve Peptide 1 and Peptide 2 in the ligation buffer to a final concentration of 1-5 mM. Ensure both peptides are fully dissolved.

  • Reducing Agent Addition: Add TCEP to the peptide solution to a final concentration of 20-50 mM to ensure a reducing environment and prevent disulfide bond formation.

  • Catalyst Addition: Add 4-MPAA to the reaction mixture to a final concentration of 20-50 mM.

  • Reaction Incubation: Gently mix the reaction and incubate at room temperature (or 37°C to accelerate slow ligations).

  • Monitoring the Reaction: Monitor the progress of the ligation by taking aliquots at various time points (e.g., 1, 4, 8, 24 hours) and analyzing them by RP-HPLC and mass spectrometry.

  • Quenching and Purification: Once the reaction is complete, quench the reaction by acidifying with trifluoroacetic acid (TFA) to a pH of ~2. Purify the final ligated peptide using preparative RP-HPLC.

NCL_Workflow cluster_prep Preparation cluster_reaction Ligation Reaction cluster_analysis Analysis & Purification P1 Dissolve Peptide 1 (C-terminal thioester) Mix Combine Peptides in Ligation Buffer P1->Mix P2 Dissolve Peptide 2 (N-terminal cysteine) P2->Mix Add_TCEP Add TCEP Mix->Add_TCEP Add_MPAA Add 4-MPAA Add_TCEP->Add_MPAA Incubate Incubate at Room Temperature Add_MPAA->Incubate Monitor Monitor by RP-HPLC/MS Incubate->Monitor Monitor->Incubate Incomplete Quench Quench Reaction Monitor->Quench Reaction Complete Purify Purify by RP-HPLC Quench->Purify Product Final Ligated Peptide Purify->Product

Fig. 1: Experimental workflow for 4-MPAA catalyzed Native Chemical Ligation.

Comparison with Alternative Ligation Methods

While 4-MPAA-catalyzed NCL is a powerful tool, several alternative methods have been developed to address its limitations, particularly at challenging ligation sites or for peptides lacking cysteine.

Thiophenol

Thiophenol is another commonly used thiol catalyst in NCL. It is often considered more reactive than 4-MPAA, especially for hindered junctions. However, its strong, unpleasant odor and lower water solubility make it less favorable for routine use.

Selenocysteine-Mediated Ligation

This method replaces the N-terminal cysteine with selenocysteine (B57510) (Sec). Selenocysteine is more nucleophilic than cysteine and has a lower pKa, allowing the ligation to proceed efficiently at lower pH and often at a significantly faster rate, especially at sterically hindered junctions.[6][8][9][10] This can lead to higher yields and reduced side reactions.[8][11]

Feature4-MPAA (NCL)Selenocysteine Ligation
Nucleophile CysteineSelenocysteine
Ligation Rate Moderate to Slow (junction dependent)Fast to Very Fast
pH Optimum 7.0 - 7.56.0 - 7.0
Efficacy at Hindered Junctions LowHigh
Cysteine Requirement YesNo (uses Selenocysteine)

Table 2: Comparison of 4-MPAA catalyzed NCL and Selenocysteine-mediated ligation.

Ligation_Comparison cluster_ncl 4-MPAA (NCL) cluster_sec Selenocysteine Ligation cluster_kaha KAHA Ligation NCL_Node C-terminal Thioester + N-terminal Cysteine NCL_Catalyst 4-MPAA Catalyst NCL_Node->NCL_Catalyst NCL_Product Native Peptide Bond NCL_Catalyst->NCL_Product SEC_Node C-terminal Thioester + N-terminal Selenocysteine SEC_Product Native Peptide Bond (Faster Rate) SEC_Node->SEC_Product KAHA_Node C-terminal α-ketoacid + N-terminal Hydroxylamine KAHA_Product Native Peptide Bond (Cysteine-free) KAHA_Node->KAHA_Product

Fig. 2: Comparison of different peptide ligation strategies.
α-Ketoacid-Hydroxylamine (KAHA) Ligation

KAHA ligation is a cysteine-free ligation method that involves the reaction of a C-terminal peptide α-ketoacid with an N-terminal peptide hydroxylamine.[12][13][14][15][16] This reaction proceeds efficiently in aqueous, acidic conditions without the need for a catalyst.[15][16] KAHA ligation is particularly valuable for the synthesis of proteins that lack cysteine residues.

Conclusion: Selecting the Optimal Ligation Strategy

The choice of ligation strategy is a critical decision in the chemical synthesis of peptides and proteins. This compound remains a robust and widely used catalyst for Native Chemical Ligation due to its good performance across a range of amino acid junctions, ease of use, and favorable physical properties. For routine ligations at non-hindered sites, 4-MPAA-catalyzed NCL is often the method of choice.

However, for challenging ligations at sterically hindered junctions, or for the synthesis of proteins where a cysteine residue is not desired at the ligation site, alternative methods such as selenocysteine-mediated ligation or KAHA ligation offer significant advantages. Researchers should carefully consider the specific amino acid sequence of their target protein, the desired ligation site, and the required efficiency and yield when selecting the most appropriate ligation chemistry.

Decision_Tree Start Start: Peptide Ligation Strategy Cys_Present Is a Cysteine residue present at the desired ligation site? Start->Cys_Present Hindered Is the ligation site sterically hindered (e.g., Val, Ile, Pro)? Cys_Present->Hindered Yes KAHA_Ligation Use KAHA Ligation Cys_Present->KAHA_Ligation No NCL_MPAA Use 4-MPAA catalyzed NCL Hindered->NCL_MPAA No SEC_Ligation Consider Selenocysteine Ligation Hindered->SEC_Ligation Yes

Fig. 3: Decision tree for selecting a peptide ligation strategy.

References

Kinetic analysis of native chemical ligation with different thiol catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Native Chemical Ligation (NCL) is a cornerstone technology in chemical protein synthesis, enabling the formation of a native peptide bond between two unprotected peptide fragments. The efficiency of this reaction is critically dependent on the choice of a thiol catalyst, which accelerates the key transthioesterification step. This guide provides a kinetic analysis of different thiol catalysts, presenting supporting experimental data, detailed protocols, and visualizations to aid in the selection of the optimal catalyst for your research needs.

Mechanism of Thiol-Catalyzed Native Chemical Ligation

Native Chemical Ligation proceeds via a two-step mechanism.[1][2] The first step is a reversible intermolecular transthioesterification between a peptide with a C-terminal thioester and the N-terminal cysteine of a second peptide.[1][3] This is the rate-limiting step and is significantly accelerated by the presence of a thiol catalyst. The resulting thioester-linked intermediate then undergoes a rapid, irreversible intramolecular S-to-N acyl shift to form the final product with a native peptide bond at the ligation site.[1][3]

NCL_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product P1_thioester Peptide1-C(O)SR' Activated_thioester Peptide1-C(O)SR'' P1_thioester->Activated_thioester Transthioesterification (rate-limiting) P2_cys H-Cys-Peptide2 Ligation_intermediate Peptide1-C(O)S-Cys-Peptide2 P2_cys->Ligation_intermediate Thiol_cat R''SH (Thiol Catalyst) Activated_thioester->Ligation_intermediate Thiol Exchange Ligated_product Peptide1-C(O)-NH-Cys-Peptide2 Ligation_intermediate->Ligated_product S-to-N Acyl Shift (irreversible)

Mechanism of Native Chemical Ligation.

Quantitative Comparison of Thiol Catalysts

The choice of thiol catalyst significantly impacts the rate of Native Chemical Ligation. Aryl thiols are generally more effective catalysts than alkyl thiols due to their lower pKa, which makes them better leaving groups.[4] Among the various catalysts developed, 4-mercaptophenylacetic acid (MPAA) has emerged as a highly efficient, non-malodorous, and water-soluble option.[5] Tris(2-carboxyethyl)phosphine (TCEP) is primarily used as a reducing agent to prevent the oxidation of thiols, but it can also accelerate the ligation reaction.

The following table summarizes kinetic data for NCL reactions with different thiol catalysts. It is important to note that direct comparison of rate constants can be challenging as they are often determined using different model peptides and reaction conditions.

Catalyst SystemPeptide ThioesterN-Cys PeptideRate Constant (k)Reaction ConditionsReference
Thiophenol/Benzyl Mercaptan Model Peptide-thioalkyl esterModel Cys-peptideSlow (typically 24-48 h to completion)pH 7, aqueous buffer[5]
MPAA (this compound)Model Peptide-thioalkyl esterModel Cys-peptide~10-fold faster than Thiophenol/Benzyl MercaptanpH 7, aqueous buffer[5]
MPAA (0.1 mM)Peptide Thioester 1Peptide 8k_app = 0.70 M⁻¹s⁻¹10 mM sodium phosphate (B84403) buffer, pH 7, 19°C[6]
MPAA (5 mM)Peptide Thioester 1Peptide 8k_app = 2.54 M⁻¹s⁻¹10 mM sodium phosphate buffer, pH 7, 19°C[6]
TCEP (100 mM)FRET Thioester T6CysteineModerate 6-fold accelerationpH 7, phosphate buffer[7]
TCEP (100 mM) + MPAA (50 mM)FRET Thioester T6Cysteine11-fold rate increasepH 7, phosphate buffer[7]
4-MBA (100 mM) + TCEP (50 mM)LYRAV-COS(4-MBA)CTAFSk₁ = (0.23 ± 0.01) M⁻¹s⁻¹5.0 M Gdm, 0.17 M sodium phosphate, pH 7.0, 23°C[1][2]

Note: k_app is the apparent second-order rate constant. k₁ refers to the rate constant of the transthioesterification step. Reaction conditions, especially the nature of the peptide fragments, significantly influence the reaction rate.

Experimental Protocol for Kinetic Analysis of NCL

This protocol outlines a general procedure for monitoring the kinetics of a Native Chemical Ligation reaction using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • Peptide 1 with a C-terminal thioester (e.g., -SR)

  • Peptide 2 with an N-terminal cysteine

  • Thiol catalyst (e.g., MPAA)

  • Reducing agent (e.g., TCEP)

  • Ligation Buffer: 6 M Guanidine hydrochloride (GdnHCl), 100 mM sodium phosphate, pH 7.0

  • Quenching Solution: Acetonitrile with 0.1% Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

  • Mass spectrometer (optional, for peak identification)

2. Experimental Procedure:

  • Preparation of Stock Solutions:

    • Prepare concentrated stock solutions of Peptide 1, Peptide 2, thiol catalyst, and TCEP in the ligation buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the appropriate volumes of the ligation buffer, TCEP stock solution, and thiol catalyst stock solution.

    • Initiate the reaction by adding the stock solutions of Peptide 1 and Peptide 2 to the reaction mixture. The final concentrations of the reactants and catalyst should be carefully controlled and recorded.

  • Time-Course Monitoring:

    • At designated time points (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a larger volume of the quenching solution. This will stop the reaction by denaturing the peptides and protonating the thiols.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC. A typical gradient would be from 95% Solvent A (Water, 0.1% TFA) to 95% Solvent B (Acetonitrile, 0.1% TFA) over a set period.

    • Monitor the elution of reactants, intermediates, and the final ligated product by UV absorbance at 214 nm or 280 nm.

  • Data Analysis:

    • Integrate the peak areas of the starting materials and the product at each time point.

    • Plot the concentration of the product formed over time.

    • From this data, the initial reaction rate and the rate constant (k) can be determined using appropriate kinetic models (e.g., initial rates method or fitting to integrated rate laws).

NCL_Kinetic_Workflow start Start prep_reagents Prepare Stock Solutions (Peptides, Catalyst, TCEP, Buffer) start->prep_reagents setup_reaction Set up Reaction Mixture (Buffer, TCEP, Catalyst) prep_reagents->setup_reaction initiate_reaction Initiate Reaction (Add Peptides) setup_reaction->initiate_reaction sampling Take Aliquots at Time Intervals initiate_reaction->sampling sampling->initiate_reaction Continue Reaction quench Quench Reaction (Acidic Solution) sampling->quench t = 0, 2, 5... min hplc Analyze by HPLC quench->hplc data_analysis Integrate Peaks and Determine Concentrations hplc->data_analysis kinetic_modeling Plot Data and Calculate Rate Constants data_analysis->kinetic_modeling end End kinetic_modeling->end

Experimental workflow for NCL kinetic analysis.

Conclusion

The kinetic efficiency of Native Chemical Ligation is profoundly influenced by the choice of thiol catalyst. While traditional catalysts like thiophenol mixtures are effective, modern catalysts such as MPAA offer significant advantages in terms of reaction rate, ease of use, and safety.[4][5] The inclusion of a reducing agent like TCEP is crucial for maintaining the catalytic activity of the thiol. For researchers aiming to optimize their protein synthesis workflows, a careful consideration of the catalyst system, guided by the quantitative data and protocols presented here, is essential for achieving high yields and purity in a timely manner.

References

Safety Operating Guide

Proper Disposal of 4-Mercaptophenylacetic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Mercaptophenylacetic acid, a compound that requires careful management due to its potential hazards.

I. Understanding the Hazards

This compound is classified with several hazards that necessitate cautious handling and specific disposal protocols. It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1][2][3] Additionally, it is characterized by a strong, unpleasant odor (stench).[4][5]

Hazard Classifications:

  • Skin Irritation (Category 2)[3]

  • Serious Eye Damage (Category 1)[3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), targeting the respiratory system[6]

II. Personal Protective Equipment (PPE)

Before handling this compound, especially during disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or eyeglasses as described by OSHA.[1]To prevent serious eye damage from splashes or dust.[1][2]
Hand Protection Compatible chemical-resistant gloves.[1]To prevent skin irritation upon contact.[1][2]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., dust mask type N95).[1]To avoid respiratory irritation from inhaling dust.[1][2]
Protective Clothing Appropriate protective clothing to prevent skin exposure.[1]To protect skin from accidental contact.[1]

III. Spill and Contamination Management

In the event of a spill, immediate and thorough cleanup is necessary to prevent exposure and environmental contamination.

  • Ventilation: Ensure the affected area is well-ventilated.[1]

  • Containment: Prevent the spill from entering drains or surface water.[1][4][5]

  • Cleanup: Collect the spilled material in closed, suitable containers for disposal.[1][6] After collection, clean the contaminated area thoroughly.[1]

  • Personal Protection: Wear the recommended PPE during cleanup.

IV. Disposal Workflow

The proper disposal of this compound must be conducted in accordance with local, regional, national, and international regulations.[1] The primary method of disposal is through an approved waste disposal plant.[4][5][6] The following workflow outlines the procedural steps for its collection and disposal from a laboratory setting.

cluster_workflow Disposal Workflow A Step 1: Waste Collection B Collect this compound waste in a dedicated, compatible, and sealed container. A->B C Step 2: Labeling D Clearly label the container with: - 'Hazardous Waste' - 'this compound' - Associated hazard symbols (e.g., corrosive, irritant) C->D E Step 3: Segregation and Storage F Store the waste container in a designated, well-ventilated, and secure area. Segregate from incompatible materials. E->F G Step 4: Arrange for Disposal H Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. G->H I Step 5: Documentation J Maintain records of the waste generated, including quantity and disposal date, as per institutional and regulatory requirements. I->J

Caption: Workflow for the proper disposal of this compound.

V. First-Aid Procedures

In case of accidental exposure, immediate first aid is critical.

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Consult an ophthalmologist.[1][2]
Skin Contact Wash immediately with plenty of water and soap for at least 15 minutes. Remove contaminated clothing and shoes. Call a physician.[1][2]
Inhalation Move the person to fresh air. If they feel unwell, call a POISON CENTER or doctor.[2][6]
Ingestion Wash out the mouth with water provided the person is conscious. Call a physician.[1] Do not induce vomiting.

Important Note: Always have the Safety Data Sheet (SDS) available when seeking medical attention.[2][5] The toxicological properties of this material have not been thoroughly investigated.[1]

References

Personal protective equipment for handling 4-Mercaptophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Mercaptophenylacetic Acid

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure a safe laboratory environment.

Chemical Identifier:

Name This compound
CAS Number 39161-84-7[1]
Molecular Formula C8H8O2S[2]
Molecular Weight 168.21 g/mol [1][2]

Hazard Identification and Classification:

According to the Globally Harmonized System (GHS), this compound is classified as follows:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[2][3][4][5]
Serious Eye Damage1H318: Causes serious eye damage[2][3][4][5]
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation[2][3][4][5]

Signal Word: Danger[1][3][4][5]

Personal Protective Equipment (PPE) Requirements:

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.[6]

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields, or a face shield.[6]Protects against splashes and aerosols that can cause serious eye damage.[6]
Skin Protection Nitrile rubber gloves (double-gloving is recommended) and a flame-resistant lab coat.[6]Prevents skin contact, which can cause irritation.[6]
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hood.[6]Minimizes inhalation of dust or vapors, which may cause respiratory irritation.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[6]Essential for preventing direct skin contact.[6]

Below is a diagram illustrating the decision-making process for selecting the appropriate PPE.

PPE_Selection_Process cluster_assessment Hazard Assessment cluster_ppe PPE Selection Hazard Handle this compound Inhalation Inhalation Hazard (Dust/Vapors) Hazard->Inhalation Skin_Contact Skin Contact Hazard (Irritation) Hazard->Skin_Contact Eye_Contact Eye Contact Hazard (Serious Damage) Hazard->Eye_Contact Fume_Hood Work in Fume Hood Inhalation->Fume_Hood Gloves Wear Nitrile Gloves Skin_Contact->Gloves Lab_Coat Wear Lab Coat Skin_Contact->Lab_Coat Goggles Wear Safety Goggles/ Face Shield Eye_Contact->Goggles

Caption: PPE selection workflow for handling this compound.

Operational and Handling Plan

Adherence to a strict operational protocol is necessary to minimize exposure and ensure the stability of the compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[6]

    • Verify that an eyewash station and safety shower are readily accessible.[6]

    • Prepare and label all necessary glassware and equipment within the fume hood.[6]

    • Have designated, labeled waste containers ready for liquid and solid chemical waste.[6]

  • Handling:

    • Don all required PPE before handling the chemical.[6]

    • Equilibrate the container of this compound to room temperature before opening to prevent moisture condensation.[6]

    • To minimize air exposure, consider handling under an inert gas atmosphere (e.g., argon or nitrogen).[6]

    • Weigh the solid in the fume hood, minimizing the creation of dust.

    • When dissolving, add the solid slowly to the solvent.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] Recommended storage temperature is 2-8 °C.

  • Handle and store under an inert gas.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization and Collection:

Waste TypeCollection Procedure
Liquid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly state that the container holds thiol-containing waste.[6]
Solid Waste Contaminated items such as gloves, pipette tips, and paper towels should be placed in a sealed plastic bag, which is then placed in a designated solid hazardous waste container.[6]

Disposal Protocol:

  • Neutralization of Thiol Odor: Due to the strong, unpleasant odor of thiols, it is recommended to treat waste streams to neutralize the smell. A bleach solution can be used to oxidize thiols to less malodorous compounds.[7][8]

  • Final Disposal: All chemical waste should be disposed of through a licensed contractor, following all institutional and governmental regulations.[6] Do not let the product enter drains.[3]

Below is a diagram outlining the waste disposal workflow.

Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Liquid_Waste Liquid Waste (Solutions containing the thiol) Labeled_Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Labeled_Liquid_Container Solid_Waste Solid Waste (Contaminated gloves, paper towels) Sealed_Solid_Container Sealed & Labeled Hazardous Solid Waste Container Solid_Waste->Sealed_Solid_Container Licensed_Contractor Dispose via Licensed Waste Contractor Labeled_Liquid_Container->Licensed_Contractor Sealed_Solid_Container->Licensed_Contractor

Caption: Waste disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.